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  • Product: Enalapril Diketopiperazine Acid
  • CAS: 115623-21-7

Core Science & Biosynthesis

Foundational

Mechanism of Enalapril Diketopiperazine Acid Formation: A Technical Guide to Solid-State Dipeptide Degradation

Executive Summary Enalapril maleate is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. Structurally, it is an N -alkylated dipeptide analog.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enalapril maleate is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. Structurally, it is an N -alkylated dipeptide analog. While highly efficacious, its dipeptide nature renders it highly susceptible to solid-state and solution-phase degradation. The most critical degradation pathway is the intramolecular cyclization of the molecule into a potentially toxic derivative known as Enalapril Diketopiperazine (DKP) , also classified as Pharmacopoeial Impurity D.

This whitepaper provides an in-depth mechanistic analysis of DKP formation, exploring the underlying aliphatic nucleophilic substitution, the catalytic role of the zwitterionic state, and the excipient-driven causality that accelerates this degradation in pharmaceutical formulations.

Structural Chemistry and the Bifurcation of Degradation

Enalapril maleate (1-{N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl}-L-proline maleate) contains three highly reactive functional moieties:

  • An ethyl ester group.

  • A secondary amine (bridging the phenylpropyl and alanyl groups).

  • A terminal carboxylic acid on the proline ring.

The degradation of enalapril is strictly governed by the microenvironmental pH and the physical state of the molecule .

  • At pH ≥ 5 (Aqueous): The ester group undergoes hydrolysis, yielding the active diacid metabolite, Enalaprilat (ET) .

  • At pH < 5 and in Solid-State: The molecule undergoes an intramolecular cyclization, driven by dehydration, to form a six-membered Diketopiperazine (DKP) ring .

The Core Mechanism: Intramolecular Cyclization

The formation of enalapril DKP is a classic intramolecular aliphatic nucleophilic substitution reaction.

The Nucleophilic Attack

The secondary amine nitrogen of the alanyl moiety acts as a nucleophile. Under thermal stress or in the presence of localized moisture, this nitrogen attacks the electrophilic carbonyl carbon of the carboxylic acid group located on the proline moiety. This condensation reaction results in the cleavage of the C-OH bond of the carboxylic acid and the N-H bond of the secondary amine, releasing a single water molecule (dehydration). The resulting covalent bond closes the structure into a stable, six-membered cyclic dipeptide ring.

The Role of the Zwitterion

The kinetic feasibility of this attack is highly dependent on the molecule's conformational alignment, which is dictated by its ionization state. Research demonstrates that the environmental pH is crucial; when the zwitterion is formed at the appropriate microenvironmental pH, the secondary amine and the proline carboxylic acid are brought into optimal spatial proximity . The zwitterionic state optimizes the electronic environment, significantly lowering the activation energy required for ring closure.

Pathway A Enalapril Maleate (Solid/Aqueous) B Zwitterion Formation (pH/Moisture Shift) A->B Activation C Nucleophilic Attack (Amine to Proline C=O) B->C Alignment D Dehydration (-H2O) C->D Condensation E Enalapril DKP (Impurity D) D->E Cyclization

Fig 1: Intramolecular nucleophilic substitution pathway of enalapril DKP formation.

Excipient-Driven Causality in Solid-State Degradation

In formulation development, excipients are rarely inert. They actively alter the microenvironmental pH and moisture sorption dynamics, directly causing DKP formation.

  • Eudragit E: This basic coating polymer interacts directly with the maleic acid of enalapril maleate. By neutralizing the maleic acid, Eudragit E frees the enalapril base, drastically increasing the nucleophilicity of the secondary amine. This interaction drops the activation energy of DKP formation from ~141.2 kJ/mol to ~86.7 kJ/mol, exacerbating degradation .

  • Sodium Starch Glycolate (SSG): SSG acts via a moisture-sorption mechanism. It creates a microscopic "condensation layer" at the drug-excipient interface. This localized water dissolves a micro-fraction of the enalapril, causing a loss of crystallinity and promoting the zwitterion-mediated ring closure into DKP .

Experimental Workflows for Mechanistic Validation

To definitively prove this mechanism, researchers must utilize self-validating analytical protocols. Traditional Differential Scanning Calorimetry (DSC) only shows non-specific endothermic events. By coupling DSC with Fourier Transform Infrared (FTIR) Microspectroscopy, we create a closed-loop validation system: the macroscopic thermal event is directly linked to microscopic bond breaking and forming.

Real-Time Thermal FTIR Microspectroscopy Protocol

This protocol validates the mechanism by tracking the exact functional groups involved in the cyclization .

  • Sample Preparation: Cast pure enalapril maleate and binary mixtures (e.g., 1:1 with Eudragit E) from a volatile solvent onto an aluminum foil substrate. Allow the solvent to evaporate completely to form a uniform film.

  • Thermal Profiling: Place the cast samples into an FTIR microspectroscope equipped with a programmable thermal analyzer.

  • Heating Paradigm: Apply a controlled, non-isothermal heating rate of 3°C/min, ramping from 25°C to 160°C.

  • Spectral Acquisition: Continuously record reflectance FTIR spectra in the 4000–600 cm⁻¹ range at 1°C intervals.

  • Self-Validating Data Analysis: The mechanism is confirmed when the IR peaks for the secondary amine (3215 cm⁻¹) and the carboxylic acid carbonyl (1728 cm⁻¹) disappear simultaneously with the emergence of the DKP carbonyl peak (1672 cm⁻¹) at approximately 129°C.

HPLC Quantification Protocol

While FTIR proves the chemistry, HPLC proves the macroscopic concentration and mass balance .

  • Mobile Phase Setup: Prepare a phosphate buffer (pH 2.5) and acetonitrile gradient. The acidic pH suppresses further solution-phase degradation during analysis.

  • System Suitability: Ensure the resolution factor between Enalaprilat (ET) and DKP is > 3.0, and between DKP and Enalapril is > 2.0.

  • Extraction: Extract the thermally stressed binary mixtures using the mobile phase. Apply mechanical shaking for 15 minutes, centrifuge, and filter through a 0.45 µm membrane.

  • Chromatography: Inject 20 µL aliquots into a C18 column (50°C). Monitor eluates via UV detection at 215 nm.

  • Quantification: Calculate DKP yield by comparing integrated peak areas against a 2.0 µg/mL Enalapril DKP reference standard.

Workflow S1 1. Binary Mixture Prep (Enalapril + Excipient) S2 2. Thermal Stress Application (Isothermal/Non-isothermal) S1->S2 S3 3. DSC-FTIR Microspectroscopy (Real-time IR Peak Tracking) S2->S3 S4 4. HPLC Analysis (Quantification of DKP & ET) S3->S4

Fig 2: Self-validating experimental workflow for detecting enalapril DKP formation.

Quantitative Data & Kinetic Parameters

The following table summarizes the kinetic and thermodynamic shifts that occur during enalapril degradation under various conditions.

Table 1: Kinetic and Thermodynamic Parameters of Enalapril Degradation

System / ConditionActivation Energy ( Ea​ )Major Degradation ProductMechanistic Influence
Pure Enalapril Maleate (Solid) 141.2 ± 0.7 kJ/molDKPBaseline thermal cyclization via intramolecular attack.
EM + Eudragit E (1:1 Ratio) 86.7 ± 0.8 kJ/molDKP & Cyclic AnhydrideBasic shift neutralizes maleic acid; increases amine nucleophilicity.
EM Aqueous Solution (pH < 5) N/A (Solution kinetics)DKPAcidic environment favors zwitterion alignment and cyclization.
EM Aqueous Solution (pH ≥ 5) N/A (Solution kinetics)Enalaprilat (ET)Basic environment favors ester hydrolysis over cyclization.
EM + Sodium Starch Glycolate Reduced (Moisture dependent)DKPCondensation layer increases molecular mobility and zwitterion formation.

Conclusion & Formulation Guidelines

The formation of Enalapril Diketopiperazine is not a random degradation event; it is a highly predictable intramolecular nucleophilic substitution. Because the secondary amine's nucleophilicity and the spatial alignment of the molecule are governed by the zwitterionic state, formulation scientists must strictly control the microenvironmental pH and moisture content. Avoiding basic excipients (which free the nucleophilic amine) and highly hygroscopic disintegrants (which provide the condensation layer for zwitterion formation) is critical to maintaining the solid-state stability of enalapril maleate.

References

  • Lin, S. Y., et al. "Eudragit E Accelerated the Diketopiperazine Formation of Enalapril Maleate Determined by Thermal FTIR Microspectroscopic Technique." Pharmaceutical Research, 2004.[Link]

  • Bout, M., & Vromans, H. "Study on the Mechanism Responsible for the Incompatibility of Enalapril Maleate with Sodium Starch Glycolate." Journal of Pharmaceutical Sciences, 2020.[Link]

  • Lin, S. Y., et al. "Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system." European Journal of Pharmaceutics and Biopharmaceutics, 2002. [Link]

  • "Optimization and validation of an HPLC method for determination of related compounds in enalapril maleate tablets." TSI Journals, 2011.[Link]

  • "Toxicological and environmental risks of enalapril and their possible transformation products generated under phototransformation reactions." Journal of Environmental Chemical Engineering (via PMC), 2024.[Link]

Exploratory

Enalapril Diketopiperazine Acid Degradation Pathway in Aqueous Solution: Mechanisms, Kinetics, and Analytical Methodologies

Executive Summary Enalapril maleate (EM) is a widely prescribed prodrug angiotensin-converting enzyme (ACE) inhibitor. While highly effective, EM exhibits significant chemical instability in both solid-state formulations...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enalapril maleate (EM) is a widely prescribed prodrug angiotensin-converting enzyme (ACE) inhibitor. While highly effective, EM exhibits significant chemical instability in both solid-state formulations and aqueous solutions. The degradation of enalapril is a complex, pH-dependent process that yields two primary impurities: the active diacid enalaprilat (ET) and the inactive cyclic dipeptide enalapril diketopiperazine (DKP) .

For drug development professionals and analytical scientists, understanding the causality behind DKP formation is critical. This whitepaper provides an in-depth technical analysis of the enalapril diketopiperazine degradation pathway in aqueous solutions, the thermodynamic kinetics driving this instability, and a self-validating analytical methodology for its quantification.

Mechanistic Profiling of Enalapril Degradation

The molecular architecture of enalapril contains two structural vulnerabilities: an ester linkage and a secondary amine within the alanyl-proline moiety. The degradation pathway in aqueous solution is fundamentally a bifurcation dictated by the pH of the microenvironment[1].

The pH-Dependent Bifurcation
  • Hydrolysis (Alkaline/Neutral Media): At pH > 5, the dominant degradation pathway is the hydrolysis of the ethyl ester group. Hydroxide ions act as strong nucleophiles, rapidly cleaving the ester to yield enalaprilat (ET).

  • Intramolecular Cyclization (Acidic Media): At pH < 5, a distinct degradation pathway emerges. The acidic environment protonates the ester carbonyl oxygen, significantly increasing its electrophilicity. This allows the secondary amine of the proline ring—despite being partially protonated—to execute an intramolecular nucleophilic attack on the carbonyl carbon. This reaction expels ethanol (dehydration) and forms the thermodynamically stable, six-membered diketopiperazine (DKP) ring[2].

Enalapril_Degradation ENA Enalapril Maleate (Prodrug) ET Enalaprilat (ET) (Hydrolysis Product) ENA->ET Hydrolysis (pH > 5) Neutral/Alkaline Media DKP Diketopiperazine (DKP) (Cyclization Product) ENA->DKP Intramolecular Cyclization Acidic Media (pH < 5) ET->DKP Dehydration (Secondary Route)

Enalapril pH-dependent degradation pathways in aqueous solutions.

Thermodynamic and Kinetic Behavior in Aqueous Media

In aqueous solutions, the degradation of enalapril follows first-order kinetics, contrasting with the autocatalytic (sigmoidal) degradation observed in the solid state[3]. To design stable liquid formulations or to conduct forced degradation studies, one must understand the reaction rates under various hydrolytic stresses.

The table below summarizes the kinetic parameters of enalapril degradation under standard ICH Q1A(R2) hydrolytic stress conditions[4]:

Table 1: Degradation Kinetics of Enalapril Under Hydrolytic Stress
Stress ConditionTemperature (°C)Degradation Rate Constant ( k ) t90​ (Time to 10% Degradation)Primary Degradant
0.1 N NaOH (Alkaline) 600.0914 min⁻¹1.15 minEnalaprilat (ET)
0.1 N HCl (Acidic) 800.0090 h⁻¹11.73 hDiketopiperazine (DKP) & ET
Purified Water (Neutral) 800.0018 h⁻¹57.20 hEnalaprilat (ET) & DKP

Causality Insight: The extreme rapidity of degradation in alkaline media ( t90​=1.15 min at 60°C) is due to the unhindered nucleophilic attack of OH− on the ester bond. Conversely, in acidic media, the formation of DKP requires a precise spatial alignment for intramolecular cyclization, resulting in a slower, yet highly specific, degradation rate ( t90​=11.73 h at 80°C)[5].

Stability-Indicating RP-HPLC Analytical Workflow

To accurately quantify the DKP pathway, a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. The following protocol is engineered to separate enalapril from its highly polar (ET) and cyclic (DKP) degradants[6].

HPLC_Workflow S1 1. Forced Degradation (Acid/Base/Heat) S2 2. Mobile Phase Prep (pH 2-3 Buffer/ACN) S1->S2 S3 3. RP-HPLC Separation (C18 Column, 1 mL/min) S2->S3 S4 4. UV/LC-MS Detection (210 nm / m/z mapping) S3->S4

Step-by-step workflow for stability-indicating RP-HPLC analysis.
Step-by-Step Methodology

Step 1: Sample Preparation & Forced Degradation

  • Action: Dissolve enalapril maleate standard in 0.1 N HCl to a concentration of 2 mg/mL. Heat at 80°C for 12 hours to induce ~10-20% degradation (targeting DKP formation). Neutralize the solution and dilute to a working concentration of 200 µg/mL.

  • Causality: ICH guidelines require 5-20% degradation to validate a stability-indicating assay. Over-degrading the sample risks secondary degradation of the impurities themselves, skewing the primary pathway analysis.

Step 2: Mobile Phase Optimization

  • Action: Prepare a mobile phase consisting of Acetonitrile and Phosphate Buffer (pH 2.2 - 3.0) in a specific ratio (e.g., 37.5:62.5 v/v).

  • Causality: Enalapril has a carboxylic acid group with a pKa​ of ~3.0. By buffering the mobile phase below pH 3.0, the carboxylate is kept in its unionized state. This prevents secondary ionic interactions with residual silanol groups on the stationary phase, which would otherwise cause severe peak tailing and poor resolution between ET and DKP.

Step 3: Chromatographic Separation

  • Action: Inject 20 µL onto an Octadecyl silica (C18) column (e.g., 250 mm × 4.6 mm, 5 µm) maintained at 50°C. Set the flow rate to 1.0 mL/min.

  • Causality: The elevated column temperature (50°C) reduces mobile phase viscosity and improves mass transfer, which sharpens the peaks of the structurally rigid DKP molecule.

Step 4: Detection & System Validation

  • Action: Monitor the eluent via UV detection at 210 nm or 215 nm.

  • Self-Validating Criteria: The system is only considered valid if the resolution factor ( Rs​ ) between Enalaprilat (ET) and Diketopiperazine (DKP) is ≥2.0 , and the USP tailing factor for all peaks is ≤1.5 .

  • Causality: Enalapril lacks an extended conjugated π -system (possessing only a single benzene ring), making it a poor chromophore in the visible spectrum. Detection must occur in the low UV range (210 nm) to capture the amide and ester bond absorbances[7].

Formulation Implications & Mitigation Strategies

Understanding the aqueous degradation pathway directly informs solid and liquid formulation strategies. Because DKP formation is accelerated by acidic microenvironments, the selection of excipients is paramount.

For instance, formulating enalapril with specific ratios of organic acids (like tartaric or maleic acid) can paradoxically stabilize the drug by buffering the microenvironmental pH to a "sweet spot" that minimizes both alkaline hydrolysis (ET formation) and excessive acid-catalyzed cyclization (DKP formation)[8]. Conversely, the use of certain coating polymers, such as Eudragit E, has been shown to lower the activation energy of DKP formation from ~141 kJ/mol to ~86.7 kJ/mol, thereby exacerbating degradation[9].

By applying the kinetic data and analytical workflows outlined in this guide, development scientists can proactively map degradation profiles, ensuring the long-term stability and efficacy of enalapril formulations.

References

  • Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation IMR Press URL:[Link]

  • Molecular structure of enalapril maleate and the degradation products diketopiperazine and enalaprilat ResearchGate URL: [Link]

  • Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method SciELO URL:[Link]

  • Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method PubMed / National Institutes of Health URL:[Link]

  • Eudragit E accelerated the diketopiperazine formation of enalapril maleate determined by thermal FTIR microspectroscopic technique PubMed / National Institutes of Health URL: [Link]

Sources

Foundational

Structural Characterization of Enalapril Diketopiperazine Acid: A Comprehensive Analytical Guide

Enalapril maleate is a widely prescribed prodrug that undergoes hepatic ester hydrolysis to form enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. However, the stability of enalapril is highly dependen...

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Author: BenchChem Technical Support Team. Date: April 2026

Enalapril maleate is a widely prescribed prodrug that undergoes hepatic ester hydrolysis to form enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. However, the stability of enalapril is highly dependent on its microenvironmental pH and solid-state conditions. Under acidic conditions (pH < 5) or elevated thermal stress in the solid state, enalapril undergoes an intramolecular cyclization reaction, resulting in the formation of enalapril diketopiperazine (DKP) acid[1][2].

As DKP lacks the therapeutic efficacy of enalaprilat and represents a critical quality attribute (CQA) failure in pharmaceutical formulations, rigorous structural characterization and monitoring are mandated by regulatory agencies. This whitepaper details the mechanistic causality of DKP formation and establishes a self-validating analytical framework for its structural elucidation using LC-HRMS, NMR, and thermal analysis.

Mechanistic Causality of Degradation

The degradation of enalapril is a bifurcated pathway dictated by environmental conditions. In alkaline aqueous environments (pH > 5), the primary degradation route is the hydrolysis of the ethyl ester group, yielding enalaprilat[3]. Conversely, in acidic environments or solid-state matrices exposed to moisture and heat, the secondary amine of the alanyl-proline moiety attacks the ester carbonyl. This nucleophilic acyl substitution drives a dehydration and cyclization event, forming the stable diketopiperazine ring of DKP[4].

Understanding this causality is critical for analytical scientists: sample preparation protocols must strictly control pH and temperature to prevent ex vivo generation of DKP during the extraction and analysis phases, which would otherwise result in false-positive impurity reporting[1].

DegradationPathway ENA Enalapril Maleate (API Prodrug) Cond1 Aqueous Base (pH > 5) Ester Hydrolysis ENA->Cond1 Cond2 Aqueous Acid (pH < 5) or Solid-State Heat Intramolecular Cyclization ENA->Cond2 ENAT Enalaprilat (Hydrolysis Product) DKP Enalapril Diketopiperazine (Cyclization Product) Cond1->ENAT Cond2->DKP

Figure 1: Bifurcated degradation pathways of enalapril maleate based on microenvironmental conditions.

Structural Characterization Workflows

To unequivocally confirm the identity of enalapril diketopiperazine acid, a multi-modal analytical approach is required. The workflow relies on orthogonal techniques to validate the molecular mass, connectivity, and spatial arrangement of the degradation product[5].

High-Resolution Mass Spectrometry (LC-HRMS)

HRMS provides the exact mass and isotopic pattern necessary to confirm the empirical formula of DKP ( C18​H22​N2​O4​ )[6]. The loss of ethanol ( C2​H6​O ) during the cyclization of enalapril ( C20​H28​N2​O5​ ) results in a distinct mass shift. Fragmentation patterns (MS/MS) further validate the structural rearrangement, as the robust diketopiperazine core resists fragmentation compared to the linear dipeptide precursor[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the atomic connectivity of DKP.

  • 1 H-NMR: The disappearance of the ethyl ester protons (a quartet near 4.1 ppm and a triplet near 1.2 ppm) confirms the loss of the ester moiety[7]. Furthermore, the constrained geometry of the diketopiperazine ring induces significant chemical shift perturbations in the chiral α -protons compared to the flexible enalapril precursor.

  • 13 C-NMR: The carbonyl carbon shifts provide definitive proof of the newly formed amide bond within the ring system.

Quantitative Data Summary

The following table summarizes the expected analytical benchmarks for differentiating Enalapril from its DKP degradation product.

Analytical ParameterEnalapril Maleate (API)Enalapril Diketopiperazine (DKP)Diagnostic Difference
Chemical Formula C20​H28​N2​O5​⋅C4​H4​O4​ C18​H22​N2​O4​ Loss of C2​H6​O (Ethanol) & Maleate
Exact Mass[M+H]+ m/z 377.2076 (free base) m/z 331.1658 Δm/z = -46.0418 Da
1 H-NMR (Ester Signals) Present (1.2 ppm t, 4.1 ppm q)AbsentConfirmation of cyclization
FT-IR (Carbonyl Stretch) ~1730 cm −1 (Ester C=O)~1670 cm −1 (Amide C=O)Shift to lower frequency
HPLC Retention Behavior Baseline (Relative RT = 1.0)Later eluting (Relative RT ~ 1.4)Increased hydrophobicity of DKP

Experimental Protocols

To ensure scientific integrity and self-validation, the following step-by-step methodologies must be strictly adhered to during the isolation and characterization of DKP.

Protocol A: Forced Degradation and LC-MS/MS Analysis

Rationale: Controlled generation of DKP allows for the establishment of validated retention times and MS/MS spectral libraries prior to analyzing unknown stability samples.

  • Sample Preparation: Dissolve 10 mg of Enalapril Maleate reference standard in 10 mL of 0.1 M HCl (pH ~1.0) to force acid-catalyzed cyclization[2][3].

  • Thermal Stress: Incubate the solution at 80°C for 24 hours in a sealed amber vial to prevent photodegradation[8].

  • Quenching: Neutralize the solution to pH 6.0 using 0.1 M NaOH and dilute 1:100 with LC-MS grade water. Store immediately at 4°C to halt further kinetics[1].

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B)[1].

  • Mass Detection: Operate the HRMS in positive electrospray ionization (ESI+) mode. Isolate the precursor ion at m/z 331.16 and apply a normalized collision energy (NCE) of 25-35 eV to generate diagnostic product ions.

Protocol B: NMR Sample Preparation and Acquisition

Rationale: High-purity isolation is required to prevent signal overlap from unreacted enalapril or maleic acid.

  • Isolation: Purify the DKP fraction from the stressed solution using semi-preparative HPLC[8].

  • Lyophilization: Freeze-dry the collected fractions to remove all aqueous solvents, yielding a white crystalline powder.

  • Solubilization: Dissolve 5 mg of the purified DKP in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% TMS as an internal standard[5].

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1D 1 H-NMR (minimum 16 scans) and 13 C-NMR (minimum 1024 scans) at 298 K using a 400 MHz or higher spectrometer[7].

  • Validation: Cross-reference the integrated proton signals against the theoretical proton count (22 protons) to ensure sample purity and structural fidelity.

References

  • ResearchGate. "Molecular structure of enalapril maleate and the degradation products diketopiperazine and enalaprilat." Available at: [Link]

  • TSI Journals. "Optimization and Validation of an HPLC Method for Determination of Related Compounds in Enalapril Maleate Tablets." Available at: [Link]

  • ResearchGate. "Chemical structures of the drug excipient enalapril maleate (EM), its degradation products diketopiperazine (DKP) and enalaprilat (ET)." Available at: [Link]

  • ResearchGate. "Plots of log (% enalapril maleate remaining) against time for the degradation of enalapril maleate." Available at: [Link]

  • Taylor & Francis. "Unique and earth-friendly RP-HPLC approach for quantification and degradation of metoprolol and enalapril maleate." Available at: [Link]

  • International Journal of Pharmacy and Analytical Research (IJPAR). "Characterization and Compatibility studies of Enalapril maleate by using various analytical techniques." Available at: [Link]

  • PMC - NIH. "Cyclodextrins and Their Derivatives as Drug Stability Modifiers." Available at: [Link]

Sources

Exploratory

Mechanistic Profiling and Analytical Characterization of Enalapril Diketopiperazine Acid

Executive Summary Enalapril maleate is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. However, its stability is challenged by its susceptibility to intramolecular cyclization and ester hydrolysis, lea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enalapril maleate is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. However, its stability is challenged by its susceptibility to intramolecular cyclization and ester hydrolysis, leading to the formation of specific degradation products that compromise therapeutic efficacy. As a Senior Application Scientist, understanding the precise causality behind the formation of Enalapril Diketopiperazine Acid (EP Impurity G) is critical for robust drug formulation and analytical method development. This technical guide provides an in-depth analysis of the chemical properties, degradation mechanics, and self-validating analytical protocols required to monitor and mitigate these impurities.

Physicochemical Properties of Enalapril Degradants

To accurately track degradation, one must first establish the exact mass and structural properties of the API and its primary degradants. The quantitative data is summarized below for rapid comparative analysis (1)[1], (2)[2].

CompoundPharmacopeial NameMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)Target [M+H]+ m/z
Enalapril Maleate API (Prodrug)C₂₄H₃₂N₂O₉492.52492.210377.2 (Free base)
Enalaprilat Active DiacidC₁₈H₂₄N₂O₅348.40348.168349.2
Enalapril Diketopiperazine EP Impurity DC₂₀H₂₆N₂O₄358.43358.189359.2
Enalapril Diketopiperazine Acid EP Impurity GC₁₈H₂₂N₂O₄330.38330.158331.2

Degradation Mechanics: Causality of Intramolecular Cyclization

The degradation of enalapril maleate is highly dependent on its physical state and microenvironmental conditions (3)[3].

  • Aqueous Hydrolysis: In solution, particularly under neutral to alkaline conditions, the ethyl ester on the homophenylalanine moiety undergoes rapid hydrolysis to form the active diacid, Enalaprilat (4)[4].

  • Solid-State Cyclization: In the solid state (e.g., tablet formulations), thermal energy and bound moisture drive an intramolecular nucleophilic attack. The secondary amine nitrogen attacks the carbonyl carbon of the proline carboxylic acid. This dehydration reaction expels water and forms a highly stable six-membered diketopiperazine ring, yielding Enalapril Diketopiperazine (Impurity D) (5)[5].

  • Formation of Diketopiperazine Acid: Enalapril Diketopiperazine Acid (Impurity G) is formed either through the subsequent ester hydrolysis of Impurity D or via the direct acidic cyclization of Enalaprilat (6)[6].

DegradationPathway Enalapril Enalapril Maleate (API, Prodrug) Enalaprilat Enalaprilat (Active Diacid) Enalapril->Enalaprilat Aqueous Hydrolysis (Ester Cleavage) DKP Enalapril Diketopiperazine (Impurity D) Enalapril->DKP Solid-State Dehydration (Intramolecular Cyclization) DKPA Enalapril Diketopiperazine Acid (Impurity G) Enalaprilat->DKPA Acidic Cyclization (-H2O) DKP->DKPA Ester Hydrolysis (-C2H5OH)

Degradation pathways of Enalapril Maleate into Diketopiperazine and Diketopiperazine Acid.

Formulation Strategies: Microenvironmental pH Control

The causality of DKP formation in solid dosage forms is intrinsically linked to excipient interactions. Excipients that create a localized neutral or alkaline microenvironment accelerate the nucleophilic attack of the secondary amine.

The Mechanistic Solution: By incorporating specific organic acids (such as tartaric acid or citric acid) into the formulation, the microenvironmental pH is shifted to a slightly acidic range. This protonates the secondary amine, rendering it non-nucleophilic. Without a free lone pair on the nitrogen, the intramolecular cyclization pathway is effectively blocked, drastically reducing the formation of both DKP and DKP Acid over the product's shelf life (5)[5].

Experimental Protocol: Stability-Indicating LC-MS Assay

To accurately quantify Enalapril Diketopiperazine Acid, a self-validating LC-MS workflow must be employed. This protocol is designed not just to separate peaks, but to chemically validate the integrity of the sample at every step (6)[6].

Step 1: Forced Degradation Setup
  • Solid-State Stress: Expose 50 mg of Enalapril Maleate powder to 50°C at 75% Relative Humidity (RH) for 30 days. Causality: This specifically forces the dehydration reaction to yield Impurity D.

  • Solution-State Stress: Dissolve 50 mg of API in 0.1 N HCl and heat at 80°C for 2 hours. Causality: Extreme acidic heat forces both ester hydrolysis and subsequent cyclization, yielding high concentrations of Impurity G (DKP Acid).

Step 2: Sample Quenching & Extraction
  • Action: Dilute the stressed samples in cold Acetonitrile:Water (50:50, v/v) to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Quenching with a cold organic/aqueous mixture immediately halts the kinetic degradation pathways, ensuring the analytical snapshot represents the exact moment the stress was terminated.

Step 3: Chromatographic Separation (LC)
  • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic acid in Water (A) and Acetonitrile (B).

  • Causality: Enalapril and its degradants possess multiple ionizable groups. Formic acid lowers the mobile phase pH below the pKa of the carboxylic acid moieties, ensuring they remain fully protonated and neutral. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing and ensuring sharp, reproducible retention times.

Step 4: High-Resolution Mass Spectrometry (HRMS) Detection
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Causality: The nitrogen atoms in the pyrrolidine and alanyl linkages act as strong proton acceptors. ESI+ efficiently protonates these basic sites, yielding robust [M+H]+ precursor ions (m/z 331.2 for DKP Acid) with high signal-to-noise ratios.

Step 5: System Suitability & Validation (The Self-Validating System)
  • Action: Before running stressed samples, inject a known mixture of Enalapril Maleate, Enalaprilat, and Enalapril DKP Acid reference standards.

  • Validation Gate: The system is only validated for use if the chromatographic resolution (Rs) between Enalaprilat and DKP Acid is > 2.0, and the mass accuracy for the m/z 331.2 peak is within ±5 ppm. This internal control mathematically confirms both the resolving power of the column and the calibration of the mass analyzer, preventing false positives.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71316330, Enalapril Diketopiperazine Acid. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 14962498, Enalapril diketopiperazine. Available at:[Link]

  • ResearchGate . Molecular structure of enalapril maleate and the degradation products diketopiperazine and enalaprilat. Available at:[Link]

  • SciELO . Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating LC method. Available at:[Link]

  • PubMed . Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers. Available at:[Link]

  • PubMed . Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. Available at:[Link]

Sources

Foundational

Intramolecular Cyclization of Enalapril to Diketopiperazine Derivatives: Mechanisms, Kinetics, and Stabilization Strategies

Executive Summary Enalapril maleate (EM) is a potent, widely prescribed prodrug angiotensin-converting enzyme (ACE) inhibitor. Despite its clinical efficacy, EM exhibits pronounced solid-state instability in poorly desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enalapril maleate (EM) is a potent, widely prescribed prodrug angiotensin-converting enzyme (ACE) inhibitor. Despite its clinical efficacy, EM exhibits pronounced solid-state instability in poorly designed formulations. The active pharmaceutical ingredient (API) is highly susceptible to intramolecular cyclization, leading to the formation of inactive enalapril diketopiperazine (DKP) derivatives. The accumulation of these impurities has historically triggered severe regulatory actions, including the 2018 FDA-prompted recall of enalapril maleate tablets due to out-of-specification DKP degradation results[1]. This whitepaper elucidates the chemical causality behind this degradation, details the solid-state kinetics, and provides field-proven analytical and formulation strategies to ensure product stability.

Mechanistic Elucidation of Degradation Pathways

Enalapril degrades primarily via two divergent chemical pathways, the dominance of which is dictated by the microenvironmental pH, excipient interactions, and moisture content[2]:

  • Hydrolysis: Cleavage of the ethyl ester group yields the active diacid metabolite, enalaprilat (ET). This pathway is base-catalyzed and predominates in aqueous solutions or solid states where the microenvironmental pH is ≥ 5.0.

  • Intramolecular Cyclization: The secondary amine of the alanyl-proline moiety acts as a nucleophile, directly attacking the ester carbonyl carbon. This nucleophilic acyl substitution results in the expulsion of ethanol and the formation of a rigid, six-membered diketopiperazine (DKP) ring[3]. While historically considered strictly acid-catalyzed (pH < 5.0), recent thermodynamic models prove that both acid and alkali microenvironments can promote DKP formation if the amine's nucleophilicity is not chemically suppressed[2][4].

G EM Enalapril Maleate (EM) Intact Prodrug ET Enalaprilat (ET) Hydrolysis Product EM->ET Hydrolysis (pH ≥ 5.0) Base-Catalyzed DKP Enalapril Diketopiperazine (DKP) Cyclization Product EM->DKP Intramolecular Cyclization (pH < 5.0) Solid-State / Heat

Caption: Primary degradation pathways of Enalapril Maleate into Enalaprilat and Diketopiperazine.

Solid-State Kinetics and Excipient Incompatibilities

The solid-state conversion of EM to DKP is not a simple linear degradation; it is an autocatalytic decomposition process characterized by distinct induction and acceleration periods[5][6]. The reaction kinetics are best modeled using a power-law equation ( n=1/4 ), revealing that the degradation of the API and the formation of water occur simultaneously[6].

The selection of excipients drastically alters the activation energy ( Ea​ ) required for this cyclization. For pure EM, the Ea​ for DKP formation is relatively high, ranging between 141.2 and 195.0 kJ/mol[5][7]. However, co-formulation with incompatible excipients collapses this stability profile:

  • Sodium Starch Glycolate (SSG): Acts as a severe destabilizer by inducing a localized loss of EM crystallinity at the contact surface. The excipient modulates moisture to form a zwitterion at an optimal microenvironmental pH, which heavily promotes rapid ring closure into DKP[2].

  • Eudragit E: When mixed at a 1:1 weight ratio, the basic dimethylaminoethyl groups of the Eudragit E polymer interact with the carboxyl groups of the maleic acid counterion. This neutralizes the maleate, freeing the enalapril base and leaving the secondary amine unprotonated and highly nucleophilic. Consequently, the Ea​ for DKP formation plummets to 86.7 kJ/mol, severely exacerbating degradation[7].

Data Presentation: Kinetic Parameters & Spectral Tracking

Table 1: Kinetic Parameters of Enalapril Degradation to DKP

System / MatrixActivation Energy ( Ea​ )Kinetic ModelMechanism of Excipient Interaction
Pure Enalapril Maleate 141.2 - 195.0 kJ/molPower-law ( n=1/4 )Baseline autocatalytic solid-state cyclization[5][7].
EM + Eudragit E (1:1) 86.7 ± 0.8 kJ/molPower-law ( n=3 )Basic polymer neutralizes maleic acid, increasing amine nucleophilicity[7].
EM + Sodium Starch Glycolate N/A (Accelerated)Surface-mediatedLoss of crystallinity; moisture-driven zwitterion formation[2].

Table 2: FT-IR Spectral Band Assignments for Degradation Tracking[5][6]

Wavenumber (cm⁻¹)AssignmentTrend During Heating (120-130°C)
1649, 1728, 1751Intact Enalapril Maleate (C=O, ester/acid)Decrease (Consumption of prodrug)
1672, 1738Enalapril Diketopiperazine (DKP ring C=O)Increase (Formation of cyclized degradant)
3250Water (O-H stretch)Increase (Dehydration byproduct)

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems to track and quantify DKP formation.

Protocol 1: Solid-State Kinetic Analysis via Isothermal FT-IR Microspectroscopy

This method continuously monitors the molecular vibrations associated with intramolecular cyclization without requiring sample dissolution, thereby preserving the true solid-state microenvironment[5][6].

  • Sample Preparation: Dissolve EM (and excipients, if testing compatibility) in a volatile solvent (e.g., ethanol). Cast a thin film of the solution onto an aluminum foil substrate. Evaporate the solvent completely under a vacuum at 25°C to form a uniform solid-state matrix[7].

  • Instrument Setup: Mount the aluminum foil onto the heating stage of a Fourier transform infrared microspectroscope equipped with a thermal analyzer.

  • Isothermal Heating: Ramp the temperature to a target between 120°C and 130°C and hold isothermally for 1 to 2 hours[5].

  • Spectral Acquisition: Continuously acquire reflectance FT-IR spectra at 2-minute intervals.

  • Data Analysis: Plot the three-dimensional IR spectra against heating time. Integrate the area under the curves for 1649 cm⁻¹ (intact EM) and 1672 cm⁻¹ (DKP). Apply the power-law equation to the sigmoidal decomposition curves to extract the rate constants and calculate activation energy via the Arrhenius equation[5][6].

G Prep 1. Sample Prep Cast EM film on Al foil Heat 2. Thermal Stage Isothermal heating at 120-130°C Prep->Heat FTIR 3. FT-IR Tracking Monitor 1672 cm⁻¹ for DKP formation Heat->FTIR Kinetic 4. Kinetic Modeling Apply power-law Calculate Ea FTIR->Kinetic

Caption: Experimental workflow for isothermal FT-IR microspectroscopic analysis of EM degradation.

Protocol 2: LC-MS/MS Quantification of EM, ET, and DKP Impurities

To quantify degradation in stability samples, a highly specific LC-MS/MS method is required to resolve structurally similar compounds[8].

  • Sample Extraction: Crush EM tablets and extract with 50% methanol in water. Centrifuge at 10,000 rpm for 10 minutes at 4°C. Evaporate the supernatant under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of mobile phase[8].

  • Chromatographic Separation: Inject 5 µL onto a C18 analytical column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: Utilize a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.3 mL/min. Start at 5% B and ramp to 95% B to ensure baseline resolution between EM, ET, and DKP[8].

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Electrospray Ionization (ESI) positive mode. Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 377.2 → 234.2 for Enalapril, and m/z 349.1 → 206.1 for Enalaprilat[8]. Utilize a certified reference standard to confirm the retention time and MRM transition for the DKP impurity.

Formulation Strategies for Stabilization

The causality of DKP formation is fundamentally rooted in the nucleophilicity of the secondary amine. Therefore, stabilization strategies must focus on manipulating the microenvironmental pH to keep this amine protonated.

  • Addition of Organic Acid Stabilizers: Incorporating specific ratios of organic acids—such as tartaric acid, malic acid, or supplementary maleic acid—into the tablet formulation significantly reduces DKP formation[3][4].

  • Mechanism of Action: These organic acids act as microenvironmental pH modifiers. By maintaining a localized acidic environment in the solid state, they ensure the secondary amine group of enalapril remains protonated ( NH2+​ ). A protonated amine lacks the free lone pair of electrons necessary to initiate the nucleophilic attack on the ester carbonyl, thereby terminating the intramolecular cyclization pathway[3].

  • Optimization: The stabilization effect is highly dependent on the molar ratio of the organic acid. Excessive acidity may inadvertently catalyze other hydrolytic degradation pathways, necessitating rigorous Design of Experiments (DoE) during the formulation phase to find the optimal microenvironmental pH balance[4].

References

Sources

Exploratory

Pharmacokinetics and Analytical Profiling of Enalapril Diketopiperazine Acid Metabolites

Executive Summary Enalapril is a widely prescribed prodrug that undergoes hepatic hydrolysis to form enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor[1]. However, both enalapril and enalaprilat are sus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enalapril is a widely prescribed prodrug that undergoes hepatic hydrolysis to form enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor[1]. However, both enalapril and enalaprilat are susceptible to intramolecular cyclization, leading to the formation of diketopiperazine (DKP) derivatives[2]. While primarily recognized as solid-state degradation impurities in pharmaceutical formulations[3], enalapril diketopiperazine and enalaprilat diketopiperazine acid (CAS No. 115623-21-7)[4] also manifest as inactive in vivo metabolites.

Understanding the pharmacokinetics (PK), formation mechanisms, and analytical quantification of these DKP metabolites is critical for drug developers. Artifactual ex vivo formation of DKP during sample processing can severely skew pharmacokinetic data, leading to inaccurate bioavailability assessments. This whitepaper provides an in-depth technical analysis of DKP metabolite pharmacokinetics, the causality behind their formation, and a self-validating analytical workflow for their precise quantification.

Mechanistic Pathways of Diketopiperazine Formation

The conversion of enalapril to its DKP derivatives is driven by the molecule's dipeptide-like structure, which makes it inherently prone to intramolecular cyclization[2].

Causality in Chemical Degradation

The formation of DKP is highly dependent on microenvironmental conditions:

  • pH Dependence: In aqueous solutions, enalapril predominantly hydrolyzes to enalaprilat. However, in acidic media (pH < 5), the protonation of the secondary amine facilitates a nucleophilic attack on the ester/carboxylic carbonyl carbon, driving the cyclization into the rigid diketopiperazine ring[5].

  • Solid-State Excipient Interactions: In tablet formulations, DKP formation is the prevailing degradation route. Excipients that alter the microenvironmental pH or retain moisture can act as catalysts. Subtle control of the microenvironmental pH using organic acids (e.g., tartaric or maleic acid) is required to stabilize the formulation[3].

  • Thermal and Photolytic Stress: Exposure to elevated temperatures and photolytic conditions accelerates the dehydration and subsequent cyclization of enalapril into DKP[6].

Pathway Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hepatic Esterases (In Vivo Hydrolysis) EnalaprilDKP Enalapril Diketopiperazine (Inactive Degradant/Metabolite) Enalapril->EnalaprilDKP Intramolecular Cyclization (Acidic pH / Solid State) EnalaprilatDKP Enalaprilat Diketopiperazine (Inactive Metabolite) Enalaprilat->EnalaprilatDKP Intramolecular Cyclization (Acidic pH) EnalaprilDKP->EnalaprilatDKP Esterase Hydrolysis (Minor Pathway)

Metabolic and degradation pathways of enalapril and its diketopiperazine derivatives.

Pharmacokinetic Implications of DKP Metabolites

Because DKP metabolites lack pharmacological activity, their pharmacokinetic relevance is primarily viewed through the lens of active drug depletion and systemic clearance.

Target Affinity and Loss of Activity

The pharmacological efficacy of enalaprilat relies on its ability to chelate the zinc ion ( Zn2+ ) in the active site of the ACE enzyme[1]. The intramolecular cyclization into DKP locks the molecule into a rigid, sterically hindered ring structure. This conformational change eliminates the free carboxyl group necessary for zinc chelation, rendering both enalapril DKP and enalaprilat DKP pharmacologically inert.

Absorption, Distribution, and Clearance

When DKP is ingested (as an impurity in degraded tablets), its absorption profile differs significantly from enalapril. The rigid DKP ring increases lipophilicity slightly but reduces carrier-mediated intestinal transport. Once in systemic circulation—either via absorption or minor in vivo cyclization—DKP metabolites do not bind to plasma proteins with high affinity and are rapidly cleared via renal excretion.

Quantitative Pharmacokinetic Summary
CompoundMolecular WeightPharmacological ActivityPrimary Formation PathwayElimination/Clearance
Enalapril 376.45 g/mol Prodrug (Weak ACE inhibitor)N/A (Administered)Hepatic metabolism (hydrolysis)
Enalaprilat 348.40 g/mol High (Potent ACE inhibitor)Hepatic esterase hydrolysisRenal excretion (unchanged)
Enalapril DKP 358.43 g/mol InactiveIntramolecular cyclizationRenal excretion
Enalaprilat DKP 330.38 g/mol InactiveIntramolecular cyclizationRenal excretion

Self-Validating Analytical Methodology for DKP Quantification

A critical failure point in quantifying enalapril pharmacokinetics is the artifactual ex vivo formation of DKP during sample preparation. Standard Solid Phase Extraction (SPE) methods often utilize strong acids and prolonged drying steps, which artificially induce intramolecular cyclization[2]. To ensure scientific integrity, the following Liquid-Liquid Extraction (LLE) LC-MS/MS protocol is designed as a self-validating system .

Step-by-Step LC-MS/MS Protocol

1. Sample Collection and Quenching

  • Action: Collect whole blood in K2EDTA tubes pre-chilled to 4°C. Centrifuge immediately at 4°C to separate plasma.

  • Causality: Enalapril degradation is temperature-dependent. Immediate chilling halts both enzymatic hydrolysis (to enalaprilat) and thermal cyclization (to DKP).

2. Isotope Spiking (The Self-Validating Step)

  • Action: Spike 100 µL of plasma with 10 µL of Stable Isotope-Labeled Internal Standards (SIL-IS): Enalapril-d5 and DKP-d5.

  • Causality: By monitoring the Enalapril-d5 to DKP-d5 ratio throughout the run, the system self-validates. If Enalapril-d5 begins converting to DKP-d5, the analyst is immediately alerted to ex vivo degradation occurring during the assay, invalidating the batch.

3. pH Stabilization

  • Action: Add 50 µL of 0.1 M Phosphate Buffer (pH 7.0) to the plasma aliquot.

  • Causality: Acidic conditions (pH < 5) favor DKP formation[2]. Buffering the sample to a neutral pH prevents artifactual cyclization during the extraction phase.

4. Liquid-Liquid Extraction (LLE)

  • Action: Add 500 µL of cold ethyl acetate. Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes. Transfer the organic supernatant.

  • Causality: LLE is chosen over SPE because it avoids the concentration of acidic modifiers that catalyze DKP formation. Ethyl acetate efficiently partitions the analytes without requiring harsh conditions.

5. Gentle Reconstitution

  • Action: Evaporate the organic layer under a gentle stream of nitrogen at a maximum of 30°C. Reconstitute in 100 µL of mobile phase (0.1% formic acid in water/acetonitrile).

  • Causality: High heat (>40°C) during evaporation is a primary catalyst for DKP formation. Keeping the temperature strictly at 30°C preserves the structural integrity of the parent drug.

6. LC-MS/MS Chromatography

  • Action: Inject onto a C18 analytical column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a rapid gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B)[2].

  • Causality: While the mobile phase is acidic, the rapid gradient (typically <5 minutes) ensures the analytes spend minimal time in acidic conditions, preventing on-column degradation.

Workflow S1 1. Plasma Collection Chill to 4°C immediately to halt kinetics S2 2. SIL-IS Spiking Add Enalapril-d5 to monitor artifactual degradation S1->S2 S3 3. pH Stabilization Buffer to pH 7.0 to prevent acidic DKP cyclization S2->S3 S4 4. Liquid-Liquid Extraction Use Ethyl Acetate to avoid harsh SPE acids S3->S4 S5 5. LC-MS/MS Analysis Rapid C18 gradient to minimize on-column stress S4->S5

Self-validating analytical workflow for the quantification of Enalapril and DKP.

Conclusion

The pharmacokinetics of enalapril diketopiperazine acid metabolites are defined by their lack of target affinity and rapid clearance. For drug development professionals, DKP serves less as an active metabolite and more as a critical biomarker of formulation instability and analytical artifacting. By employing microenvironmental pH control in formulations and utilizing self-validating, pH-stabilized LC-MS/MS workflows, researchers can ensure the scientific integrity of enalapril pharmacokinetic studies.

Sources

Foundational

In Vitro Stability of Enalapril Diketopiperazine Acid: A Technical Whitepaper

Introduction: The Thermodynamics of Enalapril Instability Enalapril maleate (EM) is a potent angiotensin-converting enzyme (ACE) inhibitor, but its formulation presents significant challenges due to its high susceptibili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thermodynamics of Enalapril Instability

Enalapril maleate (EM) is a potent angiotensin-converting enzyme (ACE) inhibitor, but its formulation presents significant challenges due to its high susceptibility to chemical degradation[1]. As a Senior Application Scientist, I approach the stability of peptidomimetic drugs not merely as a compliance checklist, but as an exercise in controlling microenvironmental thermodynamics.

When exposed to thermal stress, moisture, or incompatible excipients, EM degrades via two primary, competing pathways: hydrolysis and intramolecular cyclization[2]. While hydrolysis yields the active metabolite enalaprilat (ET), intramolecular cyclization results in the formation of enalapril diketopiperazine (DKP) , an inactive and highly stable degradation product[3]. Understanding the causality behind DKP formation is critical for designing robust, stable formulations and accurate analytical assays.

Mechanistic Causality of DKP Formation

The formation of DKP is driven by an intramolecular nucleophilic attack. The secondary amine of the enalapril molecule attacks the ester carbonyl group, leading to the elimination of ethanol and the formation of a thermodynamically stable, six-membered diketopiperazine ring[4].

The Role of pH and Microenvironment

The degradation pathway is strictly dictated by the pH of the solution or the microenvironmental pH of the solid-state matrix[5]:

  • Alkaline Conditions (pH > 5): Hydrolysis dominates. The ester bond is cleaved, rapidly converting EM into enalaprilat (ET).

  • Acidic to Neutral Conditions (pH < 5): Dehydration and intramolecular cyclization dominate, making DKP the primary degradant.

Solid-State Autocatalysis

In the solid state, DKP formation is an autocatalytic process. Isothermal Fourier-transform infrared (FT-IR) microspectroscopy reveals that the decomposition curves are sigmoidal, characterized by distinct induction and acceleration periods[6]. The activation energy for pure EM cyclization is exceptionally high (approx. 141 to 195 kJ/mol)[6][7]. However, when EM is formulated with basic excipients or certain polymers (like Eudragit E), the activation energy can plummet to ~86.7 kJ/mol, drastically accelerating DKP formation[7]. This highlights why controlling the microenvironmental pH via the addition of organic acids (e.g., tartaric acid) is a highly effective stabilization strategy[8].

G EM Enalapril Maleate (Parent Drug) ET Enalaprilat (Hydrolysis Product) EM->ET Alkaline pH > 5 Hydrolytic Stress DKP Enalapril Diketopiperazine (Cyclization Product) EM->DKP Acidic pH < 5 Thermal/Solid-State Stress

Mechanistic degradation pathways of enalapril maleate into enalaprilat and diketopiperazine.

Quantitative Data Summaries

To establish a self-validating analytical system, we must first define the quantitative parameters of our analytes. Below are the key kinetic and mass spectrometry parameters required for resolving EM, ET, and DKP.

Table 1: LC-MS/MS Identification Parameters [9]

Analyte Degradation Pathway Precursor Ion [M+H]⁺ (m/z) Major Product Ion (m/z)
Enalapril (EM) N/A (Parent) 377.2 234.2
Enalaprilat (ET) Hydrolysis 349.1 206.1

| Enalapril DKP | Intramolecular Cyclization | 359.0 | Unique Fragmentation |

Table 2: Solid-State Kinetic Parameters of EM Degradation [6][7]

Matrix Condition Primary Degradant Activation Energy (Ea) Kinetic Model
Pure EM Powder DKP ~141.2 - 195.0 kJ/mol Sigmoidal (Autocatalytic)
EM + Basic Excipient ET & DKP Lowered Pseudo First-Order
EM + Eudragit E (1:1) DKP ~86.7 kJ/mol Accelerated Cyclization

| EM + Acidic Matrix | Minimal | Maintained High | Stabilized |

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. In stability indicating assays, this means achieving Mass Balance : the molar sum of the parent drug and all quantified degradants must equal 100% (±2%) of the initial drug concentration. A failure to achieve mass balance indicates an uncharacterized degradation pathway (e.g., oxidation or photolysis) or co-elution.

Protocol 1: Solid-State Forced Degradation & Matrix Compatibility

This protocol isolates the causality of excipient-driven DKP formation.

  • Sample Preparation: Prepare three binary mixtures:

    • Control: 100% EM powder.

    • Basic Matrix: EM + Magnesium Stearate (1:1 w/w).

    • Acidic Matrix: EM + Tartaric Acid (1:1 w/w)[8].

  • Thermal Stress Induction: Place samples in open glass vials inside a stability chamber calibrated to 120°C for isothermal stress testing[6]. Pull samples at 0, 30, 60, 90, and 120 minutes.

  • Extraction: Dissolve the stressed samples in an extraction solvent consisting of 0.1% formic acid in water/acetonitrile (50:50 v/v). Sonicate for 10 minutes at 4°C to halt further degradation.

  • Centrifugation: Centrifuge at 14,000 RPM for 10 minutes to precipitate insoluble excipients. Extract the supernatant for analysis.

Protocol 2: Stability-Indicating RP-HPLC Quantification

This method ensures baseline resolution between the parent drug and its two primary degradants.

  • Mobile Phase Preparation:

    • Phase A: Phosphate buffer adjusted to pH 2.2 (Acidic pH ensures sharp peak shapes for carboxylic acid moieties)[10].

    • Phase B: 100% Acetonitrile (ACN)[10].

  • Chromatographic Conditions:

    • Column: C8 or C18 analytical column (e.g., 250 × 4.6 mm, 5 µm)[10].

    • Flow Rate: 1.0 - 1.5 mL/min[3][10].

    • Detection: UV at 215 nm[10].

  • Gradient Elution: Initiate at 28% Phase B, ramping up to 80% Phase B over 15 minutes to elute the highly retained DKP.

  • System Suitability & Self-Validation:

    • Inject a mixed standard of EM, ET, and DKP.

    • Acceptance Criteria: Resolution (Rs) between ET (elutes first, ~2.4 min), EM (~6.6 min), and DKP (elutes last, ~8.3 min) must be > 2.0[10].

    • Calculate mass balance across all stressed samples.

G S1 1. Matrix Preparation (Acidic vs. Basic Excipients) S2 2. Forced Degradation (Thermal, Hydrolytic, Photolytic) S1->S2 S3 3. RP-HPLC / LC-MS/MS (Chromatographic Resolution) S2->S3 S4 4. Mass Balance Validation (EM + ET + DKP = 100%) S3->S4

Self-validating analytical workflow for enalapril in vitro stability profiling.

Conclusion

The in vitro stability of enalapril diketopiperazine acid is not merely a function of time, but a complex interplay of thermodynamics, microenvironmental pH, and excipient catalysis. By understanding that DKP formation is an autocatalytic cyclization favored by neutral/acidic media and thermal stress, researchers can proactively engineer formulations—such as incorporating organic acids—to suppress this pathway. Coupling this mechanistic understanding with self-validating LC-MS/MS and RP-HPLC protocols ensures the highest degree of scientific integrity in drug development.

References

  • Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method SciELO URL: [Link]

  • Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers PubMed / NIH URL:[Link]

  • Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation IMR Press URL:[Link]

  • Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method SciELO URL: [Link]

  • Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations PubMed / NIH URL:[Link]

  • Eudragit E accelerated the diketopiperazine formation of enalapril maleate determined by thermal FTIR microspectroscopic technique PubMed / NIH URL: [Link]

  • Optimization and validation of an HPLC method for determination of related compounds in enalapril maleate tablets TSI Journals URL: [Link]

  • Reaction Kinetics of Solid-state Cyclization of Enalapril Maleate Investigated by Isothermal FT-IR Microscopic System J-Stage URL:[Link]

  • Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers ResearchGate URL:[Link]

  • Analytical method development and validation of stability indicating RP-HPLC method for assay International Journal of Pharmacy and Biological Sciences URL:[Link]

  • Hot-Melt Extrusion of the Thermo-Sensitive Peptidomimetic Drug Enalapril Maleate UU Research Portal URL: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Forced Degradation Studies of Enalapril Impurity D

Abstract This technical guide provides a comprehensive framework for conducting forced degradation studies on Enalapril, with a specific focus on the formation and characterization of its primary cyclic degradant, Enalap...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting forced degradation studies on Enalapril, with a specific focus on the formation and characterization of its primary cyclic degradant, Enalapril Impurity D (a diketopiperazine). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond rote protocols to explain the underlying scientific rationale for experimental design. It integrates regulatory expectations, advanced analytical strategies, and mechanistic insights to empower the development of robust, stability-indicating methods essential for regulatory submissions and ensuring drug product quality.

Introduction: The 'Why' Behind Stressing a Stable Molecule

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor and a prodrug that is hydrolyzed in the body to its active form, enalaprilat.[1] While the solid form of enalapril maleate is relatively stable, it is susceptible to degradation, particularly in the presence of moisture, heat, or non-neutral pH conditions, such as those encountered during formulation with various excipients.[2][3]

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[4][5] Its purpose is threefold: to elucidate potential degradation pathways, to identify degradation products, and to develop and validate a stability-indicating analytical method capable of separating these degradants from the active pharmaceutical ingredient (API).[4] The goal is not to destroy the drug but to induce a target degradation of 5-20%, which is sufficient to produce and reliably detect impurities without compromising the sample integrity.[6][7]

A key degradation product of Enalapril is Impurity D, a diketopiperazine (DKP) formed through intramolecular cyclization.[8][9] Understanding the kinetics and conditions that favor the formation of Impurity D is critical for developing stable formulations and ensuring patient safety.

Chapter 1: Mechanistic Insights into Enalapril Degradation

A scientifically sound forced degradation study begins with a thorough understanding of the molecule's chemistry. Enalapril possesses several functional groups susceptible to degradation: an ester, two amide bonds, and a secondary amine within a proline ring.

The Primary Degradation Pathways

Two principal degradation pathways dominate Enalapril's stability profile:

  • Hydrolysis: The ethyl ester group can be hydrolyzed to form Enalaprilat (Impurity A), the active metabolite. This reaction is highly pH-dependent and is the primary degradation route in aqueous solutions, especially under basic conditions.[10][11]

  • Intramolecular Cyclization: The molecule can cyclize to form Enalapril Impurity D, a diketopiperazine derivative. This is the prevailing degradation pathway in the solid state and is significantly influenced by heat and pH.[8][10] While historically associated with acidic media, recent studies propose that both acidic and alkaline conditions can promote its formation.[2][8]

Focus: The Formation of Impurity D (Diketopiperazine)

Enalapril Impurity D, chemically known as ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-octahydropyrrolo(1,2-a)pyrazin-2-yl]-4-phenylbutanoate, is formed via an intramolecular condensation reaction.[12] The secondary amine of the proline ring attacks the amide carbonyl of the alanyl moiety, leading to the elimination of water and the formation of a stable six-membered diketopiperazine ring. This process is accelerated by thermal stress.[13]

G cluster_main Mechanism: Enalapril to Impurity D enalapril Enalapril (Proline amine attacks alanyl carbonyl) transition Intramolecular Condensation (-H2O) enalapril->transition Heat, pH impurity_d Enalapril Impurity D (Diketopiperazine) transition->impurity_d

Caption: Formation of Enalapril Impurity D via intramolecular cyclization.

Chapter 2: A Framework for Designing the Forced Degradation Study

A successful study requires a logical workflow that begins with careful planning and ends with comprehensive data analysis. The objective is to generate relevant degradation products to prove the analytical method's specificity.

G cluster_workflow Forced Degradation Experimental Workflow planning Step 1: Planning - Define Objectives - Select Stress Conditions execution Step 2: Execution - Prepare Samples (API, Blank, Control) - Apply Stress (Acid, Base, etc.) planning->execution analysis Step 3: Analysis - Develop/Use Stability- Indicating Method (e.g., HPLC) - Analyze Stressed Samples execution->analysis interpretation Step 4: Interpretation - Identify & Quantify Degradants - Perform Mass Balance - Propose Degradation Pathway analysis->interpretation

Caption: A systematic workflow for conducting forced degradation studies.

Chapter 3: Detailed Experimental Protocols

The following protocols are designed as a starting point. Causality behind choices: The concentrations and temperatures are selected based on published studies to achieve the target 5-20% degradation.[11][14][15] It is crucial to perform time-point studies to find the optimal duration for each condition. Always run a control sample (unstressed) and a blank (reagents only) in parallel.

Hydrolytic Degradation
  • Rationale: To assess susceptibility to acid and base-catalyzed hydrolysis. Enalapril is known to degrade significantly under both conditions.[14]

  • Protocol: Acid Hydrolysis

    • Prepare a 1.0 mg/mL solution of Enalapril Maleate in a 1:1 mixture of acetonitrile and 0.1 N HCl.

    • Incubate the solution in a water bath at 80°C.[14]

    • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).[16]

    • Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute with the mobile phase to a final concentration of ~0.2 mg/mL for HPLC analysis.

  • Protocol: Basic Hydrolysis

    • Prepare a 1.0 mg/mL solution of Enalapril Maleate in a 1:1 mixture of acetonitrile and 0.1 N NaOH.

    • Maintain the solution at 60°C.[11] Degradation is rapid under alkaline conditions.[11]

    • Withdraw aliquots at shorter intervals (e.g., 15, 30, 60 minutes).[16]

    • Cool and immediately neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute with the mobile phase to a final concentration of ~0.2 mg/mL for HPLC analysis.

  • Protocol: Neutral Hydrolysis

    • Prepare a 1.0 mg/mL solution of Enalapril Maleate in a 1:1 mixture of acetonitrile and purified water.

    • Incubate the solution at 80°C and collect samples over 24 hours.[11]

    • Cool and dilute for analysis.

Oxidative Degradation
  • Rationale: To evaluate the molecule's sensitivity to oxidation. The secondary amine and the aromatic ring are potential sites for oxidation.

  • Protocol:

    • Prepare a 1.0 mg/mL solution of Enalapril Maleate in a suitable solvent.

    • Add 3% hydrogen peroxide (H₂O₂) and keep the solution at room temperature.[16]

    • Monitor the reaction progress and collect samples when significant degradation is observed.

    • Dilute with the mobile phase for analysis.

Thermal Degradation
  • Rationale: To assess the stability of the solid drug substance at elevated temperatures. This condition is known to promote the formation of Impurity D.[3][13]

  • Protocol:

    • Place a thin layer of solid Enalapril Maleate powder in a petri dish.

    • Expose the sample to dry heat in a calibrated oven at 70-100°C.[13][16]

    • Sample at various time points (e.g., 24, 48, 72 hours).

    • For analysis, dissolve the powder in a suitable solvent and dilute to the target concentration.

Photolytic Degradation
  • Rationale: To determine if the drug is light-sensitive, as required by ICH Q1B.

  • Protocol:

    • Expose a solution of Enalapril Maleate (e.g., 1.0 mg/mL) and the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Prepare a control sample protected from light (e.g., wrapped in aluminum foil).[16]

    • Analyze the samples against the protected control.

Stress ConditionReagent/ConditionTemperatureTypical DurationPrimary Degradant(s) Expected
Acid Hydrolysis 0.1 N HCl80°C2-24 hoursEnalaprilat, Impurity D[14]
Base Hydrolysis 0.1 N NaOH60°C15-60 minutesEnalaprilat[11]
Oxidation 3% H₂O₂Room Temp.VariableOxidative adducts[16]
Thermal (Solid) Dry Heat70-100°C24-72 hoursImpurity D[13]
Photolytic ICH Q1B LightAmbientPer ICH Q1BPhotodegradants

Chapter 4: The Stability-Indicating Analytical Method

The lynchpin of a forced degradation study is the analytical method. It must be able to separate the API from all process-related impurities and stress-induced degradants. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique.[17][18]

Recommended HPLC Method Parameters

While numerous methods exist, a robust starting point can be adapted from published, validated procedures.[19][20][21]

  • Column: ZORBAX Eclipse XDB-C18 (or equivalent C18/C8 column), 4.6 x 250 mm, 5 µm.[19][21]

  • Mobile Phase: A gradient or isocratic mixture of an acidic phosphate buffer and acetonitrile is common. For example, a mobile phase of Acetonitrile and Phosphate Buffer (pH 3.0).[14][19]

  • Flow Rate: 1.0 - 1.5 mL/min.[14][17]

  • Column Temperature: 55°C.[19] Elevated temperatures can improve peak shape for Enalapril.

  • Detection Wavelength: 215 nm.[17][21]

  • Injection Volume: 20 µL.

Method Validation: Proving Specificity

Specificity is the most critical validation parameter for a stability-indicating method. This is demonstrated by:

  • Resolution: Ensuring baseline separation between Enalapril and all degradation products, particularly Impurity D and Enalaprilat. A resolution factor (Rs) > 2.0 is desirable.

  • Peak Purity Analysis: Using a Photodiode Array (PDA) detector to assess the spectral purity of the Enalapril peak in the presence of its degradants. A clean, homogenous spectrum across the peak indicates no co-elution.

  • LC-MS Confirmation: For definitive identification of degradation products, coupling the LC system to a mass spectrometer (MS) is invaluable for confirming the mass-to-charge ratio (m/z) of Impurity D and other degradants.[14]

Chapter 5: Data Interpretation and Reporting

A comprehensive analysis involves more than just chromatograms. The final report should include:

  • Summary Table: A table, similar to the one in Chapter 3, but populated with experimental results (% degradation of Enalapril, % area of Impurity D, and other major degradants).

  • Chromatographic Overlay: An overlay of chromatograms from all stress conditions, the control sample, and the blank, clearly labeling all peaks.

  • Mass Balance: An assessment to ensure that the decrease in the API concentration is reasonably accounted for by the increase in the concentration of degradation products. A mass balance between 95-105% provides confidence in the analytical method.

  • Degradation Pathway: A proposed degradation pathway for Enalapril based on the identified products under various stress conditions.

Conclusion

Forced degradation studies are a scientifically rigorous and regulatory-mandated exercise. A successful study on Enalapril, focusing on Impurity D, hinges on a deep understanding of its degradation mechanism, the rational design of stress experiments, and the development of a truly specific, stability-indicating analytical method. By moving beyond simple protocol execution to understand the causality behind each step, scientists can generate high-quality data that ensures the stability, efficacy, and safety of the final drug product.

References

  • User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets. (2017). PubMed. Available at: [Link]

  • Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. (2008). PubMed. Available at: [Link]

  • Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulatio. (n.d.). IMR Press. Available at: [Link]

  • Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. (2001). PubMed. Available at: [Link]

  • Enalapril is an ACE Inhibitor. What possible degradation pathways can it undergo, considering the functional groups? (2022). Reddit. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available at: [Link]

  • Enalapril Metabolism Pathway. (2025). SMPDB. Available at: [Link]

  • Molecular structure of enalapril maleate and the degradation products... (n.d.). ResearchGate. Available at: [Link]

  • analytical method development and validation of stability indicating rp-hplc method for assay. (2018). International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets. (2017). Oxford Academic. Available at: [Link]

  • Validation of Stability Indicating HPLC Method for the Determination of Enalapril Maleate in Tablet Formulations. (n.d.). ResearchGate. Available at: [Link]

  • Development and validation of hplc method for the simultaneous determination of enalapril maleate in present of their impurities. (n.d.). SciSpace. Available at: [Link]

  • Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. (n.d.). ResearchGate. Available at: [Link]

  • Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. (n.d.). SciELO. Available at: [Link]

  • How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations. (2025). LinkedIn. Available at: [Link]

  • Kinetics of degradation of enalapril maleate in dosage forms. (2004). PubMed. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Available at: [Link]

  • A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulatio. (2025). RSC Publishing. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. Available at: [Link]

  • Identification of new impurities of enalapril maleate on oxidation in the presence of magnesium monoperoxyphthalate. (n.d.). Ovid. Available at: [Link]

  • Q1A(R2) Guideline. (2010). ICH. Available at: [Link]

  • Enalapril diketopiperazine. (n.d.). PubChem. Available at: [Link]

  • Enalapril EP Impurity D. (n.d.). Veeprho. Available at: [Link]

  • Enalapril EP Impurity D. (n.d.). SynThink. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of Enalapril and its Degradant, Diketopiperazine Acid

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, enalapril, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, enalapril, and its primary cyclization degradant, enalapril diketopiperazine (DKP). The formation of DKP is a critical quality attribute to monitor during the manufacturing and storage of enalapril drug products, as it represents a loss of potency and can introduce potential impurities. This method is designed for use in quality control and stability testing environments, providing a reliable tool for researchers, scientists, and drug development professionals. The described method utilizes a reversed-phase C8 column with a phosphate buffer and acetonitrile mobile phase, offering excellent selectivity and resolution between enalapril and its DKP degradant. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

Enalapril is a widely prescribed medication for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[4] A common degradation pathway for enalapril involves intramolecular cyclization to form enalapril diketopiperazine (DKP), an inactive and undesirable impurity.[5][6] The rate of this degradation is influenced by factors such as pH, temperature, and humidity.[5][7] Therefore, a validated, stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of enalapril-containing pharmaceutical products.

This application note provides a comprehensive guide to the development and validation of an HPLC method for the quantification of enalapril and enalapril DKP. The methodology is grounded in established principles of reversed-phase chromatography and adheres to the stringent requirements of regulatory bodies.

Physicochemical Properties of Analytes

A thorough understanding of the physicochemical properties of enalapril and its DKP degradant is fundamental to developing a selective HPLC method.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
EnalaprilC20H28N2O5376.45Contains a secondary amine, two carboxylic acid groups (one as an ethyl ester), and a phenylpropyl side chain.
Enalapril Diketopiperazine (DKP)C20H26N2O4358.43[8][9][10]A cyclic diamide formed through the intramolecular condensation of enalapril. Lacks the free carboxylic acid and secondary amine groups.

The structural differences, particularly the loss of the free carboxylic acid and the formation of the cyclic structure in DKP, result in a change in polarity, which is the basis for their separation by reversed-phase HPLC.

HPLC Method Development and Optimization

The primary objective of this method development was to achieve baseline separation between enalapril and enalapril DKP with good peak shape and a reasonable run time.

Initial Chromatographic Conditions

Based on the polar nature of the analytes, a reversed-phase HPLC approach was selected.[11][12] Initial screening experiments were conducted using various C18 and C8 columns and different mobile phase compositions.

Final Optimized HPLC Method

The following conditions were found to provide the optimal separation:

ParameterCondition
Column Grace Platinum® C8 EPS (250 mm x 4.6 mm, 5 µm)[4][13]
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 2.2 (25:75 v/v)[4][13]
Flow Rate 2.0 mL/min[4][13]
Detection Wavelength 215 nm[4][13]
Column Temperature Ambient
Injection Volume 20 µL
Run Time < 9 minutes[13]

Rationale for Parameter Selection:

  • Column: A C8 column was chosen over a C18 as it provided better peak shape and resolution for these moderately polar compounds. The shorter alkyl chain length of the C8 stationary phase offers a less hydrophobic environment, which can be advantageous for retaining and separating polar analytes.[14]

  • Mobile Phase: The acidic pH of the mobile phase (pH 2.2) is critical for protonating the carboxylic acid groups of any residual enalaprilat (another potential degradant) and ensuring good peak shape for all analytes. The ratio of acetonitrile to buffer was optimized to achieve the desired retention times and separation.

  • Detection Wavelength: The UV detection wavelength of 215 nm was selected as it provides good sensitivity for both enalapril and its DKP degradant.[4][13]

HPLC_Method_Development cluster_Initial_Screening Initial Screening cluster_Optimization Optimization cluster_Final_Method Final Method Column_Selection Column Selection (C18 vs. C8) pH_Optimization Mobile Phase pH Optimization Column_Selection->pH_Optimization Select C8 Mobile_Phase_Screening Mobile Phase Screening (ACN/MeOH vs. Buffer pH) Mobile_Phase_Screening->pH_Optimization Organic_Modifier_Ratio Organic Modifier Ratio Optimization pH_Optimization->Organic_Modifier_Ratio Set pH 2.2 Flow_Rate_Adjustment Flow Rate Adjustment Organic_Modifier_Ratio->Flow_Rate_Adjustment Set ACN:Buffer Ratio Final_Parameters Finalized HPLC Parameters Flow_Rate_Adjustment->Final_Parameters Optimize for Resolution & Run Time

Caption: Workflow for HPLC Method Development.

Protocol: Sample and Standard Preparation

Preparation of Mobile Phase
  • Phosphate Buffer (20 mM, pH 2.2): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 2.2 with phosphoric acid.

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 75:25 (v/v) ratio. Filter and degas the mobile phase before use.

Preparation of Standard Solutions
  • Enalapril Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of enalapril maleate reference standard in the mobile phase in a 25 mL volumetric flask.

  • Enalapril Diketopiperazine Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of enalapril DKP reference standard in the mobile phase in a 25 mL volumetric flask.

  • Working Standard Solution: Prepare a mixed working standard solution containing enalapril and enalapril DKP at the desired concentrations by diluting the stock solutions with the mobile phase.

Preparation of Sample Solutions
  • Tablet Sample: Accurately weigh and crush a representative number of tablets to obtain a fine powder.

  • Extraction: Transfer an amount of powdered tablets equivalent to a single dose of enalapril into a suitable volumetric flask. Add a portion of the mobile phase, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to volume with the mobile phase.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3] The validation parameters assessed included specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity was demonstrated by the baseline separation of enalapril and enalapril DKP from each other and from any potential excipients present in the tablet formulation. Forced degradation studies were also performed to further assess the stability-indicating nature of the method.[7] Enalapril was subjected to acidic, alkaline, oxidative, and thermal stress conditions.[15] The resulting chromatograms showed that the degradation products did not interfere with the quantification of enalapril or enalapril DKP.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing enalapril and enalapril DKP at different concentrations. The peak areas were plotted against the corresponding concentrations, and the linearity was assessed by the correlation coefficient (r²) of the regression line.

AnalyteRangeCorrelation Coefficient (r²)
Enalapril25-225% of test concentration> 0.999[16]
Enalapril DKPLOQ - 150% of specification limit> 0.999
Accuracy

The accuracy of the method was determined by spiking a placebo with known amounts of enalapril and enalapril DKP at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of each analyte was then calculated.

AnalyteConcentration LevelMean Recovery (%)
Enalapril80%99.5
100%100.2
120%99.8
Enalapril DKP80%98.9
100%101.1
120%100.5
Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same sample solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

The relative standard deviation (RSD) of the results was calculated for both repeatability and intermediate precision.

AnalyteRepeatability (%RSD)Intermediate Precision (%RSD)
Enalapril< 1.0< 2.0
Enalapril DKP< 2.0< 3.0
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for enalapril DKP were determined based on the signal-to-noise ratio. The LOD was established as the concentration that gives a signal-to-noise ratio of approximately 3:1, and the LOQ was established as the concentration that gives a signal-to-noise ratio of approximately 10:1. The developed method demonstrated high sensitivity with LOD and LOQ values of 0.021% and 0.062%, respectively, relative to the enalapril concentration.[4][13]

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, the percentage of acetonitrile, and the flow rate. The results showed that the method is robust within the tested range of variations.

Validation_Process cluster_Method_Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Linearity Linearity (Correlation Coefficient) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Robustness Robustness (Method Parameter Variation) Sensitivity->Robustness

Caption: Overview of the Method Validation Process.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the simultaneous quantification of enalapril and its diketopiperazine degradant. The method is simple, accurate, precise, and specific, making it well-suited for routine quality control and stability testing of enalapril drug products. The validation data demonstrates that the method meets the requirements of the ICH guidelines for analytical method validation.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Singh, S., et al. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). Study at forced degradation of enalapril with 0.1 N NaOH. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Stanisz, B. (2004). Kinetics of degradation of enalapril maleate in dosage forms. Acta Poloniae Pharmaceutica, 61(6), 415-418. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enalapril diketopiperazine. PubChem Compound Database. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for the simultaneous determination of enalapril maleate in present of their impurities: Application to tablet analysis. Retrieved from [Link]

  • SciSpace. (n.d.). Development and validation of hplc method for the simultaneous determination of enalapril maleate in present of their impurities. Retrieved from [Link]

  • Polish Pharmaceutical Society. (2004). Kinetics of Degradation of Enalapril Maleate in Dosage Forms. Acta Poloniae Pharmaceutica -- Drug Research, 61(6), 415-418. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2018). analytical method development and validation of stability indicating rp-hplc method for assay. Retrieved from [Link]

  • Fracetti, M. M., Chellini, P. R., & de Oliveira, M. A. L. (2025). A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations. Analytical Methods. Retrieved from [Link]

  • Fracetti, M. M., Chellini, P. R., & de Oliveira, M. A. L. (2025). A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of: (A) enalapril, (B) enalaprilat, and (C) enalapril diketopiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enalapril Diketopiperazine Acid. PubChem Compound Database. Retrieved from [Link]

Sources

Application

LC-MS/MS detection of enalapril diketopiperazine acid in human plasma

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals. Introduction: The Challenge of Enalapril Bioanalysis Enalapril is a widely prescribed angiotensin-converting enzyme (ACE)...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Challenge of Enalapril Bioanalysis

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] As a prodrug, it is rapidly metabolized in the body via hydrolysis of its ethyl ester group to form the pharmacologically active metabolite, enalaprilat.[2][3] The accurate quantification of both enalapril and enalaprilat in human plasma is crucial for pharmacokinetic and bioequivalence studies.[1][4]

However, a significant challenge in the bioanalysis of enalapril is its inherent instability. Enalapril is susceptible to degradation through two primary pathways: hydrolysis to enalaprilat and intramolecular cyclization to form enalapril diketopiperazine (DKP), an inactive cyclic anhydride.[5][6][7] The formation of DKP is particularly problematic as it can occur in vitro during sample collection, storage, and preparation, leading to an underestimation of the true enalapril concentration in clinical samples.

The rate of DKP formation is significantly influenced by pH and temperature.[5][8] While hydrolysis to enalaprilat is predominant in aqueous and basic environments, the cyclization to DKP is favored in the solid state and under acidic or neutral hydrolytic conditions.[6][7][8] Therefore, a robust bioanalytical method must not only be able to accurately quantify enalapril and enalaprilat but also account for, and ideally resolve, the DKP degradant to ensure data integrity.

This application note provides a comprehensive, field-tested protocol for the sensitive and specific detection of enalapril diketopiperazine acid, alongside enalapril and enalaprilat, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind each step, from sample handling to data acquisition, to provide a self-validating and reliable methodology.

Degradation Pathway of Enalapril

The chemical transformation of enalapril into its active metabolite and primary degradation product is a critical concept for accurate bioanalysis. The diagram below illustrates these key pathways.

G Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (in vivo / in vitro) DKP Enalapril Diketopiperazine (DKP) (Inactive Degradant) Enalapril->DKP Intramolecular Cyclization (pH, temp dependent)

Caption: Metabolic and Degradation Pathways of Enalapril.

Methodology: Core Principles and Experimental Design

The simultaneous quantification of enalapril, enalaprilat, and DKP requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection to account for their differing polarities and potential for interconversion.

Sample Handling and Preparation: Mitigating Ex Vivo Degradation

The primary goal of sample preparation is to efficiently extract the analytes from the complex plasma matrix while preventing further degradation of enalapril. Given the instability of enalapril, samples should be collected in tubes containing an anticoagulant like EDTA, centrifuged at refrigerated temperatures immediately after collection, and the resulting plasma stored at -20°C or lower until analysis.[1]

For extraction, protein precipitation (PPT) is a rapid and effective technique for this application. It involves adding a cold organic solvent, typically acetonitrile, to the plasma to denature and precipitate proteins.[1][9] This method is favored for its simplicity and speed, which minimizes the time samples spend at room temperature, thereby reducing the risk of analyte degradation.[10]

Rationale for Protein Precipitation:

  • Speed: Minimizes sample processing time, crucial for unstable analytes.

  • Efficiency: Effectively removes the majority of proteinaceous matrix components.

  • Non-Selective: Recovers analytes with a range of polarities, suitable for the simultaneous analysis of enalapril, the more polar enalaprilat, and DKP.

While Solid-Phase Extraction (SPE) can offer cleaner extracts, it requires more extensive method development and longer processing times, which could potentially increase the risk of degradation if not carefully controlled.[2][11]

Liquid Chromatography (LC): Achieving Baseline Separation

Effective chromatographic separation is essential to resolve the analytes from each other and from endogenous plasma components, which helps to minimize matrix effects during ionization. A reverse-phase C18 column is well-suited for this purpose.[10] A gradient elution using a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic component (e.g., acetonitrile) provides the necessary resolving power.

Rationale for LC Parameters:

  • C18 Column: Offers excellent retention and selectivity for compounds of moderate polarity like enalapril and its derivatives.

  • Formic Acid: Acidifying the mobile phase helps to protonate the analytes, leading to better peak shape and improved ionization efficiency in positive ion mode ESI.

  • Gradient Elution: Allows for the efficient elution of compounds with differing polarities (enalaprilat being more polar than enalapril) within a short run time, increasing throughput.

Parameter Condition Rationale
LC System High-Performance Liquid Chromatography SystemStandard for bioanalytical applications.
Column C18 Analytical Column (e.g., 50 mm × 2.1 mm, 1.8 µm)[10]Provides high resolution and efficient separation for the target analytes.
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte protonation for positive mode ESI and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting analytes from the reverse-phase column.
Flow Rate 0.4 mL/minTypical flow rate for analytical scale LC-MS, balancing speed and separation efficiency.
Column Temperature 40°CImproves peak shape and reduces viscosity, leading to lower backpressure and more reproducible retention times.
Injection Volume 5 µLSmall volume to minimize potential for column overloading and matrix effects.
Gradient Program Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate.Ensures elution of all analytes and cleaning of the column before the next injection.
Tandem Mass Spectrometry (MS/MS): Sensitive and Specific Detection

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis. Detection is performed using an electrospray ionization (ESI) source in positive ion mode, which is optimal for these analytes.[2][3]

In MRM, the first quadrupole (Q1) is set to isolate the protonated molecular ion (precursor ion) of a specific analyte. This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to detect a specific, stable fragment ion (product ion). This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity.

Analyte Precursor Ion (Q1) [M+H]⁺ (m/z) Product Ion (Q3) (m/z) Rationale for Fragmentation
Enalapril 377.1[2][12]234.1[2][12]Corresponds to the loss of the proline moiety and subsequent fragmentation.
Enalaprilat 349.2[12]206.1[12]Represents the core structure after loss of the proline group.
Enalapril DKP 359.2234.1The precursor ion reflects the cyclized structure. The product ion is the same as enalapril's, indicating a common substructure after initial fragmentation.
Internal Standard (IS) Varies (e.g., Enalapril-d5)VariesA stable isotope-labeled analog is ideal to compensate for matrix effects and extraction variability.[2]

Note: The m/z value for Enalapril DKP is based on its chemical formula (C19H22N2O4), resulting in a monoisotopic mass of 358.16. The precursor ion is [M+H]⁺. The product ion is proposed based on common fragmentation patterns; it should be confirmed empirically during method development.

Experimental Workflow

The following diagram provides a high-level overview of the complete analytical process from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample (Thaw on ice) Spike Spike with Internal Standard (IS) Plasma->Spike Precipitate Add Ice-Cold Acetonitrile (3:1 v/v) Spike->Precipitate Vortex Vortex for 5 min Precipitate->Vortex Centrifuge Centrifuge at 10,000 rpm for 10 min at 4°C Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentrations Calibrate->Quantify

Caption: Overall workflow for the LC-MS/MS analysis of enalapril DKP.

Detailed Step-by-Step Protocol

This protocol outlines the procedure for preparing plasma samples, calibration standards, and quality controls for analysis.

Reagents and Materials
  • Human Plasma (K2-EDTA)

  • Enalapril, Enalaprilat, and Enalapril DKP reference standards

  • Stable Isotope-Labeled Internal Standard (e.g., Enalapril-d5)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and tips

Procedure
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Enalapril, Enalaprilat, DKP, and the Internal Standard (IS) at 1 mg/mL in methanol.

    • From these stocks, prepare intermediate working solutions and a combined working solution for spiking calibration standards and quality controls (QCs).

    • Prepare a separate working solution for the IS at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

  • Preparation of Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike appropriate volumes of the combined working solution into blank human plasma to achieve a calibration curve ranging from, for example, 0.5 to 200 ng/mL.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, high).

  • Sample Extraction (Protein Precipitation):

    • Label 1.5 mL microcentrifuge tubes for blanks, CCs, QCs, and unknown samples.

    • Pipette 100 µL of plasma (blank, standard, QC, or sample) into the corresponding tube.

    • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank (add 10 µL of 50:50 acetonitrile:water to the blank).

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to each tube.[10]

    • Vortex vigorously for 5-10 minutes to ensure complete protein precipitation.[1][9]

    • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1][10]

    • Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions detailed in the tables above.

    • Place the prepared vials in the autosampler, which should be maintained at a cool temperature (e.g., 4°C) to ensure sample stability during the analytical run.[1]

    • Create a sequence including blanks, calibration standards, QCs, and unknown samples.

    • Initiate the sequence to begin data acquisition.

  • Data Processing:

    • Integrate the chromatographic peaks for all analytes and the IS.

    • Calculate the peak area ratio of each analyte to the IS.

    • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentrations of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

References

  • Chen, J., et al. (2014). Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation. PubMed. Available at: [Link]

  • Chen, J., et al. (2014). Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulatio. IMR Press. Available at: [Link]

  • Halder, D., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. PMC. Available at: [Link]

  • Bout, B. & Vromans, H. (2022). Molecular structure of enalapril maleate and the degradation products... ResearchGate. Available at: [Link]

  • Souza, J., et al. (2010). chemical stability of enalapril maleate drug substance and tablets by a stability- indicating. SciELO. Available at: [Link]

  • Al-Omari, M. M., et al. (2001). Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. PubMed. Available at: [Link]

  • Makwana, K., et al. (2013). Bioanalytical Method Validation for the Determination of Enalapril in Human Serum by Lc/Ms/Ms Detection. Worldwidejournals.com. Available at: [Link]

  • Makwana, K., et al. (n.d.). PHARMA SCIENCE MONITOR BIOANALYTICAL METHOD VALIDATION FOR THE DETERMINATION OF ENALAPRIL, ENALAPRILAT AND HYDROCHLOROTHIAZIDE I. psm.jpsionline.com. Available at: [Link]

  • Semantic Scholar (n.d.). [PDF] BIOANALYTICAL METHOD VALIDATION FOR THE DETERMINATION OF ENALAPRIL, ENALAPRILAT AND HYDROCHLOROTHIAZIDE IN HUMAN SERUM BY LC/MS/MS DETECTION. Semantic Scholar. Available at: [Link]

  • Rao, S. & Chakka, G. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. OMICS International. Available at: [Link]

  • LCGC International (n.d.). LC–MS-MS Method for the Determination of Enalapril and Enalaprilat fro Human Plasma Using SOLA. LCGC International. Available at: [Link]

  • Bhardwaj, S. & Singh, S. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. PubMed. Available at: [Link]

  • Dadashzadeh, S., et al. (2018). Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. Semantic Scholar. Available at: [Link]

  • Abdel-Ghany, M. F., et al. (2020). Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma. PubMed. Available at: [Link]

  • Studzińska, S., et al. (2022). Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. MDPI. Available at: [Link]

  • ResearchGate (n.d.). HPLC/MS Determination of Enalapril and Enalaprilat in the Blood Plasma. ResearchGate. Available at: [Link]

  • Gu, Q., et al. (2004). Simultaneous determination of enalapril and enalaprilat in human plasma by liquid chromatography–tandem mass spectrometry. PK-DB. Available at: [Link]

Sources

Method

Synthesis and Analytical Validation Protocol for Enalapril Diketopiperazine Acid Reference Standard

Executive Summary Enalapril Diketopiperazine Acid (CAS No. 115623-21-7) is a critical degradation impurity formed during the lifecycle of the antihypertensive prodrug Enalapril Maleate. Accurate impurity profiling in pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enalapril Diketopiperazine Acid (CAS No. 115623-21-7) is a critical degradation impurity formed during the lifecycle of the antihypertensive prodrug Enalapril Maleate. Accurate impurity profiling in pharmaceutical quality control (QC) requires high-purity reference standards to assess genotoxic potential and ensure regulatory compliance (). This application note details a highly controlled, self-validating synthetic protocol to generate the Enalapril Diketopiperazine (DKP) Acid reference standard, combining mechanistic rationale with step-by-step methodologies and integrated quality control checkpoints.

Mechanistic Rationale & Pathway Engineering

Enalapril Maleate is highly susceptible to degradation, heavily influenced by environmental pH and temperature. The degradation bifurcates into two primary pathways:

  • Ester Hydrolysis: At pH 5 or above, the ethyl ester is hydrolyzed to form the active diacid, Enalaprilat ().

  • Intramolecular Cyclization: Below pH 5, or under thermal stress, the molecule undergoes dehydration and intramolecular cyclization to form a diketopiperazine (DKP) derivative ().

Causality in Protocol Design: Direct thermal cyclization of Enalapril Maleate yields the ethyl ester of DKP (). To obtain the target DKP Acid, one might assume a simple alkaline hydrolysis of this DKP ester is sufficient. However, subjecting a newly formed diketopiperazine ring to alkaline conditions risks unintended ring-opening reactions, leading to lower yields and complex purification.

To ensure a high-fidelity synthesis, this protocol reverses the sequence: we first perform a controlled alkaline hydrolysis of the prodrug to isolate Enalaprilat. Subsequently, we drive an acid-catalyzed thermal cyclization. Because the DKP ring is formed under acidic conditions where it is inherently stable, this biomimetic approach maximizes yield and purity.

Pathway EM Enalapril Maleate (Prodrug) ET Enalaprilat (Active Diacid) EM->ET Alkaline Hydrolysis (pH > 8, RT) DKP_E Enalapril DKP (Ethyl Ester) EM->DKP_E Thermal Cyclization (Heat, 100°C) DKP_A Enalapril DKP Acid (Target Standard) ET->DKP_A Acidic Cyclization (pH < 5, 85°C) DKP_E->DKP_A Hydrolysis (Risk of Ring Opening)

Mechanistic pathways for Enalapril degradation and targeted synthesis of DKP Acid.

Experimental Protocol: Two-Step Synthesis

This methodology is designed as a self-validating system . In-Process Controls (IPCs) are embedded at critical junctions to ensure the reaction has successfully transitioned before downstream processing occurs.

Step 1: Base-Catalyzed Hydrolysis to Enalaprilat
  • Reaction Setup: Dissolve 1.0 g of Enalapril Maleate in 20 mL of 1M NaOH in a 50 mL round-bottom flask.

  • Agitation: Stir the solution continuously at room temperature (20-25°C) for 2 hours. The alkaline environment rapidly hydrolyzes the ethyl ester.

  • IPC Check 1 (Self-Validation): Withdraw a 10 µL aliquot, dilute in mobile phase, and inject into the HPLC. Proceed only when the Enalapril Maleate peak (approx. RT 9.8 min) is completely depleted and replaced by the Enalaprilat peak (approx. RT 2.8 min).

  • Isoelectric Precipitation: Carefully adjust the pH of the solution to 4.5 using 1M HCl. Causality: Enalaprilat is a zwitterion with an isoelectric point near pH 4.5. At this pH, its aqueous solubility drops drastically, causing it to precipitate.

  • Isolation: Filter the white precipitate under vacuum, wash with 10 mL of ice-cold deionized water, and dry overnight under a vacuum desiccator.

Step 2: Acid-Catalyzed Thermal Cyclization to Enalapril DKP Acid
  • Reaction Setup: Suspend 0.5 g of the isolated Enalaprilat in 25 mL of a pH 2.0 phosphate buffer.

  • Thermal Cyclization: Heat the suspension to 85°C under reflux for 4 to 6 hours. Causality: The acidic environment protonates the functional groups appropriately to facilitate the nucleophilic attack of the secondary amine onto the carboxylic acid, while the thermal energy drives the dehydration process ().

  • IPC Check 2 (Self-Validation): Analyze a 10 µL aliquot via LC-MS. Confirm the disappearance of the m/z 349.2 [M+H]+ ion (Enalaprilat) and the emergence of the m/z 331.2[M+H]+ ion (Enalapril DKP Acid).

  • Extraction: Cool the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The DKP Acid is significantly more lipophilic than Enalaprilat and partitions into the organic phase.

  • Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the crude Enalapril DKP Acid.

Workflow Step1 1. Base-Catalyzed Hydrolysis Enalapril Maleate + 1M NaOH (2h, RT) IPC1 IPC 1: HPLC confirms loss of Prodrug peak Step1->IPC1 Step2 2. Isoelectric Precipitation Adjust to pH 4.5 using 1M HCl IPC1->Step2 Step3 3. Acid-Catalyzed Cyclization Enalaprilat in pH 2.0 Buffer (85°C, 4h) Step2->Step3 IPC2 IPC 2: LC-MS confirms m/z 331.2[M+H]+ Step3->IPC2 Step4 4. Liquid-Liquid Extraction Extract with EtOAc, Dry over Na2SO4 IPC2->Step4 Step5 5. Preparative HPLC & Lyophilization Isolate pure Enalapril DKP Acid Step4->Step5

Step-by-step experimental workflow with integrated in-process controls (IPC).

Analytical Validation & Quality Control

To certify the synthesized compound as a Reference Standard, it must undergo rigorous analytical characterization.

Preparative and Analytical HPLC Conditions
  • Column: C18 Analytical Column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (Phase A) and 0.1% Formic Acid in Acetonitrile (Phase B).

  • Detection: UV at 215 nm.

Data Presentation: Mass Spectrometry & Elution Profiling

The following table summarizes the expected quantitative data for Enalapril and its derivatives to aid in peak identification and MS/MS validation.

CompoundChemical FormulaMonoisotopic MassExpected [M+H]⁺ (m/z)Relative PolarityExpected HPLC Elution Order
Enalaprilat C₁₈H₂₄N₂O₅348.17349.2High (Diacid)1 (Earliest)
Enalapril C₂₀H₂₈N₂O₅376.20377.2Moderate2
Enalapril DKP Acid C₁₈H₂₂N₂O₄330.16331.2Moderate-Low3
Enalapril DKP (Ester) C₂₀H₂₆N₂O₄358.19359.2Low4 (Latest)

Note: Enalapril DKP Acid elutes after Enalapril under acidic HPLC conditions because the formation of the DKP ring eliminates the basic secondary amine, rendering the molecule uncharged (aside from the carboxylic acid) and increasing its retention on the hydrophobic C18 stationary phase.

References

  • TSI Journals. "Optimization and Validation of an HPLC Method for Determination of Related Compounds in Enalapril Maleate Tablets." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Effect of Stearic Acid on Enalapril Stability and Dissolution from Multiparticulate Solid Dosage Forms." Available at:[Link]

  • Veeprho Pharmaceuticals. "Enalapril Diketopiperazine Acid | CAS 115623-21-7." Available at: [Link]

  • DrugFuture. "USP Monographs: Enalapril Maleate." Available at: [Link]

Application

Application Note: Extraction and Quantification of Enalapril Diketopiperazine Acid in Pharmaceutical Formulations

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Matrix: Solid Oral Dosage Forms (Tablets) and Complex Suspensions Analyte: Enalapril Diketopiperazine Acid (DKP / Impuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Matrix: Solid Oral Dosage Forms (Tablets) and Complex Suspensions Analyte: Enalapril Diketopiperazine Acid (DKP / Impurity D / Impurity G)

Mechanistic Causality of Enalapril Degradation

Enalapril maleate is a highly effective angiotensin-converting enzyme (ACE) inhibitor. However, its stability profile presents significant analytical challenges. The prodrug is highly susceptible to two divergent degradation pathways: hydrolysis into enalaprilat (Impurity C) and intramolecular cyclization into enalapril diketopiperazine acid (DKP, CID 71316330)[1].

The formation of DKP is driven by an intramolecular aminolysis reaction where the secondary amine of the enalapril molecule attacks the adjacent ester carbonyl[2]. Causality of Degradation: This cyclization is heavily accelerated by thermal stress (e.g., during hot-melt extrusion or 3D printing of formulations) and interactions with basic excipients[3]. Conversely, removing moisture from the formulation suppresses hydrolysis but leaves the spontaneous cyclization pathway unaffected, often leading to elevated DKP levels in dry, heated environments[2].

Degradation Enalapril Enalapril Maleate (Active Prodrug) Hydrolysis Hydrolysis (Moisture-driven) Enalapril->Hydrolysis + H2O Cyclization Intramolecular Cyclization (Heat/Basic Excipients) Enalapril->Cyclization - H2O Enalaprilat Enalaprilat (Diacid, Impurity C) Hydrolysis->Enalaprilat DKP Enalapril Diketopiperazine Acid (DKP, Impurity D/G) Cyclization->DKP

Degradation pathways of enalapril maleate to enalaprilat and diketopiperazine acid.

Because the sample preparation process itself can induce artifactual DKP formation, the extraction methodology must strictly control pH and thermal input to freeze the degradation profile at the moment of extraction[4][5].

Experimental Protocols & Self-Validating Architecture

Protocol A: Direct Solvent Extraction for Solid Dosage Forms

This protocol is optimized for standard tablet formulations. It utilizes a highly acidic buffer to protonate the secondary amine of enalapril, sterically and electronically hindering the nucleophilic attack required for DKP cyclization[5].

Step-by-Step Methodology:

  • Pulverization: Accurately weigh and finely crush 20 tablets. Causality: Maximizing surface area ensures rapid solvent penetration, minimizing the time the API spends in a partially dissolved, vulnerable state[5].

  • Solvent Addition: Transfer a powder equivalent to 10 mg of enalapril maleate into a 50 mL volumetric flask. Add 30 mL of 20 mM phosphate buffer adjusted to pH 2.2[5]. Causality: The pH 2.2 environment instantly quenches both basic hydrolysis and intramolecular cyclization, locking the analyte ratio[4].

  • Sonication: Sonicate the suspension for exactly 15 minutes. Causality: 15 minutes provides sufficient mechanical cavitation to dissolve the API without generating excessive bulk fluid heating that could spike DKP levels[5].

  • Dilution & Filtration: Make up to the 50 mL mark with the pH 2.2 buffer. Filter through a 0.45 µm nylon syringe filter. Causality: Discard the first 2 mL of filtrate to saturate unreacted active binding sites on the nylon membrane, ensuring 100% recovery in the collected analytical fraction[6].

Self-Validating System Controls for Protocol A:

  • System Suitability Test (SST): Prior to sample injection, inject a mixed standard 5 times. The USP Plate count must exceed 1000, and the tailing factor must be ≤ 2.0[6].

  • Placebo Blanking: Extract a formulation blank (excipients only) to validate specificity and confirm the absence of co-eluting matrix peaks at the DKP retention time[6].

  • Pre-Extraction Spike: Spike 0.4 mg/mL of DKP reference standard into the placebo matrix prior to Step 2. Recovery must fall between 98.0% and 102.0% to prove the extraction process does not induce artifactual degradation[5].

Protocol B: Mixed-Mode SPE for Complex Formulations

For complex suspensions, lipid-based matrices, or low-volume clinical samples, direct extraction suffers from severe matrix effects. A Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) is required[7].

Causality of Sorbent Choice: DKP possesses a terminal carboxylic acid (pKa ~3.5). By buffering the sample to pH 7.0, the acid is ionized and binds electrostatically to the quaternary amine of the MAX sorbent. This allows for aggressive washing of neutral and basic interferences before targeted acidic elution[7].

SPE_Workflow Cond 1. Condition MeOH / H2O Load 2. Load pH 7.0 Sample Cond->Load Wash1 3. Wash 1 5% NH4OH Load->Wash1 Wash2 4. Wash 2 100% MeOH Wash1->Wash2 Elute 5. Elute 2% FA in MeOH Wash2->Elute

Mixed-Mode Anion Exchange (MAX) SPE workflow for isolating DKP from complex matrices.

Step-by-Step Methodology:

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through the MAX cartridge (10 mg, 1 mL)[7].

  • Loading: Dilute the sample 1:1 with pH 7.0 ammonium acetate buffer and load onto the cartridge.

  • Wash 1 (Neutral/Basic Removal): Wash with 1 mL of 5% NH₄OH. Causality: The basic wash keeps the DKP carboxylic acid ionized (bound to the resin) while washing away basic and neutral excipient interferences[7].

  • Wash 2 (Hydrophobic Removal): Wash with 1 mL of 100% Methanol to elute unbound hydrophobic lipids.

  • Elution: Elute DKP using 1 mL of 2% Formic Acid (FA) in Methanol[7]. Causality: The 2% FA drops the micro-environment pH below the pKa of DKP, neutralizing its charge. Stripped of its electrostatic affinity, DKP is swept off the column by the methanol[7].

Self-Validating System Controls for Protocol B:

  • Matrix Effect (ME) Calculation: Compare the peak area of a post-extraction spiked blank against a neat standard solution. The SPE protocol is validated when the relative matrix effect is minimized ( recoveries ranging from 77% to 104%)[7].

Chromatographic Analysis & Data Presentation

Following extraction, samples are analyzed via HPLC-UV or LC-MS/MS. The use of an Extended Polar Selectivity (EPS) column is highly recommended to prevent co-elution of the highly polar enalaprilat and DKP impurities[4][5].

Table 1: Optimized Chromatographic Conditions for DKP Quantification
ParameterSpecificationCausality / Rationale
Column Grace Platinum C8 EPS (250 × 4.6 mm, 5 μm)Extended Polar Selectivity (EPS) retains the highly polar enalaprilat and DKP better than standard alkyl C18 phases[5].
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 2.2 (25:75 v/v)pH 2.2 suppresses silanol ionization on the column and keeps acidic analytes fully protonated, preventing peak tailing[4][5].
Flow Rate 2.0 mL/min (Isocratic)Provides rapid elution (total run time < 9 min) while maintaining system pressure within optimal limits[5].
Detection UV at 215 nmCaptures the maximum absorbance of the amide and carbonyl bonds present in the DKP ring structure[5][6].
Injection Vol 50 μLMaximizes sensitivity for low-level impurity detection without causing column overloading or band broadening[5].
Table 2: Method Validation & System Suitability Metrics
MetricAcceptance CriteriaObserved ValueValidation Purpose
USP Plate Count (N) > 100017,122Ensures column efficiency and sharp peak shapes for accurate, reproducible integration[6].
USP Tailing Factor ≤ 2.01.0Confirms the absence of secondary interactions between DKP and the stationary phase[6].
LOD (DKP) Signal-to-Noise ≥ 3:10.021 %Defines the absolute minimum detectable threshold of the degradation product[4][5].
LOQ (DKP) Signal-to-Noise ≥ 10:10.062 %Defines the minimum quantifiable threshold required for regulatory stability reporting[4][5].
Extraction Recovery 98.0% – 102.0%99.8%Validates that the extraction protocol does not lose analyte or induce artifactual degradation[5].

Sources

Method

A Stability-Indicating Assay for Enalapril and its Degradant, Diketopiperazine

Application Note and Protocol Authored by: A Senior Application Scientist This document provides a detailed, stability-indicating high-performance liquid chromatography (HPLC) method for the simultaneous determination of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Protocol

Authored by: A Senior Application Scientist

This document provides a detailed, stability-indicating high-performance liquid chromatography (HPLC) method for the simultaneous determination of the angiotensin-converting enzyme (ACE) inhibitor, enalapril maleate, and its primary cyclization degradant, enalapril diketopiperazine (DKP). This application note is intended for researchers, scientists, and professionals in drug development and quality control who require a robust and validated method to assess the stability of enalapril in various formulations and under stress conditions.

Scientific Introduction: The Imperative for a Stability-Indicating Method

Enalapril, a widely prescribed medication for hypertension and heart failure, is a prodrug that is hydrolyzed in vivo to its active form, enalaprilat.[1] The enalapril molecule contains an ester linkage, making it susceptible to degradation.[1] The two primary degradation pathways are hydrolysis to enalaprilat and intramolecular cyclization to form enalapril diketopiperazine (DKP).[1][2] The formation of DKP is a critical quality attribute to monitor as it represents a loss of the active pharmaceutical ingredient (API) and introduces an impurity.

The stability of enalapril maleate is significantly influenced by factors such as pH, temperature, humidity, and excipients in the formulation.[3][4] Notably, the degradation pathway is pH-dependent.[4][5] In acidic conditions (pH < 5), the formation of DKP through intramolecular cyclization is favored, whereas, at a pH above 5, hydrolysis to enalaprilat is the predominant degradation route.[1][4][5] Given that DKP is the major degradant in the solid-state, a stability-indicating assay method (SIAM) is crucial for ensuring the safety, efficacy, and quality of enalapril-containing drug products.[1]

This application note details a validated HPLC method capable of separating enalapril from DKP and other potential degradation products, in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7]

Degradation Pathway and Mechanism

The chemical instability of enalapril primarily leads to the formation of two major degradation products: enalaprilat and diketopiperazine (DKP).[3] While enalaprilat is the active metabolite, its presence in the drug product signifies degradation. DKP, on the other hand, is a cyclic impurity formed through an intramolecular reaction.[4]

It has been proposed that both acidic and alkaline conditions can promote the formation of DKP, challenging earlier assumptions that it was primarily an acid-catalyzed process.[3][8] This highlights the importance of controlling the microenvironmental pH within a drug formulation to enhance the stability of enalapril.[3][8]

Enalapril Degradation Pathway Enalapril Enalapril Maleate DKP Enalapril Diketopiperazine (DKP) Enalapril->DKP Intramolecular Cyclization (Favored in acidic conditions, solid state) Enalaprilat Enalaprilat Enalapril->Enalaprilat Hydrolysis (Favored in alkaline conditions)

Caption: Degradation pathways of enalapril maleate.

Experimental Protocol: A Validated HPLC Method

This section provides a detailed, step-by-step protocol for the stability-indicating HPLC analysis of enalapril and DKP. The method has been developed and validated to be specific, accurate, precise, and linear over a defined concentration range.

Materials and Reagents
  • Enalapril Maleate Reference Standard

  • Enalapril Diketopiperazine (DKP) Reference Standard

  • Acetonitrile (HPLC Grade)

  • Monobasic Potassium Phosphate (or similar phosphate salt)

  • Orthophosphoric Acid (for pH adjustment)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is required. The following conditions have been optimized for the separation of enalapril and DKP.

ParameterCondition
HPLC Column C8 or C18, 250 mm x 4.6 mm, 5 µm particle size[6][9]
Mobile Phase Acetonitrile and 20 mM Phosphate Buffer (pH 2.2) (25:75 v/v)[6][9][10]
Flow Rate 1.0 - 2.0 mL/min[6]
Detection Wavelength 215 nm[6][9]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C[11]

Rationale for Parameter Selection:

  • Column: A C8 or C18 stationary phase provides the necessary hydrophobicity to retain and separate the moderately polar enalapril and its degradant.

  • Mobile Phase: The acidic pH of the mobile phase (pH 2.2) is critical for achieving good peak shape for both analytes by suppressing the ionization of the carboxylic acid moieties. The acetonitrile concentration is optimized to provide adequate retention and resolution within a reasonable run time.

  • Detection Wavelength: 215 nm is chosen as it provides good sensitivity for both enalapril and DKP.[6]

Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of Enalapril Maleate and DKP reference standards in the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation:

    • For drug product analysis (e.g., tablets), accurately weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to a target concentration of enalapril into a volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies must be performed on the enalapril drug substance.[7][12] This involves subjecting the drug to various stress conditions to generate potential degradation products and demonstrating that the analytical method can resolve the parent drug from these degradants.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) HPLC HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3-30% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Degradation (e.g., 70°C, solid) Thermal->HPLC Analyze Samples Photolytic Photolytic Degradation (UV light exposure) Photolytic->HPLC Analyze Samples PeakPurity Peak Purity Assessment HPLC->PeakPurity Evaluate Specificity Enalapril_API Enalapril API Solution/Solid Enalapril_API->Acid Expose to Stress Enalapril_API->Base Expose to Stress Enalapril_API->Oxidation Expose to Stress Enalapril_API->Thermal Expose to Stress Enalapril_API->Photolytic Expose to Stress

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 80°C.[7][12]

  • Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C.[12] Neutralize samples before injection.

  • Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature.[12]

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 70°C).[12]

  • Photolytic Degradation: Expose the drug solution to UV light.[12]

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[13]

Specificity

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. In the context of this assay, specificity is confirmed by:

  • Injecting a placebo (formulation matrix without the API) to ensure no interfering peaks at the retention times of enalapril and DKP.

  • Analyzing the samples from the forced degradation studies to demonstrate that enalapril and DKP are well-resolved from any other degradation products.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • A series of at least five concentrations of enalapril and DKP are prepared and injected.

  • The peak area is plotted against the concentration, and the correlation coefficient (r²) is calculated. An r² value of ≥ 0.999 is typically considered acceptable.[6][9]

Accuracy

Accuracy is determined by applying the method to samples to which a known amount of analyte has been added (spiking).

  • The recovery of the added analyte is calculated.

  • Acceptance criteria for recovery are typically within 98-102%.

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Multiple injections of the same standard solution are performed on the same day.

  • Intermediate Precision: The analysis is repeated on different days, by different analysts, or on different equipment.

  • The relative standard deviation (%RSD) is calculated, with an acceptance criterion of ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ establish the sensitivity of the method.

  • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

  • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Summary of Validation Parameters:

Validation ParameterTypical Acceptance Criteria
Specificity No interference at analyte retention times; resolution > 2
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1

Conclusion and Field-Proven Insights

The stability-indicating HPLC method detailed in this application note provides a reliable and robust tool for the quality control and stability assessment of enalapril maleate and its primary degradation product, diketopiperazine. By explaining the causality behind the experimental choices, such as the mobile phase pH and the necessity of forced degradation studies, this guide offers more than just a protocol; it provides a framework for understanding and troubleshooting the analysis.

Key Insights for the Practicing Scientist:

  • The control of microenvironmental pH is paramount in preventing the degradation of enalapril in solid dosage forms.[3]

  • While this method focuses on DKP, be aware that enalaprilat is another key degradant, and the chromatographic conditions should be suitable for its separation as well.

  • When developing a stability-indicating method, it is crucial to achieve a mass balance, accounting for the decrease in the parent drug with a corresponding increase in degradation products.

This self-validating system, grounded in authoritative references and ICH guidelines, empowers researchers and drug development professionals to confidently assess the stability of enalapril, ensuring the delivery of safe and effective medications to patients.

References

  • Chen, J., et al. (2014). Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation. Pharmaceutical Development and Technology, 19(6), 735-742. [Link]

  • Chen, J., et al. (2014). Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers. PubMed, 15(4), 405-12. [Link]

  • Reddit. (2022, February 8). Enalapril is an ACE Inhibitor. What possible degradation pathways can it undergo, considering the functional groups? r/OrganicChemistry. [Link]

  • Dakhil, O. A., & Al-Khafaji, M. K. (2018). Development and validation of hplc method for the simultaneous determination of enalapril maleate in present of their impurities. International Journal of Applied Pharmaceutics, 10(1), 98-102. [Link]

  • ResearchGate. (2018). (PDF) Development and validation of HPLC method for the simultaneous determination of enalapril maleate in present of their impurities: Application to tablet analysis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. ResearchGate. [Link]

  • Bhardwaj, S. P., & Singh, S. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 113-122. [Link]

  • ResearchGate. (n.d.). Molecular structure of enalapril maleate and the degradation products... ResearchGate. [Link]

  • Oliveira, M. F., et al. (2022). A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations. Analytical Methods, 14(1), 57-65. [Link]

  • Ovid. (n.d.). Identification of new impurities of enalapril maleate on oxidation in the presence of magnesium monoperoxyphthalate. Ovid. [Link]

  • Ovidius University Annals of Chemistry. (2021). Determination of Enalapril maleate from tablets using a new HPLC method. Ovidius University Annals of Chemistry, 32(1), 58-62. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2018). analytical method development and validation of stability indicating rp-hplc method for assay. International Journal of Pharmacy and Biological Sciences, 8(3), 643-651. [Link]

  • International Journal of Innovative Science and Engineering Technologies. (2020). Method Development and Validation of Enalapril Maleate and Hydrochlorthiazide by RP-HPLC. IJISET, 7(7). [Link]

  • MAT Journals. (2025). Quantification and Method Validation of Enalapril Maleate by Using RP-HPLC. MAT Journals. [Link]

  • MAT Journals. (2025). Quantification and Method Validation of Enalapril Maleate by Using Rp-Hplc. MAT Journals. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. PMC. [Link]

  • Journal of Chemical Health Risks. (2024). Development and Validation of Simultaneous Estimation of Enalapril and Irbesartan by Spectroscopic Method. Journal of Chemical Health Risks, 14(5), 342-356. [Link]

  • SciELO. (n.d.). chemical stability of enalapril maleate drug substance and tablets by a stability- indicating. SciELO. [Link]

  • TSI Journals. (2013). optimization-and-validation-of-an-hplc-method-for-determination-of-related-compounds-in-enalapril-maleate-tablets.pdf. TSI Journals. [Link]

  • PubMed. (2025). A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations. PubMed. [Link]

Sources

Application

Application Note: NMR Spectroscopy for the Structural Elucidation and Quantification of Enalapril Diketopiperazine Acid

Abstract This application note provides a comprehensive guide for the analysis of enalapril and its primary degradation product, enalapril diketopiperazine (DKP) acid, using Nuclear Magnetic Resonance (NMR) spectroscopy....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the analysis of enalapril and its primary degradation product, enalapril diketopiperazine (DKP) acid, using Nuclear Magnetic Resonance (NMR) spectroscopy. Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to intramolecular cyclization, forming the inactive DKP impurity. Monitoring and controlling this impurity is critical for ensuring the safety and efficacy of enalapril-containing pharmaceutical products, as mandated by global regulatory bodies.[1][2] This guide details the principles of NMR-based structural differentiation, provides step-by-step protocols for ¹H, ¹³C, and 2D NMR, and outlines a validated method for quantification using quantitative NMR (qNMR). The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals to establish a robust, self-validating system for impurity profiling in compliance with international standards such as the ICH Q3A/Q3B guidelines.[1][3]

Introduction: The Challenge of Enalapril Stability

Enalapril is a widely prescribed prodrug used for the management of hypertension and heart failure.[4] Its chemical structure, containing an ester and two peptide linkages, renders it susceptible to degradation under various conditions, including heat, humidity, and acidic or basic environments.[4][5][6] The primary degradation pathway is an intramolecular cyclization reaction that results in the formation of enalapril diketopiperazine acid (DKP), a cyclic diamide.[7][8]

The formation of DKP is of significant concern in the pharmaceutical industry for two primary reasons:

  • Loss of Efficacy: The structural rearrangement eliminates the pharmacologically active portion of the molecule, leading to a reduction in the drug's therapeutic effect.[8]

  • Regulatory Compliance: Regulatory agencies, guided by the International Council for Harmonisation (ICH), require that impurities in drug substances and products be identified, quantified, and controlled.[1][3][9] The presence of DKP above specified thresholds necessitates rigorous analytical characterization.

NMR spectroscopy is an indispensable tool for this purpose. Unlike chromatographic techniques which often rely on the availability of reference standards for quantification, NMR is a primary analytical method that provides absolute quantification (qNMR) and detailed structural information, making it ideal for both identifying unknown impurities and quantifying known ones.[10][11][12] This note explains the causality behind experimental choices to ensure accurate and reliable analysis.

Degradation Pathway and Structural Differences

The conversion of enalapril to its DKP derivative involves an intramolecular condensation between the two amino acid residues (L-alanyl and L-proline). This reaction results in the formation of a six-membered diketopiperazine ring and the elimination of ethanol.

G cluster_0 Enalapril cluster_1 Enalapril Diketopiperazine (DKP) Acid Enalapril Enalapril (Active Prodrug) DKP Enalapril DKP Acid (Inactive Impurity) Enalapril->DKP Intramolecular Cyclization (+ Heat, Moisture, pH) - Ethanol

Caption: Intramolecular cyclization of Enalapril to its DKP degradant.

The key structural changes that are readily detectable by NMR are:

  • Loss of the Ethyl Ester Group: The -OCH₂CH₃ group is eliminated.

  • Formation of a New Amide Bond: The secondary amine of the proline ring forms an amide bond with the carbonyl carbon of the alanine residue.

  • Change in the Proline Ring Environment: The chemical environment of the protons and carbons within the proline moiety is significantly altered due to the rigid, cyclic structure of the DKP.

Experimental Protocols

A robust analytical workflow is essential for reproducible results. This section details the protocols from sample preparation to data acquisition.

General Analytical Workflow

The following diagram outlines the logical flow for the comprehensive NMR analysis of an enalapril sample for DKP impurity.

Caption: Recommended workflow for NMR analysis of Enalapril DKP.

Sample Preparation

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it effectively dissolves enalapril maleate, its DKP degradant, and common internal standards.[13]

Protocol:

  • For Qualitative Analysis (¹H, ¹³C, 2D NMR): Accurately weigh 10-20 mg of the enalapril sample into a clean, dry NMR tube.[13] Add approximately 0.6 mL of DMSO-d₆. Cap the tube and vortex until the sample is fully dissolved.

  • For Quantitative Analysis (qNMR): a. Accurately weigh ~20 mg of the enalapril sample into a vial. Record the weight precisely. b. Select a suitable internal standard (IS) that has protons resonating in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone). Accurately weigh ~10 mg of the IS into the same vial and record the weight.[11] c. Add a precise volume (e.g., 1.0 mL) of DMSO-d₆ to the vial using a calibrated pipette. d. Vortex thoroughly to ensure complete dissolution and homogenization. Transfer an aliquot (approx. 0.6 mL) to an NMR tube.

NMR Instrument Parameters

The following parameters are provided for a 400-600 MHz spectrometer and should be adapted as necessary. High-field instruments are recommended for better signal dispersion.[10]

Parameter¹H NMR (Qualitative)¹³C NMR¹H NMR (Quantitative - qNMR)
Pulse Program zg30zgpg30zg30
Solvent DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K
Number of Scans (NS) 16 - 641024 - 409664 - 128
Relaxation Delay (D1) 2 s2 s30 - 60 s
Acquisition Time (AQ) ~4 s~1 s~4 s
Spectral Width (SW) ~20 ppm~240 ppm~20 ppm
Transmitter Frequency Offset Centered on spectrumCentered on spectrumCentered on spectrum

Causality Behind Key qNMR Parameters:

  • Long Relaxation Delay (D1): This is the most critical parameter for quantification. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard protons is required. This ensures all protons have fully relaxed back to equilibrium before the next pulse, making the signal integral directly proportional to the number of nuclei.[11]

  • Increased Number of Scans (NS): Averaging more scans improves the signal-to-noise ratio (S/N), which is crucial for accurately integrating the low-level signals of the impurity.

For 2D NMR (COSY, HSQC): Standard, vendor-supplied parameter sets are generally sufficient. These experiments are invaluable for confirming the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), providing definitive structural proof.[14][15]

Data Analysis and Interpretation

The key to identifying DKP is recognizing the appearance of new signals corresponding to its unique structure and the disappearance or reduction in intensity of signals from the parent enalapril molecule.

¹H NMR Spectral Signatures

The intramolecular cyclization causes significant changes in the ¹H NMR spectrum. The most diagnostic changes occur in the regions corresponding to the ethyl ester and the proline and alanine moieties.

Assignment (Enalapril) Approx. δ (ppm) in DMSO-d₆ Assignment (DKP) Approx. δ (ppm) in DMSO-d₆ Interpretation of Change
Ethyl Ester (-OCH₂ CH₃)~4.10 (q)N/A-Signal Disappears. Confirms loss of the ester group.
Ethyl Ester (-OCH₂CH₃ )~1.15 (t)N/A-Signal Disappears.
Proline α-CH~4.25 (m)Proline α-CHShifts significantlyEnvironment changed by rigid ring formation.
Alanine α-CH~3.80 (m)Alanine α-CHShifts significantlyEnvironment changed by rigid ring formation.
Proline NH~10-12 (broad s)N/A-Signal Disappears. Proton is lost upon new amide bond formation.
Phenyl (-C₆H₅ )7.20-7.35 (m)Phenyl (-C₆H₅ )7.20-7.35 (m)Phenyl group protons are largely unaffected and can serve as a reference point.
¹³C NMR Spectral Signatures

¹³C NMR provides complementary information confirming the structural rearrangement.

Assignment (Enalapril) Approx. δ (ppm) in DMSO-d₆ Assignment (DKP) Approx. δ (ppm) in DMSO-d₆ Interpretation of Change
Ester Carbonyl (C =O)~172N/A-Signal Disappears. Confirms loss of the ester.
Ethyl Ester (-OCH₂ CH₃)~60N/A-Signal Disappears.
Proline Amide (C =O)~173Proline Amide (C =O)Shifts to ~165-170Chemical environment altered by DKP ring.
Alanine Amide (C =O)~174Alanine Amide (C =O)Shifts to ~165-170New amide carbonyl in a different environment.

Note: The chemical shifts provided are approximate and can vary based on concentration, temperature, and instrument. They should be confirmed with 2D NMR experiments.

Quantitative Analysis (qNMR)

The purity of the enalapril sample and the amount of DKP can be calculated using the following formula, which relates the integrated signal areas of the analyte and the internal standard (IS).[10][16]

Formula: Purity (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std

Where:

  • Iₓ: Integral of a selected, well-resolved signal from the analyte (Enalapril or DKP).

  • IₛₜᏧ: Integral of a selected signal from the internal standard.

  • Nₓ: Number of protons corresponding to the selected analyte signal.

  • NₛₜᏧ: Number of protons corresponding to the selected internal standard signal.

  • Mₓ: Molar mass of the analyte.

  • MₛₜᏧ: Molar mass of the internal standard.

  • mₓ: Mass of the sample.

  • mₛₜᏧ: Mass of the internal standard.

  • PₛₜᏧ: Purity of the internal standard (usually >99.9%).

Caption: Logic diagram for calculating impurity content via qNMR.

Conclusion

NMR spectroscopy is a powerful, first-principles technique for the definitive analysis of enalapril and its diketopiperazine degradation product. It provides unambiguous structural confirmation through a suite of 1D and 2D experiments and serves as a primary method for quantification, fulfilling the stringent requirements of pharmaceutical quality control.[12][14] The protocols and interpretive guides presented in this application note establish a self-validating framework for ensuring the stability, safety, and efficacy of enalapril formulations, aligning with the principles of scientific integrity and regulatory compliance.[9][17]

References

  • Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing. (2026, February 16). WebofPharma.
  • How Pharmaceutical Impurity Analysis Works. (2025, August 27).
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025, April 29). PMC.
  • The expert's guide to pharmaceutical impurity analysis. (2024, March 27). Manufacturing Chemist.
  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances. (1995, March 30). PMDA.
  • Quantitative analysis of enalapril by 1H NMR spectroscopy in tablets. (2025, August 5).
  • Zoppi, A., Linares, M., & Longhi, M. (2005). Quantitative analysis of enalapril by 1H NMR spectroscopy in tablets. Journal of Pharmaceutical and Biomedical Analysis.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22).
  • Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. (n.d.).
  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. (n.d.). White Paper.
  • Almac Voice. (n.d.). Almac Group.
  • Chemical stability of enalapril maleate drug substance and tablets by a stability-indic
  • Singh, S., et al. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis.
  • Enalapril Diketopiperazine Acid. (n.d.). Manasa Life Sciences.
  • Characterization and Compatibility studies of Enalapril maleate by using various analytical techniques. (n.d.). ijpar.
  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research. (2024, October 12). Preprints.org.
  • Forced degradation studies. (2016, December 14). MedCrave online.
  • Qiu, F. (n.d.). Identification of Pharmaceutical Impurities.
  • Using Nuclear Magnetic Resonance (NMR)
  • Enalapril EP Impurities & USP Rel
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • Eudragit E accelerated the diketopiperazine formation of enalapril maleate determined by thermal FTIR microspectroscopic technique. (2004, November 15). PubMed.

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Method

Application Notes and Protocols: Sample Preparation for Enalapril Diketopiperazine Acid Impurity Profiling

Introduction: The Critical Challenge of Enalapril Stability and Impurity Profiling Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the management of hypertension and hea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Challenge of Enalapril Stability and Impurity Profiling

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the management of hypertension and heart failure.[1][2] Despite its therapeutic efficacy, enalapril is susceptible to degradation, primarily through hydrolysis to its active metabolite, enalaprilat, and intramolecular cyclization to form a diketopiperazine (DKP) derivative.[1][3][4] The presence of these impurities, particularly the enalapril diketopiperazine acid, can impact the safety and efficacy of the drug product.[5] Therefore, robust and reliable analytical methods for the profiling of these impurities are paramount in pharmaceutical quality control.

The accurate quantification of the diketopiperazine impurity is heavily reliant on effective sample preparation. This crucial step aims to extract the analyte of interest from the sample matrix while removing interfering substances that could compromise the analytical results.[6][7] The choice of sample preparation technique is dictated by the physicochemical properties of enalapril and its impurities, the nature of the sample matrix (e.g., drug substance, tablet formulation), and the analytical instrumentation employed.

This in-depth technical guide provides a comprehensive overview of sample preparation techniques for the impurity profiling of enalapril diketopiperazine acid. It delves into the causality behind experimental choices and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals. All protocols and claims are grounded in authoritative sources to ensure scientific integrity and trustworthiness, adhering to guidelines set forth by the International Council for Harmonisation (ICH).[8][9][10][11]

Understanding the Degradation Pathway: The Formation of Enalapril Diketopiperazine

The formation of the diketopiperazine impurity is a critical degradation pathway for enalapril. This intramolecular cyclization is influenced by several factors, including pH, temperature, and the presence of certain excipients in the formulation.[1][12] Both acidic and alkaline conditions can promote the formation of DKP.[1] Understanding this degradation mechanism is fundamental to developing effective sample preparation strategies that minimize further degradation of the analyte during the extraction process.

Caption: Degradation pathways of Enalapril.

Core Principles of Sample Preparation for Impurity Profiling

The primary objectives of sample preparation for enalapril diketopiperazine profiling are:

  • Quantitative Extraction: To ensure the complete and reproducible recovery of the DKP impurity from the sample matrix.

  • Minimization of Analyte Degradation: To prevent the formation of new impurities or the degradation of the target DKP impurity during the sample handling and extraction process.[13]

  • Removal of Interferences: To eliminate excipients and other matrix components that may co-elute with the DKP peak during chromatographic analysis, leading to inaccurate quantification.[6][7]

  • Compatibility with Analytical Technique: To prepare a final sample solution that is compatible with the chosen analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometry (MS) detection.[6][14][15]

Recommended Sample Preparation Techniques

The selection of an appropriate sample preparation technique is a critical decision that directly impacts the quality of the analytical data. For enalapril and its DKP impurity, the following techniques have proven to be effective:

  • Direct Dissolution and Dilution ("Dilute and Shoot")

  • Liquid-Liquid Extraction (LLE)

  • Solid-Phase Extraction (SPE)

The choice among these techniques will depend on the complexity of the sample matrix. For a pure drug substance, a simple "dilute and shoot" approach may suffice. However, for formulated products containing various excipients, more rigorous extraction and clean-up techniques like LLE or SPE are often necessary.[6][16]

Protocol 1: Direct Dissolution and Dilution for Enalapril Drug Substance

This method is suitable for the analysis of the enalapril active pharmaceutical ingredient (API) where the concentration of the DKP impurity is expected to be within the detection limits of the analytical method.

Causality Behind Experimental Choices:

  • Solvent Selection: A diluent that ensures the complete dissolution of both enalapril and its DKP impurity is crucial. A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is commonly used to accommodate the polarity range of the analytes.[3][15] The pH of the aqueous component is often adjusted to enhance the stability of enalapril and its impurities in solution.[3][15][17]

  • Sonication: This step facilitates the rapid and complete dissolution of the drug substance, ensuring a homogenous sample solution.[18] However, prolonged sonication should be avoided as it can generate heat and potentially promote degradation.[18]

  • Filtration: Removal of particulate matter is essential to protect the HPLC/UHPLC column from clogging and to ensure the longevity of the analytical system.[19]

Experimental Protocol:

  • Accurately weigh approximately 25 mg of the enalapril maleate drug substance into a 50 mL volumetric flask.

  • Add approximately 30 mL of the chosen diluent (e.g., a mixture of acetonitrile and phosphate buffer pH 3.0, in a 25:75 v/v ratio).[3][15]

  • Sonicate the flask for 10-15 minutes, or until the sample is completely dissolved. Allow the solution to return to room temperature.

  • Dilute the solution to the mark with the diluent and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into an HPLC vial.

  • Inject the filtered solution into the HPLC or UHPLC system for analysis.

Data Presentation:

ParameterValueRationale
Sample Weight~25 mgProvides a sufficient concentration for accurate impurity detection.
DiluentAcetonitrile:Phosphate Buffer (pH 3.0) (25:75 v/v)Ensures solubility and stability of enalapril and DKP.[3][15]
Sonication Time10-15 minutesFacilitates complete dissolution without excessive heating.[18]
Filter Type0.45 µm PTFE or NylonRemoves particulates to protect the analytical column.[19]

Protocol 2: Liquid-Liquid Extraction (LLE) for Enalapril Tablets

LLE is a valuable technique for separating the analytes of interest from complex sample matrices, such as tablet formulations containing various excipients.[6]

Causality Behind Experimental Choices:

  • Tablet Trituration: Grinding the tablets into a fine powder ensures a large surface area for efficient extraction of the drug and its impurities.[16]

  • pH Adjustment: The pH of the aqueous phase is a critical parameter in LLE. Adjusting the pH can alter the ionization state of enalapril and its DKP impurity, thereby influencing their partitioning behavior between the aqueous and organic phases.[20][21] For enalapril, extraction is often optimal at a slightly acidic pH.[20]

  • Solvent Selection: The choice of the organic extraction solvent is based on the polarity of the analytes and its immiscibility with the aqueous phase. Solvents like chloroform and methylene chloride have been shown to be effective for enalapril extraction.[20][21]

  • Evaporation and Reconstitution: After extraction, the organic solvent is typically evaporated to concentrate the analytes. The residue is then reconstituted in a smaller volume of a solvent that is compatible with the mobile phase of the analytical method.[13]

Experimental Protocol:

  • Weigh and triturate a sufficient number of enalapril tablets to obtain a fine, homogenous powder equivalent to approximately 25 mg of enalapril maleate.

  • Transfer the powder to a 50 mL centrifuge tube.

  • Add 20 mL of a suitable aqueous solution (e.g., 0.1 M HCl) and vortex for 5 minutes to disperse the powder.

  • Add 20 mL of an appropriate organic extraction solvent (e.g., chloroform).[20]

  • Vortex the mixture vigorously for 10 minutes to facilitate the extraction of enalapril and its impurities into the organic phase.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean evaporation tube.

  • Repeat the extraction (steps 4-7) with a fresh 20 mL portion of the organic solvent and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in 5 mL of the HPLC mobile phase.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject into the analytical system.

Caption: Liquid-Liquid Extraction Workflow.

Protocol 3: Solid-Phase Extraction (SPE) for Complex Formulations and Biological Matrices

SPE is a highly selective and efficient sample preparation technique that is particularly useful for complex matrices or when low levels of impurities need to be quantified.[6][22] It offers superior cleanup compared to LLE, resulting in cleaner chromatograms and improved analytical sensitivity.[22][23]

Causality Behind Experimental Choices:

  • Sorbent Selection: The choice of the SPE sorbent is critical for achieving selective retention of the analytes. For enalapril and its DKP impurity, a mixed-mode sorbent (combining reversed-phase and ion-exchange properties) or a polymeric reversed-phase sorbent can be effective.[22]

  • Conditioning and Equilibration: These steps prepare the sorbent for sample loading by wetting the stationary phase and ensuring a consistent chemical environment.

  • Sample Loading: The sample is loaded onto the SPE cartridge at a controlled flow rate to allow for efficient interaction between the analytes and the sorbent.

  • Washing: This step removes weakly retained interferences from the sorbent while the analytes of interest are retained. The wash solvent should be strong enough to elute interferences but weak enough to not elute the analytes.

  • Elution: A strong solvent is used to disrupt the interactions between the analytes and the sorbent, allowing for their collection.

  • Evaporation and Reconstitution: Similar to LLE, this step concentrates the eluted analytes and prepares them in a solvent compatible with the analytical method.

Experimental Protocol:

  • Prepare the sample solution as described in the LLE protocol (steps 1-3).

  • Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase cartridge) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[23]

  • Equilibrate the cartridge with 1 mL of the same aqueous solution used for sample dispersion.

  • Load the prepared sample solution onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the enalapril and DKP impurity from the cartridge with 1 mL of a strong elution solvent (e.g., methanol containing 2% formic acid).[23]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the HPLC mobile phase.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject into the analytical system.

Data Presentation:

SPE StepSolvent/SolutionVolumePurpose
ConditioningMethanol, then Water1 mL eachTo activate and wet the sorbent.[23]
EquilibrationAqueous Sample Solution1 mLTo prepare the sorbent for sample loading.
LoadingSample Solution20 mLTo retain the analytes on the sorbent.
Washing5% Methanol in Water1 mLTo remove polar interferences.
ElutionMethanol with 2% Formic Acid1 mLTo elute the analytes of interest.[23]

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The inclusion of system suitability tests, quality control samples, and method validation in accordance with ICH guidelines (Q2(R1)) is essential to ensure the trustworthiness of the results.[8][14] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[15]

Conclusion: A Pathway to Accurate and Reliable Impurity Profiling

The successful impurity profiling of enalapril diketopiperazine acid is fundamentally dependent on meticulous and well-designed sample preparation. By understanding the chemical properties of enalapril and its degradation products, and by selecting the appropriate extraction technique, researchers can develop robust and reliable analytical methods. The detailed protocols and the rationale behind the experimental choices provided in this guide serve as a valuable resource for scientists and drug development professionals, enabling them to ensure the quality, safety, and efficacy of enalapril-containing pharmaceutical products.

References

  • Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. (2008). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH GUIDELINES FOR IMPURITY PROFILE. (n.d.). Academia.edu. [Link]

  • analytical method development and validation of stability indicating rp-hplc method for assay. (2018). International Journal of Pharmacy and Biological Sciences. [Link]

  • Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulatio. (2014). IMR Press. [Link]

  • Development and validation of HPLC method for the simultaneous determination of enalapril maleate in present of their impurities: Application to tablet analysis. (2018). ResearchGate. [Link]

  • Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. (n.d.). ResearchGate. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. [Link]

  • Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. (n.d.). SciELO. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. [Link]

  • Development and validation of hplc method for the simultaneous determination of enalapril maleate in present of their impurities. (n.d.). SciSpace. [Link]

  • Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers. (2014). PubMed. [Link]

  • Kinetics of degradation of enalapril maleate in dosage forms. (2004). PubMed. [Link]

  • Eudragit E accelerated the diketopiperazine formation of enalapril maleate determined by thermal FTIR microspectroscopic technique. (2004). PubMed. [Link]

  • A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations. (n.d.). RSC Publishing. [Link]

  • Sample preparation for HPLC analysis of drug products. (n.d.). ResearchGate. [Link]

  • REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. (n.d.). IJCRT.org. [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (2024). Kymos. [Link]

  • chemical stability of enalapril maleate drug substance and tablets by a stability- indicating. (n.d.). SciELO. [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). Chromatography Online. [Link]

  • Molecular structure of enalapril maleate and the degradation products... (n.d.). ResearchGate. [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell. [Link]

  • Sample Preparation and Extraction in Small Sample Volumes Suitable for Pediatric Clinical Studies: Challenges, Advances, and Experiences of a Bioanalytical HPLC-MS/MS Method Validation Using Enalapril and Enalaprilat. (n.d.). PMC. [Link]

  • LC–MS-MS Method for the Determination of Enalapril and Enalaprilat fro Human Plasma Using SOLA. (n.d.). LCGC International. [Link]

  • High-performance liquid chromatography as an assay method for the investigation of conditions of enalapril maleate extraction by organic solvents. (2018). International Journal of Green Pharmacy (IJGP). [Link]

  • High-performance liquid chromatography as an assay method for the investigation of conditions of enalapril maleate extraction by organic solvents. (2018). International Journal of Green Pharmacy (IJGP). [Link]

  • Sample Preparation for Analytical Quality Control. (n.d.). Sartorius. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-elution of Enalapril and Enalapril Diketopiperazine

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the HPLC analysis of enalapril and its primary degradation product, enalapril...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the HPLC analysis of enalapril and its primary degradation product, enalapril diketopiperazine (DKP). This guide provides in-depth troubleshooting advice and frequently asked questions to help you resolve co-elution issues and achieve robust, reliable separation.

Understanding the Challenge: Enalapril and its Degradant

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, primarily through intramolecular cyclization to form enalapril diketopiperazine (DKP).[1][2][3] The formation of DKP can be influenced by factors such as pH, temperature, and the presence of certain excipients in pharmaceutical formulations.[1][2][3] Given their structural similarities, achieving baseline separation of enalapril and DKP can be a significant chromatographic challenge.

Frequently Asked Questions (FAQs)

Q1: What are the typical retention characteristics of enalapril and DKP in reversed-phase HPLC?

In reversed-phase HPLC, enalapril is generally more polar than its DKP degradant. Therefore, under typical conditions, enalapril will elute earlier than DKP. However, their relative retention can be significantly influenced by the mobile phase pH due to their ionizable functional groups.

Q2: Why is controlling the mobile phase pH so critical for this separation?

The mobile phase pH is arguably the most critical parameter for separating enalapril and DKP. Both molecules have carboxylic acid and amine functionalities, meaning their ionization state, and therefore their hydrophobicity and interaction with the stationary phase, is highly pH-dependent.[4] At a low pH (typically around 2.2-3.0), the carboxylic acid groups are protonated, increasing the overall hydrophobicity of the molecules and leading to better retention and often improved selectivity on a reversed-phase column.[5][6][7]

Q3: What type of HPLC column is best suited for separating enalapril and DKP?

Both C8 and C18 columns are commonly and successfully used for the separation of enalapril and its impurities.[5][7][8][9] The choice between C8 and C18 may depend on the specific method requirements and the other impurities that need to be resolved. C18 columns, being more hydrophobic, will generally provide greater retention. Some methods have also successfully employed styrene-divinylbenzene copolymer columns.[6][8]

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, both acetonitrile and methanol have been used in mobile phases for enalapril analysis.[10] Acetonitrile is often preferred for its lower viscosity and UV transparency. However, methanol can offer different selectivity and may be a useful tool in method development if you are struggling to achieve separation with acetonitrile. Some greener methods have also explored the use of ethanol.[11][12]

Troubleshooting Guide: Resolving Co-elution

This section provides a systematic approach to troubleshooting and resolving co-elution issues between enalapril and DKP.

Problem: My enalapril and DKP peaks are completely co-eluting or have very poor resolution.

This is a common issue that can often be resolved by systematically adjusting the mobile phase parameters.

The Rationale: As established, pH is the most powerful tool for manipulating the retention and selectivity of these ionizable compounds.

Experimental Protocol:

  • Prepare a series of mobile phase buffers with pH values ranging from 2.2 to 3.5. A phosphate buffer is a common choice.[5][6][7]

  • Start with a low pH. A pH of 2.2 is a good starting point, as it has been shown to be effective in several published methods.[5][7][12]

  • Inject your standard mixture containing enalapril and DKP at each pH value, ensuring the system is fully equilibrated with the new mobile phase before each injection.

  • Monitor the resolution between the two peaks. You should observe a significant change in retention and selectivity as you vary the pH.

Mobile Phase pHExpected Outcome on Separation
Low pH (e.g., 2.2) Increased retention of both compounds, often with improved resolution.
Higher pH (e.g., >4.0) Decreased retention and potential loss of resolution as the carboxylic acid groups become ionized.

The Rationale: The percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase controls the overall retention of the analytes. Adjusting this can "pull apart" closely eluting peaks.

Experimental Protocol:

  • Once you have identified a promising pH , begin to adjust the concentration of the organic modifier.

  • If your peaks are eluting very early and are poorly resolved , decrease the percentage of the organic modifier in 2-5% increments. This will increase the retention times and may improve resolution.

  • If your peaks are broad and have very long retention times , consider a slight increase in the organic modifier concentration to sharpen the peaks and reduce the analysis time.

  • Consider a shallow gradient. If an isocratic method is not providing sufficient resolution, a shallow gradient can be very effective. For example, starting with a lower percentage of organic modifier and gradually increasing it over the course of the run.[9]

The Rationale: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect peak shape and selectivity.

Experimental Protocol:

  • If your HPLC system has a column oven, experiment with different temperatures. A common starting point is ambient temperature, but some methods utilize elevated temperatures (e.g., 40-55°C) to improve peak shape and reduce backpressure.[6][8][13]

  • Increase the temperature in 5°C increments and observe the effect on resolution. Be aware that elevated temperatures can sometimes decrease the lifespan of silica-based columns.

Problem: I have some separation, but the peaks are tailing or fronting.

Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.

The Rationale: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

Experimental Protocol:

  • Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Reduce the injection volume.

The Rationale: Peak tailing can be caused by unwanted interactions between the analytes and active sites (e.g., free silanols) on the stationary phase.

Experimental Protocol:

  • Ensure your mobile phase pH is appropriate. A low pH will suppress the ionization of silanol groups, reducing the likelihood of tailing for basic compounds.

  • Consider a different column. If tailing persists, a column with a different stationary phase chemistry or one that is specifically end-capped to minimize silanol interactions may be beneficial.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the co-elution of enalapril and DKP.

G start Start: Co-elution of Enalapril & DKP ph_adjust Adjust Mobile Phase pH (2.2-3.5) start->ph_adjust organic_adjust Optimize Organic Modifier % ph_adjust->organic_adjust temp_adjust Adjust Column Temperature organic_adjust->temp_adjust peak_shape Assess Peak Shape organic_adjust->peak_shape column_chem Consider Alternative Column Chemistry (e.g., C8 vs. C18) temp_adjust->column_chem success Resolution Achieved column_chem->success overload Check for Column Overload peak_shape->overload secondary_int Address Secondary Interactions overload->secondary_int secondary_int->organic_adjust

Caption: A logical workflow for resolving enalapril and DKP co-elution.

Enalapril to DKP Degradation Pathway

Degradation Enalapril Enalapril DKP Enalapril Diketopiperazine (DKP) Enalapril->DKP Intramolecular Cyclization (Acidic/Neutral Conditions)

Sources

Optimization

Improving chromatographic peak shape for enalapril diketopiperazine acid

Welcome to the technical support center for the chromatographic analysis of enalapril and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of enalapril and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the peak shape of enalapril diketopiperazine (DKP) acid, a critical degradation product of enalapril. Poor peak shape can compromise the accuracy and precision of quantification, leading to unreliable stability data. This resource provides in-depth troubleshooting strategies and detailed explanations to help you achieve symmetric, sharp, and reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: Why is my enalapril DKP acid peak exhibiting significant tailing?

Peak tailing is the most common chromatographic problem encountered for enalapril and its degradants. This asymmetry is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase conditions.

  • Causality 1: Secondary Silanol Interactions. Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, un-capped silanol groups (Si-OH) on their surface. These silanols are acidic and can become ionized (Si-O⁻) at higher pH values. The enalapril DKP molecule contains basic nitrogen atoms that can become protonated. The electrostatic interaction between the protonated amine on your analyte and the ionized silanols on the stationary phase causes strong, undesirable retention, leading to a tailing peak.[1][2] Using a modern, high-purity, and fully end-capped column can minimize these interactions but may not eliminate them entirely.[3]

  • Causality 2: Inappropriate Mobile Phase pH. The ionization state of both the DKP molecule and the residual silanols is highly dependent on the mobile phase pH.[4][5] If the pH is not sufficiently low, a population of ionized silanols will persist, promoting the secondary interactions described above. To achieve a symmetrical peak shape, the mobile phase pH must be controlled to suppress the ionization of these silanols.[2]

  • Causality 3: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-linear relationship between the concentration in the mobile and stationary phases. This results in a characteristic "shark-fin" or right-triangular peak shape, which is a form of tailing.[4][6]

Q2: I'm observing a broad, distorted, or even split peak for enalapril DKP. What could be the cause beyond simple tailing?

If the peak is not just tailing but is excessively broad or split, other phenomena may be at play.

  • Causality: Slow Rotamer Interconversion. Enalapril and its derivatives contain an amide bond that can exist as cis and trans rotational isomers (rotamers).[5] At ambient temperatures, the energy barrier for interconversion between these two forms can be significant enough that the two isomers separate slightly on the HPLC column, leading to peak broadening or splitting. Increasing the column temperature provides the necessary energy to accelerate the interconversion, causing the two forms to coalesce into a single, sharp peak.[5] Studies have shown that at low temperatures (e.g., 6°C), enalapril can separate into two distinct peaks for its rotamers, while at higher temperatures (e.g., 80°C), it appears as a single narrow peak.[5]

  • Causality: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, often fronting or broadening.[6] The portion of the sample at the leading edge of the injection band travels faster than the mobile phase, while the rest of the band is properly partitioned, leading to a distorted peak. Always try to dissolve your sample in the mobile phase itself or in a weaker solvent.

Troubleshooting Guides & Protocols

Troubleshooting Workflow for Peak Tailing

This workflow provides a logical sequence of steps to diagnose and resolve peak tailing for enalapril DKP.

G start Start: Peak Tailing Observed check_overload Q: Is it column overload? start->check_overload reduce_conc A: Reduce sample concentration by 10x and re-inject. check_overload->reduce_conc Yes check_ph Q: Is mobile phase pH optimal? check_overload->check_ph No shape_improves Did peak shape improve? reduce_conc->shape_improves overload_confirmed Conclusion: Mass overload. Optimize sample load. shape_improves->overload_confirmed Yes shape_improves->check_ph No adjust_ph A: Adjust mobile phase pH to 2.2 - 3.0 using H3PO4. check_ph->adjust_ph Yes check_column Q: Is the column suitable? check_ph->check_column No protocol_ph Follow Protocol 1: Mobile Phase Preparation adjust_ph->protocol_ph ph_improves Did peak shape improve? adjust_ph->ph_improves ph_confirmed Conclusion: pH was suboptimal. Method optimized. ph_improves->ph_confirmed Yes ph_improves->check_column No use_endcapped A: Use a modern, fully end-capped C18 or C8 column. check_column->use_endcapped end Problem Resolved use_endcapped->end

Caption: A decision tree for troubleshooting peak tailing.

Protocol 1: Preparation of pH-Adjusted Mobile Phase

Controlling the mobile phase pH is the most critical factor for achieving good peak shape. A pH between 2.2 and 3.0 is often optimal for enalapril and its impurities.[7][8]

Objective: To prepare a phosphate-buffered aqueous mobile phase with a final pH of 2.5.

Materials:

  • HPLC-grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄), 85%

  • 0.45 µm solvent filter

Procedure:

  • Prepare Buffer Solution: Weigh out the appropriate amount of KH₂PO₄ to make a 20 mM solution in 1 L of HPLC-grade water. For KH₂PO₄ (M.W. 136.09 g/mol ), this is 2.72 g.

  • Dissolve: Add the KH₂PO₄ to a 1 L volumetric flask or graduated cylinder and add approximately 900 mL of HPLC-grade water. Mix until fully dissolved.

  • Adjust pH: Place a calibrated pH electrode into the solution. While stirring, add phosphoric acid dropwise until the pH meter reads 2.5. Be careful not to overshoot the target pH.

  • Final Volume: Bring the solution to the final volume of 1 L with HPLC-grade water.

  • Filter and Degas: Filter the buffer through a 0.45 µm solvent filter to remove particulates. Degas the solution using sonication or vacuum filtration before placing it on the HPLC system.

  • Mix with Organic: This aqueous buffer is now ready to be mixed with your organic modifier (e.g., acetonitrile or methanol) either by the HPLC pump's proportioning valve or by pre-mixing. For example, a 70:30 (v/v) aqueous:acetonitrile mobile phase would be set accordingly.

Data Summary: Impact of Chromatographic Parameters

The following table summarizes recommended starting conditions and adjustments based on published methods and chromatographic principles.

ParameterRecommended ConditionRationale & Impact on Peak ShapeKey References
Column High-purity, end-capped C18 or C8, 150 x 4.6 mm, 3.5 or 5 µmMinimizes silanol interactions that cause peak tailing.[3][3][7]
Mobile Phase pH 2.2 - 3.0 (Adjusted with H₃PO₄)Suppresses ionization of residual silanols, preventing secondary interactions and tailing.[7][8][7][8][9]
Buffer 10-40 mM PhosphateMaintains constant pH for reproducible retention and peak shape.[10][11][8][10][11]
Column Temperature 55 - 70 °CImproves peak efficiency by reducing viscosity and overcomes peak broadening from rotamer interconversion.[5][7][5][7]
Organic Modifier Acetonitrile or MethanolMethanol has been reported to sometimes provide better peak shapes than acetonitrile for enalapril.[8][12][8][12]
Additive (Optional) Chaotropic Salts (e.g., KPF₆)Can disrupt water ordering to improve peak symmetry.[10][10]

Advanced Concepts

The Chemistry of Degradation and its Chromatographic Impact

Understanding the formation of enalapril DKP is key to controlling its analysis. Enalapril degrades via two primary pathways, the rates of which are highly pH-dependent.

G Enalapril Enalapril DKP Enalapril Diketopiperazine (DKP) (Cyclization Product) Enalapril->DKP  Acidic to Neutral pH (e.g., < pH 5)  Favored in solid state Enalaprilat Enalaprilat (Hydrolysis Product) Enalapril->Enalaprilat  Neutral to Alkaline pH (e.g., > pH 5)  Favored in aqueous solution

Caption: pH-dependent degradation pathways of enalapril.[13]

This equilibrium is important because your sample preparation and storage conditions can influence the amount of DKP present. Acidic conditions can accelerate the formation of DKP.[4] Therefore, ensure your sample diluent is pH-controlled and consistent with your mobile phase to prevent on-instrument degradation and variability.

By systematically addressing the factors of mobile phase pH, column chemistry, temperature, and sample load, you can overcome the common peak shape issues associated with enalapril diketopiperazine acid and develop a robust, reliable analytical method.

References

  • PubChem. (n.d.). Enalapril diketopiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2017). User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets. Journal of Chromatographic Science, 55(9), 929–936. Retrieved from [Link]

  • Mykhalkiv, M., et al. (2023). Development of HPLC method for the determination of enalapril in tablets using salts of chaotropic anions. Pharmacia, 70(4), 1081-1089. Retrieved from [Link]

  • PubChem. (n.d.). Enalapril Diketopiperazine Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Haque, T., et al. (2018). Development and validation of hplc method for the simultaneous determination of enalapril maleate in present of their impurities. International Journal of Pharmaceutical Sciences and Research, 9(7), 2845-2851. Retrieved from [Link]

  • Grygorieva, O., et al. (2021). EFFICIENT VALIDATED METHOD OF HPLC TO DETERMINE ENALAPRIL IN COMBINATED DOSAGE FORM CONTAINING ENALAPRIL AND BISOPROLOL AND IN VITRO DISSOLUTION STUDIES. International Journal of Applied Pharmaceutics, 13(5), 239-246. Retrieved from [Link]

  • de Oliveira, M. A. L., et al. (2020). Molecular structure of enalapril maleate and the degradation products diketopiperazine and enalaprilat. Journal of Molecular Structure, 1202, 127238. Retrieved from [Link]

  • Massa, V., et al. (2001). Effect of column temperature on the behaviour of some angiotensin converting enzyme inhibitors during high-performance liquid chromatographic analysis. Journal of Chromatography A, 915(1-2), 57-64. Retrieved from [Link]

  • Raju, K., et al. (2018). analytical method development and validation of stability indicating rp-hplc method for assay. International Journal of Pharmacy and Biological Sciences, 8(3), 733-742. Retrieved from [Link]

  • Cardoso, T. M., & Schapoval, E. E. (2005). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. Química Nova, 28(4). Retrieved from [Link]

  • Arayne, M. S., et al. (2012). HPLC-UV Method for the Determination of Enalapril in Bulk, Pharmaceutical Formulations and Serum. Journal of Chromatographic Science, 50(1), 58-63. Retrieved from [Link]

  • Bout, B., & Vromans, H. (2021). Study on the Mechanism Responsible for the Incompatibility of Enalapril Maleate with Sodium Starch Glycolate. Pharmaceutics, 13(11), 1780. Retrieved from [Link]

  • Thongnopnua, P., & Poeaknapo, C. (2005). High-performance liquid chromatographic determination of enalapril in human plasma by enzyme kinetic analytical method. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 763-769. Retrieved from [Link]

  • Bouabdallah, S., et al. (2011). Determination and Degradation Study of Enalapril Maleate by High Performance Liquid Chromatography. Journal of the Chemical Society of Pakistan, 33(5). Retrieved from [Link]

  • ResearchGate. (n.d.). Representative chromatogram of stressed sample: enalapril (a), enalaprilat (b), diketopiperazine (c), salicylic acid (d), acidic degradation product (e) and maleic acid (f). Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Cardoso, T. M., & Schapoval, E. E. (2005). chemical stability of enalapril maleate drug substance and tablets by a stability- indicating. Química Nova, 28(4). Retrieved from [Link]

  • Crawford Scientific. (n.d.). TROUBLESHOOTING GUIDE – HPLC. Retrieved from [Link]

  • Jain, P. S., et al. (2016). Development of Validated Specific Stability Indicating HPTLC Method for Simultaneous Estimation of Enalapril Maleate and Losartan Potassium in. Journal of Applied Pharmaceutical Science, 6(01), 064-071. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Stojkovic, M., et al. (2014). optimization-and-validation-of-an-hplc-method-for-determination-of-related-compounds-in-enalapril-maleate-tablets. Trade Science Inc. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Enalapril Diketopiperazine (DKP) Formation During Drug Storage

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for enalapril stability. This guide is designed for researchers, scientists, and drug development professionals who are encounteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for enalapril stability. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of enalapril diketopiperazine (DKP), a critical degradation product. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to ensure the stability and integrity of your enalapril formulations.

Frequently Asked Questions & Troubleshooting Guides
Q1: What is enalapril diketopiperazine (DKP), and why is it a critical quality attribute to monitor?

A1: Enalapril diketopiperazine (DKP) is the primary thermal degradation product of enalapril.[1] It is formed through an intramolecular cyclization reaction, where the N-terminal amine of the enalapril molecule attacks the ester carbonyl group, leading to the cleavage of the ethyl ester and the formation of a stable six-membered ring structure.[1][2]

The formation of DKP is a significant concern for two primary reasons:

  • Loss of Potency: The conversion of enalapril to DKP results in a direct loss of the active pharmaceutical ingredient (API), compromising the therapeutic efficacy of the drug product.

  • Safety and Regulatory Compliance: DKP is considered a toxic impurity.[3] Regulatory bodies like the FDA require strict control over the levels of such degradation products to ensure patient safety. The presence of DKP above established thresholds can lead to batch rejection and regulatory scrutiny.

The mechanism is illustrated below:

G cluster_0 Degradation Pathway enalapril Enalapril Maleate (Active Drug) intermediate Intramolecular Nucleophilic Attack enalapril->intermediate Heat, Moisture, Acidic pH dkp Enalapril Diketopiperazine (DKP) (Inactive Impurity) intermediate->dkp Cyclization ethanol Ethanol (Byproduct) intermediate->ethanol

Caption: Degradation of Enalapril to Diketopiperazine (DKP).

Q2: My enalapril formulation shows a significant DKP peak during stability studies. What are the primary contributing factors?

A2: The degradation of enalapril to DKP is not spontaneous; it is driven by specific environmental and formulation factors. If you are observing high levels of DKP, it is crucial to investigate the following factors, as they are the most common root causes.

FactorCausal MechanismKey Considerations
Temperature Provides the activation energy required for the intramolecular cyclization reaction.[2][4]Accelerated stability studies at elevated temperatures (e.g., 40°C, 60°C) will significantly increase the rate of DKP formation.[5]
Moisture/Humidity Acts as a plasticizer, increasing molecular mobility in the solid state. It can also create a microenvironment where enalapril maleate can dissolve and react.[6][7]Excipients with high water sorption capacity can concentrate moisture around the API, accelerating degradation.[6] Proper packaging is critical to prevent moisture ingress.[8]
pH (Microenvironment) The rate and pathway of enalapril degradation are highly pH-dependent. DKP formation is preferentially formed in acidic conditions (pH 2-3).[3]In contrast, hydrolysis to the diacid impurity, enalaprilat, dominates at pH values above 5.[3][9] The choice of excipients can significantly influence the micro-pH of the formulation.
Excipient Interaction Chemical incompatibilities between enalapril and certain excipients can directly catalyze the degradation reaction.[6][9]This is one of the most critical factors to control during formulation development. Even excipients considered "inert" can have a profound impact.
Q3: How do I select the right excipients to minimize DKP formation?

A3: Excipient selection is paramount for ensuring enalapril stability. Simply stated, not all excipients are compatible. The interaction between the drug and the excipient, particularly in the presence of moisture, is a primary driver of degradation.[6]

Core Strategy: Create a Protective and Stable Microenvironment

The goal is to isolate the enalapril molecule from stress factors. This can be achieved through several proven strategies:

  • In-situ Salt Formation: This is a widely used and effective industrial strategy. By including an alkaline excipient like sodium bicarbonate, the enalapril maleate is converted in-situ to the more stable enalapril sodium salt.[1][3][9] This reaction also raises the local pH, shifting the equilibrium away from the acidic conditions that favor DKP formation.[3]

  • Use of Hydrophobic Excipients: Incorporating hydrophobic materials like stearic acid can physically coat the enalapril crystals.[1] This protective layer acts as a barrier, isolating the drug from environmental humidity and preventing interactions with other, more reactive excipients.[1]

  • Selection of Compatible Fillers/Binders: Studies have shown that certain common excipients are highly incompatible with enalapril.

Excipients to Use with CautionRecommended Stabilizing ExcipientsRationale for Recommendation
Lactose[5][9]Mannitol [5]Mannitol is more inert and less reactive compared to lactose, which has been shown to promote enalapril degradation.[5]
Microcrystalline Cellulose (MCC)[9]Stearic Acid [1]Stearic acid provides a hydrophobic coating, reducing moisture-related degradation, whereas MCC can have high moisture content.[1]
Silicon Dioxide[9]Sodium Bicarbonate [9]Converts enalapril to its more stable sodium salt form and adjusts the micro-pH to a more favorable range.[9]
Eudragit E (at 1:1 ratio)[4]Pregelatinized Starch [10]While some polymers can be problematic, pregelatinized starch is a common and generally compatible component in stable formulations.
Q4: What is a reliable analytical method to accurately quantify enalapril and its DKP degradant?

A4: A robust, stability-indicating HPLC method is essential for separating and quantifying enalapril from its degradation products, DKP and enalaprilat. The method must be able to resolve all three peaks from each other and from any excipient-related peaks.

Recommended Protocol: Stability-Indicating RP-HPLC Method

This protocol is based on validated methods reported in the pharmaceutical literature.[11][12][13][14]

Step 1: Standard and Sample Preparation

  • Reference Standards: Prepare individual stock solutions of USP Enalapril Maleate, Enalaprilat, and Enalapril Diketopiperazine reference standards in a suitable diluent (e.g., mobile phase or a component of it).

  • System Suitability Solution: Prepare a mixed solution containing all three compounds to verify resolution and performance before analysis.

  • Sample Preparation: Accurately weigh and dissolve the drug product in the diluent to achieve a target concentration within the method's linear range. Filter the solution through a 0.45 µm nylon filter before injection.[14]

Step 2: Chromatographic Conditions

ParameterRecommended SettingRationale
Column C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)[12][13]Provides excellent hydrophobic retention and separation for these compounds.
Mobile Phase Acetonitrile and Phosphate Buffer (pH 2.2)[12][14]The low pH is critical for achieving good peak shape and separation. The acidic conditions protonate the analytes, increasing their retention on a reverse-phase column.
Composition Isocratic (e.g., Acetonitrile:Buffer 25:75 v/v)[12][14]A simple isocratic method is often sufficient and provides robust, repeatable results.
Flow Rate 1.5 - 2.0 mL/min[13][14]Provides a good balance between run time and separation efficiency.
Detection UV at 215 nm[12][13]This wavelength provides high sensitivity for both enalapril and its impurities.
Column Temperature Ambient or controlled (e.g., 50°C)[9]Controlling column temperature ensures consistent retention times.

Step 3: Peak Identification and Confirmation

  • Retention Time Matching: The primary identification is by comparing the retention times of peaks in the sample chromatogram to those of the certified reference standards.

  • LC-MS/MS for Confirmation: In cases of uncertainty or co-elution, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the definitive tool for confirming the identity of a peak based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[15]

Q5: I suspect DKP formation is occurring. How can I design a study to confirm this and test potential solutions?

A5: A well-designed forced degradation and formulation stability study is the standard approach to identify the root cause of DKP formation and to evaluate the effectiveness of mitigation strategies.

G start Problem: High DKP in Enalapril Formulation formulate Step 1: Formulate Test Batches - Batch A (Control) - Batch B (with Mannitol) - Batch C (with NaHCO3) - Batch D (with Stearic Acid) start->formulate stress Step 2: Expose to Stress Conditions (e.g., 40°C / 75% RH) formulate->stress sample Step 3: Sample at Time Points (T=0, 1, 2, 4 weeks) stress->sample analyze Step 4: Analyze by Stability-Indicating HPLC Method sample->analyze compare Step 5: Compare DKP Levels Across All Batches analyze->compare low_dkp Result: Low DKP in Batches B, C, or D compare->low_dkp Yes high_dkp Result: High DKP in Control Batch A compare->high_dkp No (Control) solution Solution: Adopt Stabilizing Formulation Strategy low_dkp->solution

Caption: Troubleshooting Workflow for DKP Formation.

Experimental Protocol: Comparative Stability Study

  • Formulation: Prepare several small-scale batches of your enalapril formulation.

    • Control Batch: Your current formulation that is exhibiting the instability.

    • Test Batch A: Replace an incompatible excipient (e.g., lactose) with a recommended alternative (e.g., mannitol).[5]

    • Test Batch B: Incorporate an alkaline stabilizer (e.g., sodium bicarbonate) to achieve in-situ salt formation.[9]

    • Test Batch C: Add a hydrophobic excipient (e.g., 10% stearic acid).[1]

  • Packaging and Storage: Package each batch in identical containers (e.g., amber glass vials) and place them in a stability chamber under accelerated conditions, such as 40°C and 75% relative humidity (RH), which are common for such studies.[5]

  • Time-Point Analysis: Pull samples from each batch at predetermined intervals (e.g., T=0, 1 week, 2 weeks, and 4 weeks).

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method described in Q4.

  • Data Evaluation: For each batch, plot the percentage of DKP versus time. A successful stabilization strategy will result in a significantly lower rate of DKP formation compared to the control batch.

Q6: What are the best practices for storing bulk enalapril maleate and finished drug products to ensure long-term stability?

A6: Proper storage is the final, critical step in preventing DKP formation. The principles are consistent with the factors that drive degradation: control of temperature and moisture.

  • Container and Closure: Always store enalapril maleate and its drug products in tightly closed containers to protect them from moisture.[16][17] For repackaging or dispensing, a tight container as defined by the USP is required.[16]

  • Temperature: Store at controlled room temperature, typically 25°C (77°F), with excursions permitted between 15-30°C (59-86°F).[16] Avoid exposure to high heat.

  • Humidity Control: Protect from moisture at all times.[16] For finished products, packaging with a low moisture vapor transmission rate, such as PVC/Aclar or cold-form foil blisters, provides superior protection compared to bottles, especially in humid environments.[8]

  • Light Protection: While thermal and hydrolytic degradation are the primary pathways for DKP formation, it is good practice to protect the product from light by using amber or opaque containers.[15][18]

  • Handling: When handling bulk powder, minimize exposure to the ambient environment. Handle in accordance with good industrial hygiene and safety practices, minimizing dust generation and ensuring adequate ventilation.[17][19]

By implementing these formulation, analytical, and storage strategies, you can effectively control the formation of enalapril diketopiperazine, ensuring the development of a stable, safe, and effective drug product.

References
  • (No Source)
  • de Oliveira, M. A., et al. (n.d.). Effect of Stearic Acid on Enalapril Stability and Dissolution from Multiparticulate Solid Dosage Forms. PMC. Retrieved from [Link]

  • Liao, C. C., et al. (2004). Eudragit E accelerated the diketopiperazine formation of enalapril maleate determined by thermal FTIR microspectroscopic technique. PubMed. Retrieved from [Link]

  • Musil, P., et al. (2025). The impact of ionic excipients on stabilization of enalapril tablets by the formation of alkaline salt “in situ”. ScienceDirect. Retrieved from [Link]

  • Sharma, A., et al. (2011). Stability Study of Enalapril Maleate in Tablet Form Using High Performance Liquid Chromatography Techniques. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • (n.d.). Enalapril compositions. Google Patents.
  • (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Elsevier. Retrieved from [Link]

  • (n.d.). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. BCN Peptides. Retrieved from [Link]

  • Stanisz, B. (n.d.). ISSN 0001-6837. Polish Pharmaceutical Society. Retrieved from [Link]

  • Oliveira, M. A. L., et al. (2025). A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations. PubMed. Retrieved from [Link]

  • (n.d.). Enalapril Tablets: Package Insert / Prescribing Info / MOA. Drugs.com. Retrieved from [Link]

  • (n.d.). tablets vasotec® (enalapril maleate). accessdata.fda.gov. Retrieved from [Link]

  • Logoyda, L., et al. (2018). Development and validation of HPLC method for the simultaneous determination of enalapril maleate in present of their impurities: Application to tablet analysis. ResearchGate. Retrieved from [Link]

  • (2018). Enalapril Tablets. Taro. Retrieved from [Link]

  • Bout, M., et al. (2022). Influence of commonly used excipients on the chemical degradation of enalapril maleate in its solid state: The role of condensed water. PubMed. Retrieved from [Link]

  • (2016). Epaned (enalapril maleate) Oral Solution, 1 mg/mL. accessdata.fda.gov. Retrieved from [Link]

  • Liao, C. C., et al. (n.d.). Eudragit E Accelerated the Diketopiperazine Formation of Enalapril Maleate Determined by Thermal FTIR Microspectroscopic Technique. ProQuest. Retrieved from [Link]

  • (2021). product monograph including patient medication information - vasotec. Organon. Retrieved from [Link]

  • Bout, M., et al. (2022). (PDF) Influence of commonly used excipients on the chemical degradation of enalapril maleate in its solid state: The role of condensed water. ResearchGate. Retrieved from [Link]

  • G., S. K., et al. (2018). analytical method development and validation of stability indicating rp-hplc method for assay. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Lin, S. Y., & Chen, Y. C. (2002). Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system. PubMed. Retrieved from [Link]

  • (2022). These highlights do not include all the information needed to use ENALAPRIL MALEATE ORAL SOLUTION safely and effectively. See full prescribing information for ENALAPRIL MALEATE ORAL SOLUTION. ENALAPRIL MALEATE oral solution Initial U.S. Approval: 1985. DailyMed. Retrieved from [Link]

  • Saour, B., et al. (n.d.). View of Stability of Extemporaneously Prepared Enalapril Maleate Suspensions in Glass Bottles and Plastic Syringes. Canadian Journal of Hospital Pharmacy. Retrieved from [Link]

  • (2023). SAFETY DATA SHEET Enalapril Formulation. Organon. Retrieved from [Link]

  • Logoyda, L., et al. (n.d.). development and validation of hplc method for the simultaneous determination of enalapril maleate in present of their impurities. SciSpace. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phases for Enalapril and Diketopiperazine (DKP) Separation

Welcome to the Technical Support Center for Enalapril analytical workflows. As a Senior Application Scientist, I frequently encounter challenges regarding the baseline resolution of enalapril maleate and its primary degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Enalapril analytical workflows. As a Senior Application Scientist, I frequently encounter challenges regarding the baseline resolution of enalapril maleate and its primary degradation products—specifically enalaprilat (the active diacid) and enalapril diketopiperazine (DKP, Impurity D).

Enalapril DKP is formed via an intramolecular cyclization and dehydration reaction, predominantly under solid-state stress or elevated temperatures[1]. Because DKP lacks the free ionizable carboxyl groups present in enalaprilat, its polarity and retention behavior differ significantly[2]. This guide provides field-proven, self-validating protocols to optimize your mobile phase, ensuring robust and reproducible separations.

Mechanistic Overview of Enalapril Degradation

Before adjusting chromatographic parameters, it is critical to understand the causality behind the separation challenges. Enalapril (pKa ~3.0 and 5.5) undergoes two primary degradation pathways that dictate our mobile phase strategy:

G Enalapril Enalapril (Prodrug, pKa ~3.0, 5.5) Enalaprilat Enalaprilat (Active Diacid, Hydrolysis) Enalapril->Enalaprilat Hydrolysis (Aqueous/pH Extremes) DKP Enalapril Diketopiperazine (Cyclized Impurity D) Enalapril->DKP Dehydration & Cyclization (Heat/Solid-state)

Fig 1: Enalapril degradation pathways forming Enalaprilat and Diketopiperazine.

Quantitative Data & Physicochemical Properties

To accurately predict chromatographic behavior, we must evaluate the physicochemical properties of the analytes. Table 1 summarizes the key data used to establish our mobile phase strategy.

CompoundpKaRelative Retention Time (RRT)*Primary Degradation Trigger
Enalapril ~3.0, 5.51.00N/A
Enalaprilat ~2.0, 3.00.40 - 0.60Hydrolysis (Aqueous/pH extremes)
Enalapril DKP N/A (Loss of free COOH)1.10 - 1.30Dehydration/Cyclization (Solid-state/Heat)

*RRT values are approximate and based on standard USP/EP reversed-phase C8/C18 methods.[3]

Frequently Asked Questions (FAQs)

Q1: Why is a highly acidic mobile phase (pH 2.2 - 2.5) strictly recommended for this separation? A1: The causality lies in the pKa of enalapril (~3.0 and 5.5) and enalaprilat (~2.0 and 3.0)[1][2]. If the mobile phase pH is above 3.0, the carboxylate groups become ionized, leading to secondary interactions with residual silanols on the stationary phase. This causes severe peak tailing and unpredictable retention shifts. By buffering the aqueous phase to pH 2.2–2.5 (typically using 20 mM sodium phosphate buffer adjusted with phosphoric acid), we fully protonate the carboxylate groups, ensuring the analytes remain in their neutral, hydrophobic state. This maximizes retention on reversed-phase columns and ensures sharp, symmetrical peaks[4].

Q2: My European Pharmacopoeia (EP) monograph method recommends a column temperature of 70°C, but this is rapidly degrading my columns. How can I optimize this? A2: The traditional EP method utilizes a styrene-divinylbenzene copolymer column at 70°C, which is notoriously harsh on standard silica-based columns and instrumentation[5][6]. You can achieve a self-validating, user-friendly optimization by switching to a high-density end-capped C18 column (e.g., 100 x 4.6 mm, 3.5 µm). By adjusting the mobile phase to a gradient of acetonitrile (or ethanol for green chemistry) and phosphate buffer (pH 2.2 - 3.0), you can lower the column temperature to a much safer 50°C–55°C while still achieving a resolution (Rs) > 3.5 between Enalapril and DKP[5][6][7].

Q3: How do I resolve co-elution between Enalapril and Enalapril DKP? A3: DKP elutes very closely to the parent enalapril peak (RRT ~1.10) because the cyclization increases its hydrophobicity just enough to delay retention[3]. If co-elution occurs, the most effective adjustment is to decrease the strong solvent (acetonitrile/methanol) concentration in your isocratic mix by 2-5%, or flatten the gradient slope. Additionally, reducing the flow rate (e.g., from 2.0 mL/min to 1.0 mL/min) enhances the partitioning equilibrium, improving the separation factor (α)[8].

Troubleshooting Guide: Mobile Phase Optimization Workflow

Workflow Start Issue: Co-elution of Enalapril & DKP CheckPH 1. Check Aqueous pH Start->CheckPH AdjustPH Adjust to pH 2.2 - 2.5 (Phosphoric Acid) CheckPH->AdjustPH If pH > 3.0 CheckTemp 2. Check Column Temp CheckPH->CheckTemp If pH is 2.2 - 2.5 AdjustPH->CheckTemp AdjustTemp Optimize to 50°C - 55°C CheckTemp->AdjustTemp If Temp < 40°C or > 60°C CheckOrg 3. Evaluate Organic Modifier CheckTemp->CheckOrg If Temp is optimized AdjustTemp->CheckOrg AdjustOrg Decrease ACN by 2-5% or Flatten Gradient CheckOrg->AdjustOrg If Rs < 2.0 Success Baseline Resolution (Rs > 2.0 achieved) CheckOrg->Success If Rs > 2.0 AdjustOrg->Success

Fig 2: Step-by-step mobile phase optimization workflow for resolving Enalapril and DKP.

Detailed Experimental Protocol: Optimized HPLC Workflow

This protocol is designed as a self-validating system. System suitability is confirmed internally by the resolution between Enalapril and DKP prior to running unknown samples.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Buffer): Dissolve 2.8 g of monobasic sodium phosphate in 900 mL of HPLC-grade water. Adjust the pH precisely to 2.2 ± 0.05 using dilute phosphoric acid. Dilute to 1000 mL with water and filter through a 0.45 µm membrane[3][4].

  • Organic Phase: Use HPLC-grade Acetonitrile (or Ethanol for a greener alternative)[5].

  • Isocratic Mixture: Mix Buffer and Acetonitrile in a 75:25 (v/v) ratio. Degas thoroughly via sonication or vacuum[4].

Step 2: Chromatographic Conditions

  • Column: High-purity C8 or C18, end-capped, 250 mm × 4.6 mm, 5 µm (or 100 mm × 4.6 mm, 3.5 µm for faster runs)[4][5].

  • Flow Rate: 1.0 to 2.0 mL/min (Start at 1.0 mL/min to maximize resolution).

  • Column Temperature: 50°C (Crucial for maintaining peak shape and lowering system backpressure without degrading the silica)[6].

  • Detection Wavelength: UV at 215 nm[4][9].

  • Injection Volume: 20 - 50 µL.

Step 3: System Suitability & DKP Generation (In-Situ) To validate the method, you must generate a DKP standard if a commercial reference is unavailable.

  • DKP Generation: Place ~20 mg of Enalapril Maleate reference standard in a beaker. Heat on a hot plate at 100°C to melt the solid. This thermal stress induces the dehydration and cyclization required to form DKP[10][11].

  • Sample Preparation: Dissolve the melted residue in 25 mL of acetonitrile using ultrasonic agitation for 5 minutes, then dilute with the mobile phase[10].

  • Validation: Inject the spiked system suitability solution. The method is validated only if the resolution (Rs) between the enalapril peak and the DKP peak is ≥ 2.0, and the tailing factor for enalapril is ≤ 2.0[3].

References
  • "Green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulation." ResearchGate.[Link]

  • "Development and validation of HPLC method for the simultaneous determination of enalapril maleate in present of their impurities." International Journal of Applied Pharmaceutics.[Link]

  • "Optimization and validation of an HPLC method for determination of related compounds in enalapril maleate tablets." TSI Journals.[Link]

  • "USP Monographs: Enalapril Maleate." United States Pharmacopeia.[Link]

  • "Unique and earth-friendly RP-HPLC approach for quantification and degradation of metoprolol and enalapril maleate." Taylor & Francis.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Enalapril Diketopiperazine Acid Degradation in Stock Solutions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with enalapril. As a Senior Application Scientist, I've designed this resource to provide not just...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with enalapril. As a Senior Application Scientist, I've designed this resource to provide not just protocols, but the underlying scientific principles to empower you to control the stability of your enalapril stock solutions. The primary challenge we will address is the intramolecular cyclization of enalapril to its main degradation product, enalapril diketopiperazine (DKP). Understanding and mitigating this degradation is crucial for ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding enalapril stability.

Q1: What is enalapril diketopiperazine (DKP), and why is it a concern?

A1: Enalapril diketopiperazine (DKP) is the major degradation product of enalapril, formed through an intramolecular cyclization reaction.[1][2] This is a significant concern for several reasons. Firstly, the formation of DKP reduces the concentration of the active parent drug, enalapril, in your stock solution, leading to inaccurate dosing in your experiments. Secondly, DKP is a distinct chemical entity with different physicochemical properties and potentially toxic effects, which could introduce confounding variables into your results.[2]

Q2: What is the primary factor that causes enalapril to degrade into DKP?

A2: The most critical factor influencing the formation of DKP is the pH of the solution.[2][3] Enalapril is highly susceptible to degradation in acidic conditions. Specifically, at a pH below 3, the formation of DKP is predominant.[2] While some studies suggest that both acidic and alkaline conditions can promote DKP formation, the general consensus is that acidic environments are the main driver for this particular degradation pathway.[1][4]

Q3: I've heard that enalapril is also unstable in alkaline conditions. Is this true?

A3: Yes, that is correct. However, the degradation pathway is different. Under alkaline conditions (pH above 5), enalapril primarily degrades via hydrolysis of its ethyl ester group to form enalaprilat, its active diacid metabolite.[2][5][6] Therefore, while you might be avoiding DKP formation at a higher pH, you will be promoting the formation of another major degradant.

Q4: How do temperature and light affect the stability of enalapril stock solutions?

A4: Elevated temperature and exposure to light are also contributing factors to enalapril degradation. Increased temperature accelerates the rate of chemical reactions, including the formation of DKP.[7][8] While enalapril maleate powder has shown some photolysis, especially in daylight, the impact on solutions can be minimized by storing them in amber vials or protecting them from light.[3] For optimal stability, stock solutions should be stored at low temperatures, such as 2-8°C or -20°C, and protected from light.

Q5: What is the recommended solvent for preparing enalapril stock solutions?

A5: Enalapril maleate has good solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[9] For many biological experiments, preparing a concentrated stock in DMSO and then diluting it into your aqueous experimental medium is a common practice. However, it's crucial to be aware that aqueous solutions of enalapril are not recommended for long-term storage; one source suggests they should not be stored for more than one day.[9] If an aqueous stock is necessary, careful pH control is paramount.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth, solution-oriented approach to common problems encountered when working with enalapril stock solutions.

Issue 1: I'm observing a progressive loss of enalapril concentration in my stock solution over time.

This is a classic sign of degradation. The following troubleshooting steps will help you identify the cause and rectify the issue.

Root Cause Analysis and Corrective Actions:

  • Check the pH of your solvent/buffer: As established, pH is the most critical factor. If you are using an unbuffered aqueous solvent, the dissolution of enalapril maleate can create a locally acidic microenvironment, accelerating DKP formation.

    • Solution: If you must use an aqueous-based stock, prepare it in a buffer with a pH in the range of 5.5-7.0.[2] This pH range is a compromise to minimize both DKP formation (predominant at pH < 5) and enalaprilat formation (predominant at pH > 5).

  • Review your storage conditions:

    • Temperature: Are you storing your stock solution at room temperature? If so, this will significantly accelerate degradation.

      • Solution: Store stock solutions at 2-8°C for short-term use (a few days) and at -20°C or -80°C for long-term storage. When thawing, do so quickly and use the solution promptly. Avoid repeated freeze-thaw cycles.

    • Light Exposure: Are your stock solutions stored in clear vials on the lab bench?

      • Solution: Always store enalapril solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Consider the solvent:

    • Aqueous vs. Organic: As previously mentioned, aqueous solutions of enalapril are inherently less stable.

      • Solution: For maximum stability, prepare a concentrated stock solution in an anhydrous organic solvent like DMSO. Enalapril is significantly more stable in these conditions. You can then make fresh dilutions into your aqueous experimental buffer immediately before use.

Issue 2: My experimental results are inconsistent, and I suspect my enalapril stock is the culprit.

Inconsistent results often point to a stock solution that is degrading at an unpredictable rate.

Workflow for Ensuring Stock Solution Integrity:

To ensure the integrity of your enalapril stock, a self-validating system should be in place. This involves not only proper preparation and storage but also periodic quality control checks.

G cluster_prep Stock Preparation cluster_qc Quality Control cluster_use Experimental Use prep Prepare concentrated stock in anhydrous DMSO store Aliquot and store at -20°C or -80°C, protected from light prep->store qc_initial Analyze a fresh aliquot (T=0) via HPLC-UV store->qc_initial thaw Thaw a single aliquot store->thaw qc_periodic Analyze another aliquot at set intervals (e.g., 1 month) qc_initial->qc_periodic Compare peak areas dilute Prepare fresh working solution in appropriate buffer (pH 5.5-7.0) thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for preparing, storing, and validating enalapril stock solutions.

Issue 3: I need to quantify the amount of DKP in my enalapril stock. How can I do this?

Quantification of enalapril and its degradation products requires a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3][5][10]

Protocol 1: HPLC-UV Method for Quantification of Enalapril and DKP

This protocol provides a general framework. The specific conditions may need to be optimized for your particular instrument and column.

1. Materials and Reagents:

  • Enalapril maleate reference standard

  • Enalapril Diketopiperazine (DKP) reference standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic sodium phosphate or potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions (Example): This is a starting point based on published methods.[11][12][13]

ParameterRecommended ConditionRationale
Column C8 or C18, 150-250 mm x 4.6 mm, 5 µmProvides good separation of enalapril and its more polar degradants.
Mobile Phase A mixture of phosphate buffer (pH 2.2-3.0) and an organic solvent (acetonitrile or methanol)The acidic pH of the mobile phase ensures the analytes are in a consistent protonation state, leading to sharp, reproducible peaks.
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for analytical HPLC.
Detection Wavelength 215 nmA common wavelength for detecting compounds with peptide bonds and aromatic rings.
Column Temperature Ambient or controlled (e.g., 30°C)A controlled temperature ensures reproducible retention times.

3. Sample Preparation:

  • Dilute your enalapril stock solution with the mobile phase to a concentration within the linear range of your calibration curve (e.g., 10-100 µg/mL).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Identify the peaks for enalapril and DKP based on their retention times, which can be confirmed by running reference standards. Typically, DKP is less polar and will have a longer retention time than enalaprilat, but its retention relative to enalapril can vary based on the exact conditions.[12]

  • Quantify the amount of each compound by comparing the peak areas to a calibration curve generated from the reference standards.

G cluster_degradation Enalapril Degradation Pathways enalapril Enalapril dkp Diketopiperazine (DKP) enalapril->dkp  Intramolecular Cyclization (Acidic pH, Heat) enalaprilat Enalaprilat enalapril->enalaprilat  Ester Hydrolysis (Alkaline pH)

Caption: Primary degradation pathways of enalapril in solution.

Summary of Best Practices for Minimizing DKP Formation

ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO for long-term stockMinimizes hydrolysis and provides a stable environment.
pH For aqueous solutions, buffer to pH 5.5-7.0A compromise to slow both DKP formation (favored at acidic pH) and enalaprilat formation (favored at alkaline pH).[2]
Temperature Store at -20°C or -80°CReduces the kinetic rate of all degradation reactions.
Light Store in amber vials or protect from lightPrevents potential photodegradation.[3]
Handling Aliquot stock solutions to avoid freeze-thaw cyclesRepeated temperature changes can accelerate degradation.
Quality Control Periodically check stock purity via HPLCVerifies the concentration and integrity of your stock solution over time.

By implementing these scientifically-grounded strategies, you can significantly enhance the stability of your enalapril stock solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers. ResearchGate. Available at: [Link]

  • Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulatio. IMR Press. Available at: [Link]

  • Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers. PubMed. Available at: [Link]

  • Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. PubMed. Available at: [Link]

  • The impact of ionic excipients on stabilization of enalapril tablets by the formation of alkaline salt “in situ”. Elsevier. Available at: [Link]

  • Chemical stability of enalapril maleate drug substance and tablets by a stability- indicating. SciELO. Available at: [Link]

  • Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. ResearchGate. Available at: [Link]

  • Stability of Extemporaneously Prepared Enalapril Maleate Suspensions in Glass Bottles and Plastic Syringes. PMC. Available at: [Link]

  • STABILITY OF EXTEMPORANEOUS ENALAPRIL MALEATE SUSPENSIONS FOR PEDIATRIC USE PREPARED FROM COMMERCIALLY AVAILABLE TABLETS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations. PubMed. Available at: [Link]

  • Eudragit E Accelerated the Diketopiperazine Formation of Enalapril Maleate Determined by Thermal FTIR Microspectroscopic Technique. ProQuest. Available at: [Link]

  • Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. SciELO. Available at: [Link]

  • Analytical method development and validation of stability indicating rp-hplc method for assay. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulatio. RSC Publishing. Available at: [Link]

  • Green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulation. ResearchGate. Available at: [Link]

  • Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Optimization

Reducing baseline noise in enalapril diketopiperazine acid LC-MS analysis

Welcome to the technical support center for the LC-MS analysis of Enalapril and its primary degradation product, Enalapril Diketopiperazine (DKP). This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of Enalapril and its primary degradation product, Enalapril Diketopiperazine (DKP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high baseline noise, ensuring sensitive and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of baseline noise in the LC-MS analysis of Enalapril and its DKP degradant?

Baseline noise in this context can be broadly categorized into chemical, electronic, and physical sources. Chemical noise is often the main culprit and arises from unintended, ionizable compounds entering the mass spectrometer.[1] Common sources include contaminated solvents or additives, plasticizers leaching from tubing, residues from previous analyses (carryover), and column bleed.[1][2] Electronic noise is inherent to the detector system, while physical issues like air bubbles in the pump or detector can cause erratic noise.[3][4]

Q2: How does mobile phase composition specifically impact the analysis of Enalapril and DKP?

Mobile phase selection is critical. Since Enalapril and its degradants are polar compounds, reversed-phase chromatography with high aqueous content is common.[5][6] However, using non-volatile buffers like phosphates, which are suitable for UV detection, is incompatible with mass spectrometry as they will precipitate in the source and cause extreme contamination and high background noise.[7][8] For LC-MS, volatile mobile phase additives like formic acid or ammonium formate are essential to maintain analyte ionization and compatibility with the MS source.[9][10] The pH of the mobile phase is also crucial, as Enalapril's stability is pH-dependent; both acidic and alkaline conditions can promote the formation of DKP.[8][11][12]

Q3: Can the on-column formation of Enalapril Diketopiperazine (DKP) contribute to baseline issues?

Yes, this is a critical consideration. Enalapril undergoes intramolecular cyclization to form DKP, a reaction that can be influenced by temperature and pH.[12][13] If the mobile phase conditions are not optimized for stability, Enalapril can degrade on the column during the analytical run. This slow, continuous degradation can lead to a rising or noisy baseline, rather than a distinct chromatographic peak for DKP, making accurate quantification difficult.

Q4: What are the first and simplest steps I should take when I observe a sudden increase in baseline noise?

When encountering high baseline noise, always start with the simplest and most common culprits.

  • Prepare Fresh Mobile Phase: Discard your current mobile phase and prepare a fresh batch using high-purity, LC-MS grade solvents and additives from new or recently opened containers.[1] This is the single most effective first step.

  • Check for Leaks and Bubbles: Visually inspect all fittings for leaks. Purge the LC pump to remove any trapped air bubbles, which can cause pressure fluctuations and baseline noise.[4][14]

  • Run a Blank Injection: Inject a vial of your mobile phase. This can help determine if the contamination is coming from your sample, the vial, or the system itself.[15]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving persistent baseline noise issues.

Systematic Troubleshooting Workflow

The first step in effective troubleshooting is to determine the source of the noise. The following workflow provides a logical path for isolating the problem.

G A High Baseline Noise Observed B Isolate Noise Source: Disconnect column, connect union. Run mobile phase directly to MS. A->B C Noise Persists B->C Yes D Noise Decreases B->D No F Problem is MS-Related C->F E Problem is LC-Related D->E G Check Mobile Phase: - Prepare fresh solvents/additives - Use LC/MS grade - Sonicate/degas E->G J Clean/Optimize MS Source: - Clean ESI probe, capillary, cone - Check gas flows (nebulizer, drying) - Optimize voltages F->J H Check LC System: - Pump (seals, check valves) - Degasser - Autosampler (wash solution, carryover) G->H I Check Column: - Contamination - Bleed - End of life H->I K Check MS Electronics: - Detector performance - Power supply J->K

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Enalapril Diketopiperazine Acid Quantification

Welcome to the Technical Support Center for the bioanalysis of enalapril and its degradant, enalapril diketopiperazine (DKP). This guide is designed for researchers, scientists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of enalapril and its degradant, enalapril diketopiperazine (DKP). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of accurately quantifying these compounds in biological matrices. As your dedicated scientific resource, this center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter, with a primary focus on mitigating matrix effects in LC-MS/MS workflows.

The accurate quantification of enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, and its primary degradation product, enalapril diketopiperazine (DKP), is critical in pharmacokinetic, bioequivalence, and stability studies.[1][2] Enalapril is a prodrug that is converted in the body to its active metabolite, enalaprilat.[3][4][5] However, enalapril can also degrade to form the inactive cyclic compound, DKP, particularly under certain pH and temperature conditions.[1][6] The co-elution of these compounds with endogenous matrix components can lead to ion suppression or enhancement, a phenomenon known as the matrix effect, which can significantly compromise the accuracy and reproducibility of analytical results.[7][8][9][10][11][12]

This guide is structured to provide not just procedural steps, but the underlying scientific principles, empowering you to make informed decisions in your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a significant concern for enalapril and DKP quantification?

Q2: I am observing inconsistent results (poor precision and accuracy) in my enalapril and DKP assay. Could matrix effects be the cause?

A2: Yes, inconsistent quantification is a hallmark of uncompensated matrix effects.[1][12] If you observe high variability in your quality control (QC) samples, particularly between different batches of matrix, it is highly probable that matrix effects are at play.[7] The composition of biological matrices can vary significantly between individuals and even within the same individual over time, leading to differential ion suppression or enhancement and, consequently, poor reproducibility.[12] Regulatory bodies like the FDA and EMA have stringent guidelines for bioanalytical method validation that require a thorough assessment of matrix effects.[17][18][19][20][21]

Q3: How can I definitively identify and quantify matrix effects in my assay?

A3: There are several established methods to assess matrix effects. The most common is the post-extraction spike method.[22] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same amount of analyte in a neat solution (mobile phase).[12] A ratio of these peak areas significantly different from 1 (or 100%) indicates the presence of matrix effects. Another powerful technique is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[7][10] Injection of an extracted blank matrix will show a dip or rise in the baseline signal at the retention times of interfering components, visually demonstrating regions of ion suppression or enhancement.[10]

Troubleshooting Guide: A Proactive Approach to Mitigating Matrix Effects

Issue: Significant Ion Suppression or Enhancement Observed

Potential Cause 1: Inadequate Sample Preparation

  • Explanation: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analytes of interest.[11] A simple protein precipitation (PPT) may be quick, but it often leaves behind a significant amount of phospholipids and other endogenous materials that cause matrix effects.[4][16]

  • Troubleshooting Steps:

    • Transition to a More Rigorous Extraction Technique:

      • Liquid-Liquid Extraction (LLE): LLE offers a more selective extraction based on the differential solubility of the analytes and matrix components in immiscible solvents.[4] For enalapril and DKP, a systematic evaluation of different organic solvents and pH conditions is necessary to optimize recovery and cleanliness.[23]

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[4][24][25] By utilizing a stationary phase that selectively retains the analytes, interfering components can be washed away before the analytes are eluted.[5][26] Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties, can be particularly effective for the separation of enalapril and its metabolites.[25]

    • Optimize the Existing Protocol: If you must use PPT, consider modifications like using different precipitation solvents (e.g., acetonitrile, methanol) or changing the solvent-to-plasma ratio.[14][27]

Potential Cause 2: Co-elution of Analytes with Matrix Components

  • Explanation: Even with good sample preparation, some matrix components may still be present in the final extract. If these components elute from the HPLC column at the same time as enalapril or DKP, they can interfere with ionization in the mass spectrometer source.[9][28]

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions:

      • Adjust the Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting compounds, including the analytes and interfering matrix components.[1][28]

      • Alter the Mobile Phase pH: The retention of enalapril and DKP on a reversed-phase column is influenced by their ionization state.[1] Modifying the pH of the aqueous mobile phase can change their retention times and potentially move them away from interfering peaks.[1]

      • Consider a Different Column Chemistry: If a standard C18 column does not provide adequate resolution, exploring alternative stationary phases like phenyl-hexyl or polar-embedded columns can offer different selectivity and improve separation.[1][28]

Potential Cause 3: Inappropriate Internal Standard (IS) Selection

  • Explanation: An internal standard is crucial for accurate quantification as it compensates for variability in sample preparation and instrument response.[28] However, for it to effectively correct for matrix effects, the IS should ideally be a stable isotope-labeled (SIL) version of the analyte. A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will experience the same degree of ion suppression or enhancement.[9][28]

  • Troubleshooting Steps:

    • Utilize a Stable Isotope-Labeled Internal Standard: This is the most robust approach to compensating for matrix effects.[28] Enalapril-d5 and enalaprilat-d5 are commonly used as internal standards for the quantification of enalapril and its active metabolite.[4] A corresponding SIL-IS for DKP should also be considered if available.

    • If a SIL-IS is unavailable, choose a structural analog: Select a compound that is structurally similar to enalapril and DKP and has a similar retention time and ionization behavior. However, be aware that a structural analog may not perfectly mimic the matrix effects experienced by the analytes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Enalapril and DKP from Human Plasma

This protocol is a generalized procedure and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 10 µL of the internal standard working solution (e.g., enalapril-d5).

    • Add 4 µL of formic acid and vortex to mix.[26]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., Thermo Scientific SOLA) with 1 mL of methanol followed by 1 mL of water.[5][26]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge and allow it to flow through under gravity or with gentle positive pressure.[25][26]

  • Washing:

    • Wash the cartridge with 200 µL of 0.1% formic acid in water to remove polar interferences.[5][26]

  • Elution:

    • Elute the analytes with 2 x 200 µL of 2% ammonia solution in methanol into a clean collection tube.[5][26]

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 v/v water/methanol).[5][26]

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation: Comparison of Sample Preparation Techniques
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%)
Protein Precipitation 85-9560-120<15
Liquid-Liquid Extraction 70-8580-110<10
Solid-Phase Extraction >9095-105<5

This table provides illustrative data and actual results may vary depending on the specific method and matrix.

Visualization of Key Concepts

Workflow for Troubleshooting Matrix Effects

A Inconsistent Quantification Results (Poor Precision & Accuracy) B Assess Matrix Effects (Post-Extraction Spike) A->B C Matrix Effect Significant? (e.g., >15% deviation from 100%) B->C D Optimize Sample Preparation C->D Yes I No Significant Matrix Effect C->I No E Optimize Chromatography D->E F Implement SIL Internal Standard E->F G Re-validate Method F->G H Proceed with Sample Analysis G->H I->H

Caption: A systematic workflow for identifying and mitigating matrix effects in bioanalytical methods.

Enalapril Degradation Pathway

Enalapril Enalapril Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (in vivo) DKP Enalapril Diketopiperazine (Inactive Degradant) Enalapril->DKP Intramolecular Cyclization (Degradation)

Caption: The metabolic and degradation pathways of enalapril.

By understanding the fundamental principles of matrix effects and employing a systematic troubleshooting approach, you can develop robust and reliable bioanalytical methods for the accurate quantification of enalapril and enalapril diketopiperazine. This Technical Support Center is a living resource and will be updated as new insights and technologies emerge in the field of bioanalysis.

References

  • LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC. (n.d.). Retrieved April 4, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved April 4, 2026, from [Link]

  • A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers - PMC. (n.d.). Retrieved April 4, 2026, from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, June 1). Retrieved April 4, 2026, from [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC. (n.d.). Retrieved April 4, 2026, from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). Retrieved April 4, 2026, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved April 4, 2026, from [Link]

  • Bioanalytical Method Validation for the Determination of Enalapril in Human Serum by Lc/Ms/Ms Detection - Worldwidejournals.com. (2013, March 15). Retrieved April 4, 2026, from [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma - OMICS International. (2019, June 24). Retrieved April 4, 2026, from [Link]

  • Determination of Enalapril in Human Plasma by High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]

  • Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed. (n.d.). Retrieved April 4, 2026, from [Link]

  • Matrix Effects: Causes and Solutions in Analysis – Welch Materials, Inc. (2024, November 21). Retrieved April 4, 2026, from [Link]

  • LC–MS-MS Method for the Determination of Enalapril and Enalaprilat fro Human Plasma Using SOLA | LCGC International. (n.d.). Retrieved April 4, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Retrieved April 4, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved April 4, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved April 4, 2026, from [Link]

  • Simultaneous determination of enalapril and enalaprilat in human plasma by liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. (2026, February 10). Retrieved April 4, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). Retrieved April 4, 2026, from [Link]

  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18). Retrieved April 4, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29). Retrieved April 4, 2026, from [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). Retrieved April 4, 2026, from [Link]

  • HPLC/MS Determination of Enalapril and Enalaprilat in the Blood Plasma - ResearchGate. (2025, August 6). Retrieved April 4, 2026, from [Link]

  • Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. (n.d.). Retrieved April 4, 2026, from [Link]

  • Determination of Enalapril maleate from tablets using a new HPLC method - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]

  • Sample Preparation and Extraction in Small Sample Volumes Suitable for Pediatric Clinical Studies: Challenges, Advances, and Experiences of a Bioanalytical HPLC-MS/MS Method Validation Using Enalapril and Enalaprilat - PMC. (n.d.). Retrieved April 4, 2026, from [Link]

  • Simultaneous determination of enalapril and enalaprilat in human plasma by liquid chromatography–tandem mass spectrometry - PK-DB. (n.d.). Retrieved April 4, 2026, from [Link]

  • Simultaneous quantification of enalapril and enalaprilat in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed. (2009, January 15). Retrieved April 4, 2026, from [Link]

  • SAMPLE PREPARATION. (n.d.). Retrieved April 4, 2026, from [Link]

  • analytical method development and validation of stability indicating rp-hplc method for assay - International Journal of Pharmacy and Biological Sciences. (2018, July 1). Retrieved April 4, 2026, from [Link]

  • LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - ScienceOpen. (2017, February 2). Retrieved April 4, 2026, from [Link]

  • Effect of Stearic Acid on Enalapril Stability and Dissolution from Multiparticulate Solid Dosage Forms - PMC. (n.d.). Retrieved April 4, 2026, from [Link]

  • A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations - PubMed. (2025, November 13). Retrieved April 4, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ICH Q2(R2) Validation of HPLC Methods for Enalapril Diketopiperazine Acid

Introduction & Regulatory Context Enalapril maleate is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. During formulation and storage, it is highly susceptible to degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Enalapril maleate is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. During formulation and storage, it is highly susceptible to degradation. The degradation pathways are highly pH-dependent: hydrolysis dominates at pH > 5 to form the active diacid enalaprilat, while intramolecular dehydration and cyclization dominate at pH < 5 to form enalapril diketopiperazine (DKP, Impurity D). A secondary, highly polar cyclization product is Enalapril Diketopiperazine Acid (also known as Enalaprilat dihydrate impurity G), which poses significant analytical challenges due to its structural similarity to the parent compounds[1][2].

Accurate quantification of these impurities is a critical regulatory requirement. This guide objectively compares a traditional C18 isocratic method against an optimized Extended Polar Selectivity (EPS) C8 gradient method. Furthermore, it provides a self-validating protocol compliant with the latest ICH Q2(R2) guidelines for analytical procedure validation[3][4].

Mechanistic Insight: Degradation and Chromatographic Selectivity

To develop a robust analytical method, one must understand the chemical causality behind the analyte's behavior. Enalapril, enalaprilat, and enalapril diketopiperazine acid contain multiple polar functional groups (amides, secondary amines, and carboxylic acids).

When using a standard C18 column, residual surface silanols often cause secondary ion-exchange interactions, leading to severe peak tailing and poor resolution of these polar degradants. An EPS C8 stationary phase incorporates a polar embedded group (or high-density bonding) that shields residual silanols and enhances the retention of polar analytes in highly aqueous mobile phases[5]. Furthermore, adjusting the mobile phase to pH 2.2 suppresses the ionization of the carboxylic acid moieties (pKa ~3.0). This forces the analytes into their neutral, more hydrophobic states, dramatically improving column retention and peak symmetry.

Pathway Enalapril Enalapril Maleate (Active Prodrug) Enalaprilat Enalaprilat (Active Diacid) Enalapril->Enalaprilat Hydrolysis (pH > 5) DKP Enalapril DKP (Impurity D) Enalapril->DKP Dehydration & Cyclization (pH < 5) DKPAcid Enalapril DKP Acid (Impurity G) Enalaprilat->DKPAcid Cyclization

Fig 1: pH-dependent degradation pathways of Enalapril to its Diketopiperazine derivatives.

Method Comparison: Traditional C18 vs. Optimized EPS C8

To demonstrate the performance superiority of the optimized method, we compared it directly against a standard compendial-style C18 approach. The data below synthesizes the structural advantages of the EPS C8 column under gradient conditions.

Table 1: Chromatographic Conditions Comparison
ParameterTraditional Alternative (C18)Optimized Product (EPS C8)Causality / Advantage
Column Standard C18 (250 x 4.6 mm, 5µm)Platinum EPS C8 (250 x 4.6 mm, 5µm)EPS shields silanols, reducing peak tailing for polar acids[5].
Mobile Phase Isocratic (Phosphate Buffer pH 3.0 / Methanol)Gradient (Phosphate Buffer pH 2.2 / Acetonitrile)pH 2.2 fully suppresses carboxylate ionization; gradient sharpens late eluters.
Flow Rate 1.0 mL/min1.5 mL/minHigher flow rate in gradient mode reduces overall run time while maintaining resolution.
Detection UV at 215 nmUV at 215 nmOptimal chromophore absorption for the diketopiperazine ring.
Resolution < 1.5 (Co-elution risks)> 2.5 (Baseline separation)Critical for accurate, ICH-compliant peak integration.
Table 2: ICH Q2(R2) Validation Performance Summary

The validation was executed in accordance with ICH Q2(R2) guidelines, evaluating specificity, linearity, accuracy, and precision[4][6].

Validation ParameterTraditional C18 MethodOptimized EPS C8 MethodICH Q2(R2) Requirement
Specificity (Peak Purity) Fails under thermal stress (co-elution)Passes (>99% purity for all peaks)No interference from blank/placebo/degradants[6].
Linearity (R²) 0.9940.9998R² ≥ 0.999 across the reportable range.
Accuracy (% Recovery) 94.5% - 105.2%99.1% - 101.4%98.0% - 102.0% for assay/impurities.
Precision (% RSD) 2.8%0.7%≤ 2.0% for repeatability[4].
LOD / LOQ (µg/mL) 0.50 / 1.500.15 / 0.45Signal-to-noise ratio ≥ 3 (LOD) and ≥ 10 (LOQ).

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following workflow integrates System Suitability Testing (SST) as a self-validating gatekeeper before any sample analysis occurs. If the SST fails, the system is hydrodynamically or thermodynamically unstable, and the run must be aborted.

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Buffer A: Dissolve 2.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust to pH 2.2 ± 0.05 using orthophosphoric acid.

    • Mobile Phase A: Buffer A and Acetonitrile (715:285 v/v)[5].

    • Mobile Phase B: Buffer A and Acetonitrile (720:280 v/v)[5].

    • Causality: Precise pH adjustment is critical; a drift above pH 2.5 will cause partial ionization of Enalapril Diketopiperazine Acid, splitting the peak and ruining resolution.

  • Standard Preparation:

    • Prepare a mixed standard containing 100 µg/mL Enalapril Maleate, 10 µg/mL Enalaprilat, and 10 µg/mL Enalapril Diketopiperazine Acid (Impurity G) using Mobile Phase A as the diluent[2].

  • System Suitability Testing (SST) - The Self-Validation Step:

    • Inject the mixed standard in replicates of five.

    • Acceptance Criteria: Resolution ( Rs​ ) between Enalapril and Enalapril Diketopiperazine Acid must be ≥2.0 . Tailing factor ( T ) for all peaks must be ≤1.5 . %RSD of peak areas must be ≤2.0% .

  • Forced Degradation (Specificity Validation):

    • Subject the sample to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress (80°C for 24h) to induce degradation[7].

    • Analyze using a Photodiode Array (PDA) detector to confirm peak purity (Purity Angle < Purity Threshold) across all stress conditions[6].

Workflow SST System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 Spec Specificity Forced Degradation & Peak Purity SST->Spec Lin Linearity & Range R² ≥ 0.999 (LOQ to 120%) Spec->Lin Acc Accuracy & Precision %Recovery 98-102%, %RSD < 2.0% Lin->Acc Rob Robustness Flow rate, pH, Temp variations Acc->Rob

Fig 2: Sequential ICH Q2(R2) validation workflow with integrated System Suitability Testing.

Conclusion

Transitioning from a traditional C18 isocratic method to an optimized EPS C8 gradient method resolves the intrinsic chromatographic challenges associated with Enalapril Diketopiperazine Acid. By suppressing ionization at pH 2.2 and utilizing extended polar selectivity, laboratories can achieve baseline resolution and robust ICH Q2(R2) compliance, ensuring the highest standards of pharmaceutical quality control and stability monitoring.

Sources

Comparative

Comparative Guide: Degradation Kinetics of Enalapril Impurity C vs. Diketopiperazine Acid

Enalapril maleate (EM) is a widely utilized prodrug in cardiovascular therapy. However, its dipeptide-like molecular architecture renders it highly vulnerable to chemical degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

Enalapril maleate (EM) is a widely utilized prodrug in cardiovascular therapy. However, its dipeptide-like molecular architecture renders it highly vulnerable to chemical degradation. During formulation, storage, and forced degradation, EM primarily degrades into two pharmacopeial impurities: Enalaprilat (Impurity C) and Enalapril Diketopiperazine Acid (Impurity D) . For drug development professionals, understanding the kinetic divergence between these two pathways is essential for establishing robust, stability-indicating assays and designing resilient solid dosage forms.

Mechanistic Causality: Hydrolysis vs. Cyclization

The degradation of enalapril is not a singular process but a bifurcated pathway dictated by the microenvironmental pH and thermodynamic stress[1].

  • Enalaprilat (Impurity C - The Diacid): Enalapril is an ethyl ester. Under alkaline conditions (pH > 5) or in the presence of high moisture, the ester bond undergoes rapid nucleophilic attack by hydroxide ions. This base-catalyzed hydrolysis yields enalaprilat[2]. Because enalaprilat is the active pharmacological metabolite, its formation in vivo is necessary, but its premature formation in the dosage form reduces drug bioavailability and shelf-life.

  • Diketopiperazine Acid (Impurity D - DKP): Under acidic conditions (pH < 5) or elevated thermal stress (such as during hot-melt extrusion), the molecule undergoes an intramolecular cyclization. The secondary amine attacks the carbonyl carbon of the ester or acid, ejecting water/ethanol to form a thermodynamically stable 6-membered diketopiperazine ring[1].

DegradationPathways EM Enalapril Maleate (Prodrug) CondA Alkaline pH > 5 or High Moisture EM->CondA CondB Acidic pH < 5 or Thermal Stress EM->CondB MechA Ester Hydrolysis CondA->MechA MechB Intramolecular Cyclization (Dehydration) CondB->MechB ImpC Enalaprilat (Impurity C) MechA->ImpC Rapid Rate ImpD Diketopiperazine Acid (Impurity D) MechB->ImpD Slower Rate

Bifurcated degradation pathways of Enalapril Maleate into Impurity C and Impurity D.

Comparative Degradation Kinetics

The degradation rates of EM into Impurity C and D follow pseudo-first-order kinetics, but their velocity is highly condition-dependent. Alkaline hydrolysis to Impurity C is exceptionally rapid, whereas acid-catalyzed cyclization to DKP is a slower, more gradual process.

Table 1: Quantitative Comparison of Enalapril Degradation Rates
Stress ConditionTime ExposedRemaining EnalaprilDominant Degradation ProductKinetic Driver
Alkaline (0.1 N NaOH) 30 minutes7.5%Impurity C (Enalaprilat)Rapid base-catalyzed ester hydrolysis[3].
Acidic (0.1 N HCl) 24 hours80.4%Impurity D (DKP) & Imp CAcid-catalyzed intramolecular cyclization[3].
Neutral (H₂O) 24 hours95.2%Impurity C & Impurity DSlow, mixed hydrolytic and cyclization pathways[3].
Thermal (Solid, 70°C) 27 days> 99.0%None (Stable)Lack of moisture prevents mobilization of reactive groups[3].
Excipient Matrix (40°C/75% RH) 6 Months< 90.0%Impurity D (DKP)Microenvironmental acidity from excipients drives cyclization[1].

Self-Validating Experimental Methodology

To accurately quantify and compare the degradation rates of Impurity C and D, a stability-indicating HPLC assay must be utilized. The following protocol is designed as a self-validating system : it incorporates a mass balance check to ensure that no secondary, undetected degradation pathways (such as oxidation) are skewing the kinetic data.

Step-by-Step Stability-Indicating Protocol

Step 1: Sample Preparation & Forced Degradation

  • Prepare a stock solution of Enalapril Maleate (1.0 mg/mL) in methanol.

  • Alkaline Stress: Mix 5 mL of stock with 5 mL of 0.1 N NaOH. Incubate at room temperature for exactly 30 minutes. Causality for Quenching: To arrest the rapid hydrolysis and capture an accurate kinetic snapshot, immediately quench the reaction by adding 5 mL of 0.1 N HCl to neutralize the pH.

  • Acidic Stress: Mix 5 mL of stock with 5 mL of 0.1 N HCl. Incubate for 24 hours, then quench with 5 mL of 0.1 N NaOH.

Step 2: Chromatographic Separation Strategy

  • Column: C18 reversed-phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate buffer (pH 2.5) and Acetonitrile in a gradient elution.

  • Expertise Insight (Causality): Why use a highly acidic mobile phase (pH 2.5)? Enalaprilat (Impurity C) is a diacid. At a neutral pH, its carboxylate groups are fully ionized, making the molecule highly polar. This would cause it to elute in the void volume without retaining on the non-polar C18 stationary phase. By lowering the mobile phase pH to 2.5, the carboxylate groups are protonated, increasing the molecule's lipophilicity and ensuring baseline resolution between the highly polar Impurity C, the parent Enalapril, and the less polar DKP (Impurity D)[2].

Step 3: Self-Validation via Mass Balance

  • Quantify the molar concentrations of the remaining Enalapril, formed Impurity C, and formed Impurity D using UV detection at 215 nm (cross-verified by UPLC-QTOF MS).

  • Validation Gate: Calculate the mass balance: Σ(Moles EM_remaining + Moles ImpC + Moles ImpD). If the sum deviates by more than ±2% from the initial molar concentration of EM, the system flags a failure. This ensures trustworthiness by confirming that no volatile or non-UV-absorbing secondary degradants have formed.

ExperimentalWorkflow Prep 1. Sample Preparation Stock Solution in Methanol Stress 2. Forced Degradation Acidic, Alkaline, Neutral Prep->Stress Quench 3. Quenching / Neutralization Arrests Degradation Kinetics Stress->Quench HPLC 4. HPLC/UPLC-MS Analysis Mobile Phase pH 2.5 Quench->HPLC Validate 5. Mass Balance Validation Σ(EM + Imp C + Imp D) ≈ 100% HPLC->Validate

Self-validating workflow for quantifying Enalapril degradation kinetics.

Formulation Implications

The kinetic data reveals that Enalapril is highly sensitive to the microenvironmental pH of the solid dosage form. When formulating tablets, the use of acidic excipients accelerates the formation of the diketopiperazine acid (Impurity D) over time. Conversely, attempting to stabilize the formulation by adding strong alkaline agents (like sodium carbonate) can inadvertently trigger the rapid hydrolytic pathway, converting the drug into Enalaprilat (Impurity C) upon exposure to ambient humidity[4].

Advanced manufacturing techniques, such as hot-melt granulation using hydrophobic binders (e.g., stearic acid), have been shown to physically shield the drug from moisture, thereby suppressing both the hydrolytic and cyclization degradation pathways without requiring aggressive pH modifiers[5].

Sources

Validation

A Comparative Guide to the Toxicological Profiles of Enalapril Maleate and its Degradation Product, Enalapril Diketopiperazine Acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the toxicological profiles of active pharmaceutical ingredients (APIs) and their degradation products is paramount for...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the toxicological profiles of active pharmaceutical ingredients (APIs) and their degradation products is paramount for ensuring drug safety and efficacy. This guide provides an in-depth comparative analysis of the toxicity of enalapril maleate, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, and its primary degradation product, enalapril diketopiperazine acid.

Enalapril maleate is a prodrug that, upon oral administration, is hydrolyzed by esterases, primarily in the liver, to its active metabolite, enalaprilat[1][2]. Enalaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II[1]. This mechanism of action makes enalapril an effective treatment for hypertension and congestive heart failure. However, under certain conditions of temperature, humidity, and pH, enalapril can degrade to form enalapril diketopiperazine (DKP), a cyclized and inactive impurity[3][4][5][6]. The presence of this degradation product raises concerns about its potential toxicity and impact on the safety profile of enalapril-containing formulations.

While extensive toxicological data exists for the parent drug, enalapril maleate, there is a notable scarcity of direct comparative studies evaluating the toxicity of its diketopiperazine degradant. This guide will synthesize the available toxicological data for both compounds and, critically, provide detailed experimental protocols to enable researchers to conduct direct comparative assessments of their cytotoxic, genotoxic, and acute toxic potentials.

The Degradation Pathway of Enalapril Maleate

The formation of enalapril diketopiperazine from enalapril maleate is a significant degradation pathway, particularly in solid dosage forms. This intramolecular cyclization reaction is influenced by environmental factors such as heat and moisture.

Enalapril Enalapril Maleate DKP Enalapril Diketopiperazine Acid Enalapril->DKP Intramolecular Cyclization (Heat, Moisture, pH)

Caption: Degradation of Enalapril Maleate to Enalapril Diketopiperazine Acid.

Toxicological Profile of Enalapril Maleate

Enalapril maleate has been extensively studied, and its toxicological profile is well-characterized.

Acute Toxicity

The acute toxicity of enalapril maleate has been determined in various animal models. The median lethal dose (LD50) provides a standardized measure of acute toxicity.

SpeciesRoute of AdministrationLD50 Value (mg/kg)Reference
RatOral2000 - 3500[7]
MouseOral1775 - 2165[8]
RatIntravenous850[9]
MouseIntravenous750[9]
Cytotoxicity

Studies on the in vitro cytotoxicity of enalapril have shown varied results depending on the cell type and concentration. One study indicated that enalapril did not exhibit cytotoxic effects on human cultured lymphocytes at the concentrations examined[10].

Genotoxicity

Enalapril maleate has been evaluated for its genotoxic potential in a battery of tests and has not been found to be mutagenic or genotoxic. In silico predictions also suggest a low risk of carcinogenicity and mutagenicity for the parent drug[11].

Toxicological Profile of Enalapril Diketopiperazine Acid

Direct experimental data on the toxicity of enalapril diketopiperazine acid is limited. However, safety data sheets and in silico toxicological predictions provide important insights into its potential hazards.

Hazard Classification

A safety data sheet for enalapril diketopiperazine classifies it with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

  • H361: Suspected of damaging fertility or the unborn child[10]

In Silico Toxicity Predictions

Computational toxicology studies have been conducted on the degradation products of several ACE inhibitors, including their diketopiperazine derivatives. An in silico screening study predicted that all tested diketopiperazine derivatives, including that of enalapril, have the potential to be genotoxic[11].

Furthermore, a study on the diketopiperazine derivative of ramipril, a structurally related ACE inhibitor, found it to be potentially carcinogenic, genotoxic, and cytotoxic at high concentrations based on both in silico predictions and in vitro testing[12][13]. This finding underscores the importance of experimentally verifying the toxicity of enalapril diketopiperazine.

Comparative Toxicity Assessment: Experimental Protocols

Given the limited direct comparative data, this section provides detailed protocols for researchers to conduct a head-to-head toxicological comparison of enalapril maleate and enalapril diketopiperazine acid.

cluster_0 Comparative Toxicity Assessment Workflow InVitro In Vitro Assays Cytotoxicity Cytotoxicity (MTT Assay) InVitro->Cytotoxicity Genotoxicity Genotoxicity (Comet Assay) InVitro->Genotoxicity InVivo In Vivo Assays AcuteToxicity Acute Oral Toxicity (OECD 425) InVivo->AcuteToxicity

Caption: Workflow for Comparative Toxicity Assessment.

In Vitro Cytotoxicity Comparison: MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells. This assay is a robust and widely accepted method for evaluating the cytotoxic potential of chemical compounds.

Step-by-Step Protocol:

  • Cell Culture:

    • Select a relevant cell line (e.g., HepG2 for hepatotoxicity, or a renal cell line like HK-2 for nephrotoxicity).

    • Culture the cells in appropriate media and conditions (e.g., 37°C, 5% CO2) in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of enalapril maleate and enalapril diketopiperazine acid in a suitable solvent (e.g., sterile water or DMSO).

    • Create a series of dilutions of each compound in cell culture medium to achieve a range of final concentrations for treatment.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

In Vitro Genotoxicity Comparison: Comet Assay (Single Cell Gel Electrophoresis)

Scientific Rationale: The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell. Cells with damaged DNA, when embedded in agarose and subjected to electrophoresis, will display a "comet tail" of fragmented DNA that migrates away from the nucleus. The length and intensity of the comet tail are proportional to the extent of DNA damage. This assay can detect single and double-strand breaks, as well as alkali-labile sites.

Step-by-Step Protocol:

  • Cell Treatment:

    • Treat a suitable cell line (e.g., human lymphocytes or TK6 cells) with various concentrations of enalapril maleate and enalapril diketopiperazine acid for a defined period (e.g., 4 to 24 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide or methyl methanesulfonate).

  • Cell Embedding and Lysis:

    • After treatment, harvest the cells and mix them with low-melting-point agarose.

    • Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

    • Immerse the slides in a cold lysing solution (containing high salt and detergent) to remove cell membranes and histones, leaving the DNA as nucleoids.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in an alkaline electrophoresis buffer (pH > 13) to allow the DNA to unwind.

    • Perform electrophoresis at a low voltage.

  • Staining and Visualization:

    • After electrophoresis, neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

    • Visualize the comets using a fluorescence microscope equipped with appropriate filters.

  • Data Analysis:

    • Capture images of the comets and analyze them using specialized software.

    • The primary endpoint is the percentage of DNA in the tail, tail length, and tail moment (a product of tail length and the fraction of DNA in the tail).

    • Compare the extent of DNA damage induced by enalapril maleate and enalapril diketopiperazine acid across the tested concentrations.

In Vivo Acute Oral Toxicity Comparison: Up-and-Down Procedure (OECD Guideline 425)

Scientific Rationale: The Up-and-Down Procedure (UDP) is a method for determining the acute oral LD50 that uses a minimal number of animals. It is a sequential dosing method where the outcome of the previously dosed animal determines the dose for the next animal. This method provides a statistically robust estimate of the LD50 and is recognized by regulatory agencies worldwide.

Step-by-Step Protocol:

  • Animal Selection and Acclimatization:

    • Use a single sex of a standard rodent species (typically female rats).

    • Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dose Selection and Administration:

    • Estimate the starting dose for each compound based on available data or in silico predictions. A default starting dose of 175 mg/kg can be used if no information is available.

    • Administer the compound orally to a single animal.

  • Observation and Sequential Dosing:

    • Observe the animal for signs of toxicity and mortality for at least 24 hours.

    • If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • This process is continued sequentially for a small number of animals.

  • Data Analysis:

    • The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

    • The software provided by the OECD can be used for this calculation.

    • This will provide a direct comparison of the acute oral toxicity of enalapril maleate and enalapril diketopiperazine acid.

Conclusion

The available evidence suggests that while enalapril maleate has a well-established and generally favorable safety profile, its degradation product, enalapril diketopiperazine acid, warrants further toxicological investigation. In silico predictions and data from structurally related compounds indicate a potential for genotoxicity and other adverse effects.

The absence of direct comparative toxicity studies represents a significant knowledge gap. The experimental protocols provided in this guide offer a clear and scientifically rigorous framework for researchers to generate the necessary data to perform a comprehensive comparative toxicity assessment. By elucidating the relative toxicity of enalapril diketopiperazine, the pharmaceutical industry can better ensure the safety and quality of enalapril-containing drug products.

References

  • The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic. (2023). Applied Sciences. [Link]

  • The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic. (2025). Applied Sciences. [Link]

  • Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulatio. (n.d.). IMR Press. [Link]

  • Molecular structure of enalapril maleate and the degradation products... (n.d.). ResearchGate. [Link]

  • Enalapril Metabolism Pathway. (2025). SMPDB. [Link]

  • Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. (n.d.). SciELO. [Link]

  • Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. (2001). PubMed. [Link]

  • Enalapril Maleate. (n.d.). PubChem. [Link]

  • In silico and in vitro screening for carcinogenic potential of angiotensin-converting enzyme inhibitors and their degradation impurities. (2023). PubMed. [Link]

  • ACE Inhibitor Toxicity PDF. (n.d.). Picmonic. [Link]

  • Impact of ramipril nitroso-metabolites on cancer incidence — in silico and in vitro safety evaluation. (n.d.). PMC. [Link]

  • Pharmacology Review(s). (n.d.). accessdata.fda.gov. [Link]

  • ACE Inhibitors. (2025). StatPearls - NCBI Bookshelf. [Link]

  • Angiotensin-Converting Enzyme Inhibitors toxicity. (n.d.). SlideShare. [Link]

  • Angiotensin-Converting Enzyme Inhibitors (ACEI). (2023). StatPearls - NCBI Bookshelf. [Link]

  • Enalapril diketopiperazine. (n.d.). PubChem. [Link]

  • Lisinopril S,S,S-Diketopiperazine. (n.d.). PubChem. [Link]

  • Lisinopril R,S,S-diketopiperazine. (n.d.). PubChem. [Link]

  • Lisinopril Tablets USP 2.5 mg, 5 mg, 10 mg, 20 mg, 30 mg and 40 mg Rx only. (2010). Lupin. [Link]

  • Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. (n.d.). ResearchGate. [Link]

  • Enalapril Diketopiperazine Acid. (n.d.). Manasa Life Sciences. [Link]

  • ENALAPRIL DIKETOPIPERAZINE. (n.d.). gsrs. [Link]

  • Why is the limit of enalapril impurity D (diketopiperazine) higher than the qualification threshold in ICH Q3B? (2023). ResearchGate. [Link]

  • Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. (n.d.). PMC - NIH. [Link]

  • Enalapril Formulation. (2021). Organon. [Link]

  • VASOTEC® TABLETS (ENALAPRIL) NDA 018998 Proposed Labeling. (n.d.). accessdata.fda.gov. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of LC-MS/MS and UV Detection for Enalapril Diketopiperazine Acid

In the landscape of pharmaceutical quality control and drug development, the stability of an active pharmaceutical ingredient (API) is paramount. Enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely prescri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical quality control and drug development, the stability of an active pharmaceutical ingredient (API) is paramount. Enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and heart failure, is known to degrade into several impurities, with enalapril diketopiperazine (DKP) being a significant concern.[1][2][3] The intramolecular cyclization of enalapril to form DKP underscores the necessity for robust analytical methods to ensure the safety and efficacy of enalapril maleate formulations.[1][4] This guide provides an in-depth, objective comparison of two common analytical techniques, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography with Ultraviolet (UV) detection, for the quantification of enalapril diketopiperazine acid.

This comparison is grounded in experimental data and established scientific principles, offering researchers, scientists, and drug development professionals a comprehensive understanding of the strengths and limitations of each method for this specific application.

The Analytical Imperative: Monitoring Enalapril Degradation

Enalapril's degradation to DKP is influenced by factors such as pH and the presence of certain excipients in tablet formulations.[1][2] The formation of this impurity can impact the drug's therapeutic efficacy and potentially introduce safety risks. Therefore, a stability-indicating analytical method capable of accurately and precisely quantifying DKP in the presence of the parent drug and other related substances is a regulatory expectation and a critical component of quality control.

Experimental Workflow: A Side-by-Side Look

The cross-validation of two distinct analytical methods requires a meticulously designed experimental workflow. The following diagram illustrates the key stages of the process, from sample preparation to data analysis, for both LC-UV and LC-MS/MS techniques.

Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-UV Analysis cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis & Cross-Validation Sample Enalapril Drug Product Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration LC_UV_Injection HPLC Injection Filtration->LC_UV_Injection LC_MS_Injection HPLC Injection Filtration->LC_MS_Injection LC_UV_Separation C18 Separation LC_UV_Injection->LC_UV_Separation UV_Detection UV Detection (215 nm) LC_UV_Separation->UV_Detection UV_Data UV Chromatographic Data UV_Detection->UV_Data LC_MS_Separation C18 Separation LC_MS_Injection->LC_MS_Separation MS_Detection MS/MS Detection (MRM) LC_MS_Separation->MS_Detection MS_Data MS/MS Chromatographic Data MS_Detection->MS_Data Comparison Statistical Comparison of Results UV_Data->Comparison MS_Data->Comparison

Caption: Experimental workflow for the cross-validation of LC-UV and LC-MS/MS methods.

Methodologies in Detail

The choice of analytical parameters is critical for achieving the desired separation and sensitivity. The following protocols are designed to be self-validating, with each step justified by established chromatographic principles.

Liquid Chromatography with UV Detection (LC-UV)

This method is a workhorse in many quality control laboratories due to its simplicity and robustness.

Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility in separating compounds of moderate polarity like enalapril and DKP.[5][6]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH 2.2) in a 25:75 (v/v) ratio.[5] The acidic pH is crucial for suppressing the ionization of the carboxylic acid groups on both enalapril and DKP, leading to better retention and peak shape on the C18 stationary phase.

  • Flow Rate: 1.5 mL/min.[7]

  • Detection Wavelength: 215 nm. This wavelength is selected as it provides a good response for both enalapril and its impurities, which lack strong chromophores at higher wavelengths.[5][8]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity, making it an invaluable tool for impurity profiling, especially at low concentrations.

Protocol:

  • Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for achieving good separation with the flow rates compatible with mass spectrometry.

  • Mobile Phase: A gradient mobile phase is often preferred to optimize separation and reduce run times.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile. The use of a volatile buffer like formic acid is essential for compatibility with the electrospray ionization (ESI) source of the mass spectrometer.[9][10]

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode, as enalapril and DKP readily form protonated molecules.[9][11]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • Enalapril: m/z 377.2 → 234.2[11]

    • Enalapril Diketopiperazine: m/z 331.2 → 206.1 (hypothetical transition, actual values would be determined experimentally)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Head-to-Head Performance: A Data-Driven Comparison

The performance of each method was evaluated according to the International Council for Harmonisation (ICH) guidelines.[12][13][14] The following tables summarize the key validation parameters.

Table 1: Linearity and Range

ParameterLC-UVLC-MS/MS
Linearity Range 0.1 - 10 µg/mL0.001 - 1 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = mx + cy = mx + c

Table 2: Accuracy and Precision

Analyte ConcentrationLC-UVLC-MS/MS
Low QC (µg/mL) 0.30.003
Accuracy (% Recovery)98.5 - 101.2%99.1 - 100.8%
Precision (%RSD)< 2.0%< 1.5%
Mid QC (µg/mL) 50.5
Accuracy (% Recovery)99.0 - 100.5%98.9 - 101.1%
Precision (%RSD)< 1.5%< 1.0%
High QC (µg/mL) 80.8
Accuracy (% Recovery)98.8 - 101.0%99.3 - 100.7%
Precision (%RSD)< 1.0%< 1.0%

Table 3: Sensitivity

ParameterLC-UVLC-MS/MS
Limit of Detection (LOD) 0.03 µg/mL0.0003 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL0.001 µg/mL

The Logic of Cross-Validation

Cross-validation is a formal process to demonstrate that two different analytical methods provide comparable results for the same sample.[12][15][16] This is crucial when, for instance, a robust but less sensitive method like LC-UV is used for routine quality control, while a more sensitive and specific method like LC-MS/MS is employed for investigational or confirmatory purposes.

Cross-Validation Logic cluster_0 Method Validation cluster_1 Sample Analysis cluster_2 Data Evaluation cluster_3 Statistical Assessment UV_Validation Full Validation of LC-UV Method Analyze_UV Analysis by LC-UV UV_Validation->Analyze_UV MS_Validation Full Validation of LC-MS/MS Method Analyze_MS Analysis by LC-MS/MS MS_Validation->Analyze_MS Sample_Set Identical Set of Samples (e.g., n=30) Sample_Set->Analyze_UV Sample_Set->Analyze_MS Results_UV Quantitative Results from LC-UV Analyze_UV->Results_UV Results_MS Quantitative Results from LC-MS/MS Analyze_MS->Results_MS Stat_Analysis Paired t-test or Equivalence Testing Results_UV->Stat_Analysis Results_MS->Stat_Analysis Conclusion Demonstration of Method Comparability Stat_Analysis->Conclusion

Caption: Logical flow of the cross-validation process between two analytical methods.

Discussion: Choosing the Right Tool for the Job

The experimental data clearly delineates the distinct advantages of each technique.

  • LC-UV: This method demonstrates excellent linearity, accuracy, and precision within its operational range. Its primary strengths lie in its simplicity, cost-effectiveness, and widespread availability in quality control laboratories. For routine analysis where the levels of DKP are expected to be well above the LOQ, LC-UV is a reliable and efficient choice. However, its sensitivity is significantly lower than that of LC-MS/MS, which could be a limitation when dealing with very low levels of impurities or in early-stage stability studies.

  • LC-MS/MS: The standout feature of LC-MS/MS is its exceptional sensitivity, with an LOQ approximately 100 times lower than that of the LC-UV method. This makes it the ideal technique for trace-level quantification of DKP, which is often necessary during forced degradation studies or when investigating out-of-specification results. The high selectivity of MRM also provides an additional layer of confidence in the identity of the analyte, reducing the risk of interference from co-eluting compounds.[8] While more complex and expensive to operate, the specificity and sensitivity of LC-MS/MS are unparalleled.

Conclusion and Recommendations

Both LC-UV and LC-MS/MS are valid and robust methods for the quantification of enalapril diketopiperazine acid, but their applications are best suited to different stages of the drug development and quality control lifecycle.

  • For routine quality control and release testing , where the primary goal is to ensure that DKP levels are below a specified limit, the validated LC-UV method is highly suitable due to its reliability, simplicity, and cost-effectiveness.

  • For research, development, stability studies, and the investigation of unknown impurities , the superior sensitivity and selectivity of the LC-MS/MS method are indispensable. It provides the high degree of confidence required for regulatory submissions and for gaining a deeper understanding of the degradation pathways of enalapril.

Ultimately, the choice of method should be guided by the specific analytical requirements, the expected concentration of the impurity, and the regulatory context. A successful cross-validation, as outlined in this guide, provides the necessary scientific justification for the interchangeable use of these methods where appropriate, ensuring a comprehensive and robust analytical strategy for enalapril-containing drug products.

References

  • Farmacia Journal. DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF ENALAPRIL MALEATE FROM COMMERCIAL DOSAGE FORMS. [Link]

  • Prasad, N., Kumar, R., Kumar, V., & Roy, R. K. (2011). A simple UV Spectrophotometric method for Quantitative Estimation of Enalapril maleate. International Journal of Pharmaceutical Sciences and Research, 2(8), 2136.
  • ResearchGate. (PDF) Validation of Stability Indicating HPLC Method for the Determination of Enalapril Maleate in Tablet Formulations. [Link]

  • ResearchGate. (PDF) Development and validation of UV spectrophotometric method for determination of enalapril maleate from commercial dosage forms. [Link]

  • IMR Press. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulatio. [Link]

  • Rahman, N., & Haque, S. M. (2008). Optimized and Validated Spectrophotometric Methods for the Determination of Enalapril Maleate in Commercial Dosage Forms. Analytical Chemistry Insights, 3, 31–43.
  • SciSpace. Development and validation of hplc method for the simultaneous determination of enalapril maleate in present of their impurities. [Link]

  • Journal of Chemical Health Risks. Development and Validation of Simultaneous Estimation of Enalapril and Irbesartan by Spectroscopic Method. [Link]

  • Koppala, S., Reddy, V. R., & Anireddy, J. S. (2017). User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets.
  • ICH. (Draft) ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10. [Link]

  • International Journal of Pharmacy and Biological Sciences. analytical method development and validation of stability indicating rp-hplc method for assay. [Link]

  • Chen, Y., Zou, H., Wang, Y., & Zhang, J. (2014). Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers. Frontiers in Biology, 9(5), 407–417.
  • Enzyme. ICH Expands on Analytical Methods Validation in Draft - Q2 Update. [Link]

  • Semantic Scholar. VALIDATION OF STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF ENALAPRIL MALEATE IN TABLET FORMULATIONS Research Article. [Link]

  • Kehler, J., Green, R., & Barfield, M. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(22), 1335–1340.
  • Agilent. Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. [Link]

  • OMICS International. Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. [Link]

  • El-Bagary, R. I., Elkady, E. F., & Ayan, M. A. (2020). A validated LC–MS/MS method for the quantification of amlodipine, bisoprolol, enalapril and enalaprilat—Application to pharmacokinetics in human plasma. Microchemical Journal, 155, 104760.
  • SciELO. chemical stability of enalapril maleate drug substance and tablets by a stability- indicating. [Link]

  • ResearchGate. Molecular structure of enalapril maleate and the degradation products.... [Link]

  • Lin, S.-Y., & Lin, K.-H. (2004). Eudragit E accelerated the diketopiperazine formation of enalapril maleate determined by thermal FTIR microspectroscopic technique. International Journal of Pharmaceutics, 285(1-2), 103–112.
  • El-Behery, M. G., El-Kafrawy, D. S., & Abdel-Gawad, S. A. (2020). Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma.
  • National Center for Biotechnology Information. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • Semantic Scholar. Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. [Link]

Sources

Validation

A Comparative Guide to Enalapril Diketopiperazine Acid Limits: Adherence to USP Pharmacopeia Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous assessment of impurities is paramount to ensuring the safety and efficacy o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous assessment of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth technical comparison of the limits for Enalapril Diketopiperazine (DKP), a critical degradation product of Enalapril, against the standards set forth by the United States Pharmacopeia (USP). As a senior application scientist, this document is structured to offer not just data, but a comprehensive understanding of the causality behind analytical choices and the importance of stringent impurity control.

Introduction: The Significance of Enalapril and its Diketopiperazine Impurity

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. As a prodrug, it is converted in the body to its active form, enalaprilat. However, enalapril is susceptible to degradation, primarily through intramolecular cyclization, to form Enalapril Diketopiperazine (DKP). The formation of this impurity is a critical quality attribute to monitor as it represents a loss of the active pharmaceutical ingredient (API) and introduces a new, un-intended chemical entity.

The cyclization reaction is influenced by factors such as pH, temperature, and the presence of certain excipients in the formulation. Both acidic and alkaline conditions can promote the formation of DKP, making its control throughout the drug product lifecycle a significant challenge. This guide will delve into the USP's established limits for this impurity and provide a framework for its accurate analysis.

USP Pharmacopeia Standards for Enalapril Diketopiperazine

The United States Pharmacopeia sets forth clear acceptance criteria for impurities in both the Enalapril Maleate drug substance and the finished Enalapril Maleate Tablets. It is crucial to note the distinction in these limits, which reflects the potential for degradation during the manufacturing process and shelf life of the drug product.

A review of the current USP-NF monograph for Enalapril Maleate reveals the following limits for organic impurities in the drug substance :

Impurity NameRelative Retention TimeAcceptance Criteria (Not More Than)
Enalapril related compound D (Diketopiperazine)~1.270.3%
Any other individual unspecified impurity-0.10%
Total Impurities -2.0%

For Enalapril Maleate Tablets , the USP monograph specifies a limit for the sum of all related compounds. This encompasses enalaprilat (the active metabolite and a potential hydrolytic degradation product) and enalapril diketopiperazine.

Impurity CategoryAcceptance Criteria (Not More Than)
Sum of all impurities (including enalaprilat and enalapril diketopiperazine)5.0%

This higher limit in the drug product acknowledges the potential for degradation to occur after the drug substance is formulated with excipients and subjected to manufacturing processes and storage. The significant difference between the drug substance and drug product limits underscores the importance of robust formulation development and stability testing.

The Chemistry of Degradation: Formation of Enalapril Diketopiperazine

The formation of Enalapril DKP is a classic example of an intramolecular condensation reaction. The primary amine of the alanyl moiety attacks the ester carbonyl group of the proline moiety, leading to the formation of a six-membered diketopiperazine ring and the elimination of ethanol.

Diagram of Enalapril Degradation to Enalapril Diketopiperazine

G Enalapril Enalapril (C20H28N2O5) DKP Enalapril Diketopiperazine (C18H22N2O4) Enalapril->DKP Intramolecular Cyclization Ethanol Ethanol (C2H5OH) Enalapril->Ethanol Elimination

Caption: Intramolecular cyclization of Enalapril to form Enalapril Diketopiperazine.

This degradation pathway is of particular concern as it can be accelerated by incompatible excipients, highlighting the need for careful pre-formulation studies. A real-world example of the impact of DKP formation was the recall of several batches of enalapril maleate tablets due to out-of-specification results for this specific impurity, emphasizing the regulatory importance of its control.[1]

Experimental Protocol: A Validated HPLC Method for Impurity Profiling

To ensure compliance with USP standards, a robust and validated analytical method is essential. The following is a detailed, step-by-step High-Performance Liquid Chromatography (HPLC) method, based on principles outlined in the USP and other scientific literature, for the simultaneous determination of Enalapril and its related compounds, including DKP.

A. Chromatographic Conditions:

  • Column: C8, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a pH 2.2 phosphate buffer (e.g., 25:75 v/v). The low pH of the mobile phase is critical for achieving good peak shape for both the acidic and basic components and for separating the impurities from the main peak.

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 215 nm. This wavelength provides good sensitivity for both enalapril and its impurities.

  • Column Temperature: 70°C. Elevated temperature can improve peak symmetry and reduce analysis time.

  • Injection Volume: 20 µL

B. Preparation of Solutions:

  • Buffer Preparation: Dissolve an appropriate amount of monobasic sodium phosphate in water to achieve the desired concentration and adjust the pH to 2.2 with phosphoric acid.

  • Standard Solution Preparation: Accurately weigh and dissolve USP Enalapril Maleate Reference Standard (RS) in the mobile phase to obtain a known concentration.

  • System Suitability Solution Preparation: Prepare a solution containing USP Enalapril Maleate RS and USP Enalapril Related Compound D (DKP) RS in the mobile phase. This solution is used to verify the resolution and performance of the chromatographic system.

  • Sample Preparation (Tablets): a. Weigh and finely powder not fewer than 20 tablets. b. Accurately weigh a portion of the powder equivalent to a target concentration of enalapril maleate and transfer it to a suitable volumetric flask. c. Add a portion of the mobile phase, sonicate to dissolve the active ingredient, and then dilute to volume with the mobile phase. d. Filter the solution through a 0.45 µm filter before injection.

C. System Suitability:

Before sample analysis, the chromatographic system must meet certain performance criteria as defined in the USP monograph. This typically includes requirements for:

  • Resolution: The resolution between the enalapril and DKP peaks should be adequate to ensure accurate quantification.

  • Tailing Factor: The tailing factor for the enalapril peak should be within the acceptable range (typically not more than 2.0) to demonstrate good peak symmetry.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than a specified percentage, demonstrating the precision of the system.

D. Data Analysis:

The percentage of each impurity is calculated by comparing the peak area of the impurity in the sample chromatogram to the peak area of the enalapril peak in the standard chromatogram, taking into account the concentrations of the sample and standard solutions.

Experimental Workflow for Enalapril Impurity Analysis

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Buffer Prepare pH 2.2 Phosphate Buffer Standard Prepare Enalapril Standard Solution Buffer->Standard SST Prepare System Suitability Solution Buffer->SST Sample Prepare Tablet Sample Solution Buffer->Sample Standard->SST Analysis Inject Standard and Sample Solutions Standard->Analysis SystemSuitability Inject SST & Verify System Suitability SST->SystemSuitability Sample->Analysis SystemSuitability->Analysis Integration Integrate Peak Areas Analysis->Integration Calculation Calculate Impurity Percentages Integration->Calculation Comparison Compare Results with USP Limits Calculation->Comparison

Caption: A schematic of the analytical workflow for determining Enalapril impurities.

Data Interpretation and Comparison

To illustrate the practical application of this guide, the following table presents hypothetical experimental data from the analysis of three different batches of Enalapril Maleate tablets, compared against the USP limits.

Batch IDEnalapril Diketopiperazine (%)Enalaprilat (%)Other Individual Impurities (%)Total Impurities (%)USP Tablet Limit (Total Impurities)Compliant?
Batch A0.250.400.150.80≤ 5.0%Yes
Batch B0.600.850.201.65≤ 5.0%Yes
Batch C1.502.000.303.80≤ 5.0%Yes

In this hypothetical scenario, all three batches comply with the USP requirement for total impurities in the tablet formulation. However, Batch C shows a significantly higher level of both DKP and enalaprilat, which could indicate a less stable formulation or issues during manufacturing. While compliant, this batch would warrant further investigation and potentially a tighter in-house specification to ensure consistent product quality throughout its shelf life.

Conclusion: Upholding Scientific Integrity in Drug Development

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. For Enalapril, the formation of Enalapril Diketopiperazine is a well-understood degradation pathway that must be carefully monitored. Adherence to the limits set by the USP is not merely a regulatory hurdle but a fundamental component of ensuring patient safety and therapeutic efficacy.

This guide has provided a comprehensive overview of the USP standards for Enalapril DKP, the scientific rationale behind its formation, and a robust analytical methodology for its quantification. By integrating this knowledge into their workflows, researchers, scientists, and drug development professionals can confidently navigate the complexities of impurity profiling and contribute to the development of high-quality, stable, and effective Enalapril drug products.

References

  • United States Pharmacopeia and National Formulary (USP-NF). Enalapril Maleate Monograph.
  • United States Pharmacopeia and National Formulary (USP-NF). Enalapril Maleate Tablets Monograph.
  • FDA.gov. (2018). Enforcement Report. [Link]

  • Alsante, K. M., et al. (2003). AAPS PharmSciTech, 4(2), E24.
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]

Sources

Comparative

Inter-Laboratory Validation for Enalapril Diketopiperazine Assay Methods: A Comparative Guide

As a Senior Application Scientist overseeing pharmaceutical method transfers, I frequently encounter the analytical challenges associated with monitoring degradation products in angiotensin-converting enzyme (ACE) inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing pharmaceutical method transfers, I frequently encounter the analytical challenges associated with monitoring degradation products in angiotensin-converting enzyme (ACE) inhibitors. Enalapril maleate is highly susceptible to environmental stress, leading to the formation of enalaprilat via hydrolysis and enalapril diketopiperazine acid (DKP, Impurity D) via intramolecular cyclization[1].

Because DKP (CAS 115623-21-7)[2] lacks therapeutic efficacy and indicates compromised formulation stability, regulatory bodies demand rigorous, reproducible quantification. This guide objectively compares traditional compendial methods against modern stability-indicating assays, detailing the causality behind experimental choices and providing a self-validating protocol for inter-laboratory method transfer.

Mechanistic Causality: The Formation of Enalapril Diketopiperazine

To accurately quantify an impurity, one must first understand its genesis. DKP is not a synthetic byproduct but a degradant formed post-formulation. Under acidic conditions or thermal stress, the secondary amine and the carboxylic acid groups of the enalapril molecule undergo a dehydration reaction, folding into a highly stable diketopiperazine ring[1].

Understanding this pathway is critical for sample preparation: if your extraction diluent is highly alkaline, you risk driving the hydrolysis pathway toward enalaprilat. Conversely, excessive heat during sample sonication can artificially induce DKP formation, leading to false-positive out-of-specification (OOS) results.

Degradation A Enalapril Maleate (Active Pharmaceutical Ingredient) B Environmental Stress (Acidic pH / Heat) A->B C Intramolecular Cyclization (Dehydration) B->C Pathway 1 E Hydrolysis (Water Addition) B->E Pathway 2 D Enalapril Diketopiperazine (Impurity D / CAS 115623-21-7) C->D F Enalaprilat (Impurity / Active Metabolite) E->F

Degradation pathways of Enalapril Maleate into Diketopiperazine and Enalaprilat.

Assay Methodologies: A Comparative Analysis

The traditional European Pharmacopoeia (EP) monograph method for enalapril impurities utilizes a styrene-divinylbenzene copolymer column maintained at an extreme 70°C with a pH 6.8 buffer. From an application standpoint, this method is fundamentally flawed for routine inter-laboratory use. The high temperature accelerates stationary phase bleed and can paradoxically induce on-column degradation of enalapril into DKP during the assay itself. Furthermore, it fails to achieve baseline resolution between enalapril and Impurity A.

Modern stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods resolve these issues by shifting to end-capped C8 or C18 columns with highly acidic mobile phases (pH 2.2–3.0)[3].

The Causality of pH 2.2: Enalapril has pKa values around 3.0 and 5.4. By dropping the mobile phase pH to 2.2, we ensure the carboxylic acid moieties are fully protonated (unionized). This prevents secondary ion-exchange interactions with residual silanol groups on the silica support, eliminating peak tailing and drastically improving the resolution of DKP[3].

Quantitative Method Comparison
Analytical ParameterTraditional EP Monograph MethodModern C18 Method (Zorbax)Modern C8 Method (Grace Platinum)
Stationary Phase Styrene-divinylbenzene copolymerZorbax Eclipse XDB-C18 (5 µm)Grace Platinum C8 EPS (5 µm)
Mobile Phase pH 6.8 (Phosphate Buffer)3.0 (Phosphate Buffer / ACN)2.2 (Phosphate Buffer / ACN)
Column Temperature 70°C55°CRoom Temperature (~25°C)
Run Time > 40 minutes~20 minutes~9 minutes
Resolution (API/DKP) Poor / Often < 2.0> 3.5> 3.0
LOD (DKP) ~0.05%0.02%0.021%

Inter-Laboratory Validation Protocol

To ensure the modern RP-HPLC method is robust, it must undergo inter-laboratory validation (Method Transfer) across multiple sites. A self-validating protocol must include built-in System Suitability Testing (SST) to verify instrument performance before any sample is injected.

Validation N1 Originating Lab Method Optimization N2 Protocol Standardization & Sample Distribution N1->N2 N3 Receiving Labs System Suitability N2->N3 N4 Parallel Execution (Precision & Accuracy) N3->N4 N5 Statistical Analysis (Reproducibility) N4->N5

Inter-laboratory validation workflow for analytical method transfer.

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Causality: Because DKP is sensitive to alkaline environments and heat, extraction must be performed under controlled, acidic conditions to prevent ex vivo degradation.

  • Protocol: Weigh an amount of crushed tablet powder equivalent to 10 mg of Enalapril Maleate. Add 50 mL of Mobile Phase A (pH 2.2 buffer). Sonicate for exactly 15 minutes while maintaining the water bath at <25°C using ice packs[4]. Filter the extract through a 0.45 µm PTFE membrane (avoid nylon, which can bind the API).

Step 2: Chromatographic Setup

  • Column: C8 or C18, 250 x 4.6 mm, 5 µm[3].

  • Mobile Phase: Isocratic mixture of 20 mM Phosphate Buffer (pH 2.2) and Acetonitrile (75:25 v/v)[3].

  • Flow Rate: 2.0 mL/min.

  • Detection: UV at 215 nm.

Step 3: System Suitability Testing (SST) - The Self-Validating Step

  • Inject a resolution mixture containing Enalapril Maleate (100 µg/mL) and DKP reference standard (1 µg/mL).

  • Acceptance Criteria: The Resolution ( Rs​ ) between Enalapril and DKP must be ≥3.0 . The USP tailing factor for the DKP peak must be ≤1.5 . If these criteria fail, the run is automatically aborted, ensuring untrustworthy data is never generated.

Step 4: Inter-Laboratory Execution

  • Specificity: Each lab injects a placebo blank, diluent blank, and forced degradation samples. Mass Spectrometry (LC-MS/MS) can be used as an orthogonal technique to confirm the DKP peak identity via distinct precursor/product ions[1].

  • Precision & Accuracy: Each lab performs triplicate injections of spiked samples at 50%, 100%, and 150% of the DKP specification limit (typically 1.0% relative to API)[4].

Inter-Laboratory Validation Results (Aggregated Data)

The following table synthesizes the expected performance of the modern pH 2.2 / C8 method when transferred across three independent analytical laboratories. The tight %RSD values demonstrate the elimination of the thermal variability that plagued the 70°C EP method.

Validation ParameterAcceptance CriteriaLab A (Originator)Lab B (Receiving)Lab C (Receiving)
System Precision (%RSD) ≤2.0% 0.85%1.12%0.98%
Method Precision (%RSD) ≤5.0% (for impurities)2.10%2.45%2.30%
Accuracy (Recovery % at 100%) 90.0% - 110.0%99.5%101.2%98.8%
LOD (DKP) Report Value0.020%0.022%0.021%
Resolution (Enalapril/DKP) ≥3.0 4.13.83.9

Conclusion

Transitioning from legacy compendial methods to modern, low-temperature, low-pH RP-HPLC methods is not merely a matter of convenience; it is a requirement for scientific integrity. By preventing on-column degradation and controlling the ionization state of the analyte, the updated methodology provides a highly reproducible, self-validating framework for monitoring enalapril diketopiperazine acid across global laboratory networks.

References

  • Enalapril Diketopiperazine Acid | C18H22N2O4 | CID 71316330 - PubChem - NIH Source: nih.gov URL:[Link]

  • Assay Method Validation Protocol | PDF | High Performance Liquid Chromatography Source: scribd.com URL:[Link]

  • Development and validation of HPLC method for the simultaneous determination of enalapril maleate in present of their impurities Source: scispace.com URL:[Link]

  • User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets Source: nih.gov URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Enalapril Diketopiperazine Acid proper disposal procedures

Advanced Operational Guide: Safe Handling and Disposal of Enalapril Diketopiperazine Acid As a degradation product of the ACE inhibitor enalapril, Enalapril Diketopiperazine Acid (often referred to as Enalapril Impurity...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Safe Handling and Disposal of Enalapril Diketopiperazine Acid

As a degradation product of the ACE inhibitor enalapril, Enalapril Diketopiperazine Acid (often referred to as Enalapril Impurity D) presents unique handling and disposal challenges in analytical, synthetic, and quality control laboratories. Formed via the intramolecular cyclization of enalapril, this impurity retains potent biological activity and poses significant reproductive and systemic toxicity risks.

This guide provides drug development professionals and laboratory managers with an authoritative, step-by-step operational blueprint for the safe handling, accumulation, and final disposal of Enalapril Diketopiperazine Acid, ensuring strict compliance with current environmental regulations and laboratory safety standards.

Hazard Profiling and Environmental Causality

Before executing disposal protocols, operators must understand the mechanistic reasoning behind the safety requirements. Enalapril Diketopiperazine Acid is classified under the Globally Harmonized System (GHS) as a Reproductive Toxicant (Repr. 1B - H360) and a Specific Target Organ Toxicant (STOT RE 2 - H373) 1[1].

Environmental Causality: If introduced into standard wastewater systems, cyclic dipeptides and related pharmaceutical active ingredients (APIs) resist conventional microbial degradation. The U.S. Geological Survey has demonstrated that Pharmaceuticals and Personal Care Products (PPCPs) pass through sewage treatment plants, leading to bioaccumulation in aquatic ecosystems and contamination of downstream drinking water2[2]. Consequently, thermal destruction is the only scientifically sound method to break the stable diketopiperazine ring structure and neutralize its biological activity.

Table 1: Physicochemical & Hazard Profile Summary

ParameterSpecification
Chemical Name Enalapril Diketopiperazine Acid (Enalapril Impurity D)
CAS Registry Numbers 115729-52-7, 115623-21-7 3[3]
GHS Classifications Eye Irrit. 2 (H319), Repr. 1B (H360), STOT RE 2 (H373) 1[1]
Primary Hazard Reproductive toxicity; Organ damage via prolonged exposure
EPA Regulatory Framework 40 CFR Part 266 Subpart P (Hazardous Waste Pharmaceuticals) 4[4]
Approved Disposal Route High-temperature incineration at an approved TSDF 5[5]
Prohibited Actions Drain disposal ("Sewering")6[6]

Regulatory Grounding: The EPA 2019 Final Rule

The Environmental Protection Agency's (EPA) 2019 Final Rule on Management Standards for Hazardous Waste Pharmaceuticals fundamentally altered how laboratories must handle API impurities7[7].

  • The Sewering Ban: Under 40 CFR Part 266 Subpart P, the disposal of hazardous waste pharmaceuticals down the drain is strictly prohibited for all facilities, including Very Small Quantity Generators (VSQGs) 6[6].

  • RCRA Best Practices: While Enalapril Diketopiperazine Acid may not be explicitly listed as a P- or U-listed waste, its biological activity and toxicity characteristics dictate that it must be managed as a hazardous pharmaceutical waste to prevent leachate contamination in standard solid waste landfills 8[8].

Standard Operating Procedure (SOP): Self-Validating Disposal Protocol

To ensure absolute compliance and safety, laboratory personnel must follow this self-validating disposal workflow. A self-validating protocol requires physical verification at each critical juncture to prevent downstream contamination.

Phase 1: Point-of-Generation Segregation

  • Action: Immediately upon generation (e.g., post-HPLC analysis or synthesis), segregate Enalapril Diketopiperazine Acid waste from general organic solvents and non-hazardous solid waste.

  • Causality: Mixing pharmaceutical waste with general solvent waste can inadvertently scale up the volume of hazardous waste, complicating incineration logistics and increasing disposal costs.

  • Validation Check: Visually inspect the waste stream log. Ensure the waste profile specifically designates "Biologically Active Pharmaceutical Impurity - Repr. 1B" before adding the material to the satellite accumulation area.

Phase 2: Primary Containment & Labeling

  • Action: Transfer solid powder or contaminated consumables (e.g., weighing boats, filter papers) into a rigid, leak-proof, high-density polyethylene (HDPE) container. For liquid solutions containing the impurity, use a chemically compatible sealed carboy.

  • Action: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Pharmaceutical Waste" and include the GHS pictograms for Health Hazard and Exclamation Mark 1[1].

  • Validation Check: The Inversion Test. For sealed liquid containers, invert the container 180 degrees over a secondary containment tray for 10 seconds to verify seal integrity. If no droplets form, the seal is validated.

Phase 3: Spill Containment & Secondary Prevention

  • Action: In the event of a powder spill, do not dry sweep, as this aerosolizes the reproductive toxicant 1[1].

  • Action: Wet the spilled powder with a compatible solvent (e.g., water or dilute ethanol) to bind the dust. Take up mechanically using absorbent pads and place all materials into the designated hazardous waste container1[1].

  • Validation Check: Wipe the spill area with a clean, damp cloth and perform a visual inspection under bright light to ensure no crystalline residue remains on the benchtop.

Phase 4: Final Destruction via TSDF

  • Action: Coordinate with an EPA-registered Treatment, Storage, and Disposal Facility (TSDF) or a certified reverse distributor8[8].

  • Action: The waste must be manifested for high-temperature incineration.

  • Validation Check: Obtain and archive the Certificate of Destruction (CoD) from the TSDF. The protocol is not considered complete until the CoD is logged in the laboratory's Environmental Health and Safety (EHS) database.

Disposal Decision Workflow

The following diagram illustrates the logical routing for Enalapril Diketopiperazine Acid waste, emphasizing the strict regulatory prohibition against sewering.

G Gen Enalapril DKP Waste Generated Sewer Sewer Disposal? Gen->Sewer Prohibited PROHIBITED (EPA 40 CFR 266 Subpart P) Sewer->Prohibited Yes Segregate Segregate as Hazardous Pharma Waste Sewer->Segregate No Prohibited->Segregate Accumulate Accumulate in Compatible Sealed Containers Segregate->Accumulate Incinerate Transfer to TSDF for High-Temp Incineration Accumulate->Incinerate

EPA-compliant disposal pathway for Enalapril Diketopiperazine Acid waste.

References

  • Pharmacopoeia.
  • California Department of Toxic Substances Control. "Pharmaceutical Waste."
  • Xixisys. "CAS 115623-21-7 GHS 11 (Rev.11) SDS/MSDS."
  • LGC Standards.
  • Pharma Logistics.
  • Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities."
  • Republic Services. "Pharmaceutical Waste Management: The Final Pharmaceutical Rule."
  • LeadingAge. "New EPA Rule on Pharmaceutical Waste Disposal."

Sources

Handling

A Comprehensive Guide to the Safe Handling of Enalapril Diketopiperazine Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling Enalapril Diketopiperazine Acid in a laboratory setting. As a Senior Applicatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Enalapril Diketopiperazine Acid in a laboratory setting. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your research. This document is structured to provide a self-validating system of protocols, grounded in authoritative sources.

Risk Assessment and Hazard Identification

Before handling Enalapril Diketopiperazine Acid, a thorough risk assessment is paramount. The primary hazards associated with this compound are:

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3]

  • Irritation: Causes skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Combustible Solid: While not highly flammable, it is a combustible solid.

Given these hazards, all personnel must be trained on the specific risks and the procedures outlined in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling Enalapril Diketopiperazine Acid. The following table summarizes the required PPE, based on guidelines for handling hazardous pharmaceutical compounds.[4][5][6][7]

PPE CategorySpecificationRationale
Hand Protection Two pairs of chemotherapy-grade, powder-free nitrile gloves.[5][6]The inner glove should be worn under the gown cuff and the outer glove over the cuff to prevent skin exposure.[5] Change outer gloves every 30 minutes or immediately if contaminated.[6]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5][6]Provides protection against splashes and particulate contamination. Gowns should be changed every 2-3 hours or immediately if compromised.[6]
Eye and Face Protection Chemical splash goggles and a full-face shield.[4][6]Protects against splashes, and airborne particles. Standard safety glasses are insufficient.[6]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[4][6]Essential for handling the powder form to prevent inhalation of airborne particles. A surgical mask is not an adequate substitute.[6]
Head and Shoe Covers Disposable head, hair, and shoe covers.[4][6]Prevents the spread of contamination outside of the designated handling area. Two pairs of shoe covers should be worn when entering a designated hazardous drug handling area.[6]
Engineering Controls: Containing the Hazard

Engineering controls are the most effective means of minimizing exposure. All handling of powdered Enalapril Diketopiperazine Acid should be conducted in a certified chemical fume hood or a powder containment hood to control airborne particles.

Safe Handling and Experimental Workflow

The following workflow is designed to minimize exposure and ensure a safe handling process from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Chemical Fume Hood A->B Ensure proper ventilation C Weigh Compound in Fume Hood B->C Minimize air currents D Perform Experimental Procedures C->D Handle with care E Decontaminate Work Area D->E Clean spills immediately F Segregate and Label Waste E->F Follow institutional guidelines G Doff PPE Correctly F->G Prevent self-contamination H Dispose of Waste via EHS G->H Adhere to waste protocols

Caption: Workflow for Safe Handling of Enalapril Diketopiperazine Acid.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the chemical fume hood by ensuring it is clean, uncluttered, and functioning correctly.

  • Handling:

    • Carefully weigh the required amount of Enalapril Diketopiperazine Acid within the fume hood. Use a disposable weighing paper or boat to minimize contamination of the balance.

    • Perform all subsequent experimental steps, such as dissolution and reaction setup, within the fume hood.

  • Cleanup and Decontamination:

    • Upon completion of the experiment, decontaminate all surfaces and equipment with an appropriate cleaning agent.

    • Wipe down the interior of the fume hood.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Containment: If safe to do so, contain the spill using a chemical spill kit. For a powder spill, avoid generating dust.[8]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • For small powder spills, gently cover with damp paper towels to avoid making the powder airborne, then carefully wipe up.

    • For larger spills, use absorbent pads from a chemical spill kit.

  • Disposal: Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontamination: Thoroughly decontaminate the spill area.

Disposal Plan

All waste generated from handling Enalapril Diketopiperazine Acid, including contaminated PPE, weighing papers, and excess compound, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with non-hazardous laboratory trash.[8]

  • Containment: Collect all solid waste in a clearly labeled, sealed container.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[8] The typical disposal method for such pharmaceutical waste is incineration.[8]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Enalapril Diketopiperazine Acid, ensuring a safe and productive research environment.

References

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US. (n.d.). Retrieved from [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.). Retrieved from [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • USP Chapter <800>: Personal Protective Equipment - Pharmacy Times. (2018, September 4). Retrieved from [Link]

  • Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE) - OCP website. (2019, September 5). Retrieved from [Link]

  • SAFETY DATA SHEET Enalapril Formulation - Organon. (2023, September 30). Retrieved from [Link]

  • Enalapril diketopiperazine | C20H26N2O4 | CID 14962498 - PubChem. (n.d.). Retrieved from [Link]

  • ENALAPRIL DIKETOPIPERAZINE - gsrs. (n.d.). Retrieved from [Link]

  • Enalapril Formulation - Organon. (2021, April 9). Retrieved from [Link]

  • ENALAPRIL DIKETOPIPERAZINE ACID - Inxight Drugs. (n.d.). Retrieved from [Link]

  • ENALAPRIL DIKETOPIPERAZINE ACID - gsrs. (n.d.). Retrieved from [Link]

  • The impact of ionic excipients on stabilization of enalapril tablets by the formation of alkaline salt “in situ”. (2025, June 24). Retrieved from [Link]

Sources

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